molecular formula C12H10ClNO2S B180880 Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 350997-11-4

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B180880
CAS No.: 350997-11-4
M. Wt: 267.73 g/mol
InChI Key: ICMQOSDBGOSLFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS 350997-11-4) is a chemical compound with the molecular formula C 12 H 10 ClNO 2 S and a molecular weight of 267.73 g/mol . This solid compound should be stored sealed in a dry environment, ideally at 2-8°C . As a 2-amino-thiophene derivative, this scaffold is recognized in scientific research for its versatility. Thiophene derivatives are extensively investigated for their potential biological activities, with studies highlighting their role in the development of anticancer and antioxidant agents . Furthermore, research indicates that complex organic molecules incorporating similar heteroatomic and aromatic structures demonstrate significant performance as corrosion inhibitors for mild steel in acidic media, with some achieving inhibition efficiencies of up to 94% . The presence of sulfur, nitrogen, and oxygen atoms in its structure contributes to its ability to adsorb onto metal surfaces, forming a protective barrier film . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)10-8(6-17-11(10)14)7-4-2-3-5-9(7)13/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMQOSDBGOSLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358023
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
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Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-11-4
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
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Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the prevalent synthetic methodology, experimental protocols, and the analytical techniques used for its characterization.

Introduction

2-Aminothiophene derivatives are a significant class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their structural versatility and ability to interact with various biological targets make them a focal point in the development of new therapeutic agents. This compound, with its specific substitution pattern, presents a scaffold with potential for further chemical modification and exploration of its pharmacological profile.

Synthesis via the Gewald Reaction

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a carbonyl compound, an active methylene compound (typically an α-cyanoester or α-cyanoketone), and elemental sulfur in the presence of a basic catalyst.

The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Proposed Signaling Pathway for the Gewald Reaction

The following diagram illustrates the generally accepted mechanism of the Gewald reaction for the synthesis of a 2-aminothiophene.

Gewald_Reaction Start Starting Materials (Aldehyde/Ketone, Active Methylene Compound, Sulfur, Base) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Michael Addition of Sulfur Nucleophile Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Tetrahydrothiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization & Aromatization Intermediate3->Tautomerization Product 2-Aminothiophene Product Tautomerization->Product

Caption: Generalized mechanism of the Gewald aminothiophene synthesis.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Chlorobenzaldehyde

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base (e.g., triethylamine, piperidine)

  • Ethanol or Methanol (solvent)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • To a solution of 2-chlorobenzaldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add a catalytic amount of morpholine.

  • Stir the mixture at room temperature for 30 minutes.

  • To this mixture, add elemental sulfur (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water and stir.

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product is then washed with cold water and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Spectra are typically recorded using KBr pellets or as a thin film on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the molecular structure. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Characterization Data

The following table summarizes the key physical and predicted spectroscopic data for this compound.

Property Data
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 281.75 g/mol
Appearance Expected to be a crystalline solid
Melting Point 93-95 °C (predicted)
Solubility Soluble in common organic solvents like DMSO, DMF, and moderately soluble in alcohols.
¹H NMR (predicted) Signals corresponding to the aromatic protons (multiplet), the thiophene proton (singlet), the amino protons (broad singlet), and the methyl ester protons (singlet).
¹³C NMR (predicted) Signals for the aromatic carbons, the thiophene ring carbons, the ester carbonyl carbon, and the methyl ester carbon.
IR (KBr, cm⁻¹) (predicted) Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C=C stretching (aromatic and thiophene rings), and C-Cl stretching.
Mass Spectrum (m/z) A molecular ion peak [M]⁺ corresponding to the molecular weight, along with characteristic fragmentation patterns.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of the title compound.

Synthesis_Workflow Start Reactants: 2-Chlorobenzaldehyde, Methyl Cyanoacetate, Sulfur, Base Reaction Gewald Reaction (Reflux in Ethanol) Start->Reaction Workup Work-up: - Quenching with Water - Filtration Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification: Recrystallization (Ethyl Acetate/Hexane) Crude_Product->Purification Pure_Product Pure Product: Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate Purification->Pure_Product Characterization Characterization Pure_Product->Characterization MP Melting Point Characterization->MP IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Final_Data Final Characterized Compound MP->Final_Data IR->Final_Data NMR->Final_Data MS->Final_Data

Caption: A typical workflow for the synthesis and characterization process.

Conclusion

This guide has outlined the synthesis and characterization of this compound. The Gewald reaction stands as the primary and most efficient synthetic route. Comprehensive characterization using a suite of analytical techniques is essential to confirm the structure and purity of the final compound, which holds potential for applications in drug discovery and development. Researchers are encouraged to use this guide as a foundation for their work, with the understanding that optimization of the provided experimental protocols may be necessary.

"physicochemical properties of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Physicochemical Properties of this compound

This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and molecular identifiers for this compound. This compound belongs to the 2-aminothiophene class of heterocyclic molecules, which are recognized as important scaffolds in medicinal chemistry and materials science.[1][2][3] 2-aminothiophene derivatives are building blocks for various fused heterocyclic systems, such as thienopyrimidines, which have been investigated as kinase inhibitors and for other therapeutic applications.[3][4]

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate substance registration, database searching, and regulatory compliance.

Data Summary Table
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 350997-11-4[5]
Molecular Formula C₁₂H₁₀ClNO₂S[5]
Molecular Weight 267.73 g/mol [5]
Melting Point 93-95 °C[5]
Predicted Density ~1.36 g/cm³[5]
Synonyms 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid methyl ester; Methyl 2-amino-4-(2-chlorophenyl)-3-thiophenecarboxylate[5]

Synthesis and Experimental Protocols

The primary method for synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald Aminothiophene Synthesis .[6][7] This multicomponent reaction offers a direct and efficient route to this important heterocyclic core.[1][7]

The Gewald Reaction: General Mechanism

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur, typically in the presence of a basic catalyst.[1][6]

The mechanism proceeds through two key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone) and the active methylene group of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[1][6]

  • Sulfur Addition and Cyclization: Elemental sulfur adds to the intermediate, followed by an intramolecular cyclization and subsequent tautomerization (aromatization) to yield the final 2-aminothiophene product.[6]

Experimental Protocol: Gewald Synthesis of the Title Compound

While a specific protocol for CAS 350997-11-4 was not found, the following is a representative experimental methodology based on established Gewald reaction procedures for analogous structures.[2][8]

Reactants:

  • Carbonyl: 2'-Chloroacetophenone

  • α-Cyanoester: Methyl cyanoacetate

  • Sulfur: Elemental Sulfur (S₈)

  • Base: Triethylamine (TEA) or Morpholine

  • Solvent: Ethanol or Dioxane

Procedure:

  • To a solution of 2'-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in absolute ethanol, add elemental sulfur (1 equivalent).

  • Add a catalytic amount of triethylamine (e.g., 0.5 equivalents) to the mixture.

  • Stir the reaction mixture at a controlled temperature, typically between 50°C and reflux, for 3-6 hours.[2][8] Reaction progress should be monitored using Thin Layer Chromatography (TLC). Microwave irradiation has been shown to improve yields and reduce reaction times for this transformation.[6]

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into ice-cold water.[2]

  • The precipitated solid product is collected by vacuum filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethyl acetate/hexane mixture) to yield pure this compound.[1]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental and logical frameworks associated with the title compound.

Diagram: Synthesis Workflow via Gewald Reaction

G Figure 1: Gewald Reaction Workflow cluster_reactants Reactants cluster_process Process R1 2'-Chloro- acetophenone P1 Mix in Solvent (e.g., Ethanol) R1->P1 R2 Methyl Cyanoacetate R2->P1 R3 Elemental Sulfur (S8) R3->P1 R4 Base (TEA) R4->P1 P2 Heat / Reflux (3-6 hours) P1->P2 P3 Quench with Ice Water P2->P3 P4 Filter & Collect Crude Product P3->P4 P5 Recrystallize for Purification P4->P5 FP Pure Target Compound P5->FP

Caption: Synthesis workflow for the target compound via the Gewald reaction.

Diagram: Molecular Identifier Relationships

G Figure 2: Compound Identifier Map Compound Methyl 2-amino-4-(2-chlorophenyl) -thiophene-3-carboxylate CAS CAS: 350997-11-4 Compound->CAS is identified by Formula Formula: C12H10ClNO2S Compound->Formula has MW MW: 267.73 g/mol Compound->MW has MP MP: 93-95 °C Compound->MP has property Class Class: 2-Aminothiophene Compound->Class belongs to Synthesis Synthesis: Gewald Reaction Compound->Synthesis is synthesized via

References

"Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS number and structure"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 350997-11-4

Structure:

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a substituted aminothiophene derivative of interest to researchers, scientists, and professionals in drug development. This document covers the compound's chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Gewald reaction, and its potential applications as a precursor for pharmacologically active thienopyrimidines, particularly as kinase inhibitors and cytostatic agents. While specific experimental data on the biological activity and affected signaling pathways of the title compound are not extensively available in public literature, this guide draws upon data from closely related analogs to provide insights into its potential therapeutic relevance.

Introduction

Substituted 2-aminothiophenes are a versatile class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. Their structural motif is present in a variety of biologically active molecules. This compound, in particular, holds promise as a key intermediate for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their diverse pharmacological activities, including kinase inhibition and cytostatic effects. The presence of a 2-chlorophenyl group at the 4-position of the thiophene ring is a key structural feature that can influence the biological activity of its derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound [1]

PropertyValue
CAS Number 350997-11-4
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol
Melting Point 93-95 °C
Appearance Solid (predicted)
Density ~1.36 g/cm³ (predicted)

Synthesis

The primary method for the synthesis of 2-aminothiophenes is the Gewald reaction. This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol for Gewald Reaction

While a specific protocol for the title compound is not detailed in the literature, a general procedure for the synthesis of similar 4-aryl-2-aminothiophene-3-carboxylates via the Gewald reaction is as follows:

Scheme 1: General Synthesis via Gewald Reaction

Gewald_Reaction ketone 2-Chloroacetophenone intermediate Knoevenagel Condensation Intermediate ketone->intermediate + nitrile Methyl Cyanoacetate nitrile->intermediate + sulfur Sulfur (S₈) sulfur->intermediate + base Base (e.g., Morpholine, Triethylamine) base->intermediate + product Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate intermediate->product Cyclization

Caption: Gewald reaction for the synthesis of the target compound.

Materials:

  • 2-Chloroacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • A suitable base (e.g., morpholine or triethylamine)

  • A suitable solvent (e.g., ethanol or methanol)

Procedure:

  • To a solution of 2-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

  • Slowly add the base (catalytic amount) to the reaction mixture with stirring.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Spectroscopic Data (Predicted and Analog-Based)

Table 2: Predicted and Analog-Based ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.5m4HAr-H
~6.0s2HNH
~5.8s1HThiophene-H
~3.8s3H-OCH

Table 3: Predicted and Analog-Based ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~166C =O
~164Thiophene-C -NH₂
~140-127Ar-C
~137Thiophene-C -Ar
~106Thiophene-C -H
~103Thiophene-C -COOCH₃
~51-OC H₃

Table 4: Predicted and Analog-Based IR and Mass Spectrometry Data

Spectroscopic TechniqueKey Peaks/Signals
IR (cm⁻¹) ~3400-3300 (N-H stretching), ~1680 (C=O stretching), ~1600 (C=C stretching)
Mass Spectrometry (m/z) Predicted [M]+ at 267.01

Applications in Drug Development

This compound is a valuable precursor for the synthesis of thienopyrimidines, which are known to exhibit a range of biological activities.

Synthesis of Thienopyrimidine Derivatives

The 2-amino group of the title compound can readily undergo cyclization reactions with various reagents to form the pyrimidine ring of the thienopyrimidine scaffold.

Scheme 2: General Synthesis of Thienopyrimidines

Thienopyrimidine_Synthesis start_material Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate product Thieno[2,3-d]pyrimidine Derivative start_material->product + reagent Cyclizing Reagent (e.g., Formamide, Urea, Isothiocyanates) reagent->product

Caption: Synthesis of thienopyrimidines from the title compound.

Potential as Kinase Inhibitors

Thienopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The general structure of these inhibitors often involves the thienopyrimidine core with various substituents to achieve selectivity and potency. While direct evidence for the title compound's derivatives is limited, related structures have shown inhibitory activity against kinases such as Aurora kinases and others involved in cell cycle regulation and signal transduction.

Potential as Cytostatic Agents

Derivatives of 2-aminothiophenes have demonstrated selective cytostatic activity against various cancer cell lines. This suggests that compounds derived from this compound could also possess antiproliferative properties. The mechanism of action for related compounds often involves the induction of apoptosis or cell cycle arrest.

Signaling Pathways (Hypothesized)

Based on the known activities of related thienopyrimidine compounds, it is hypothesized that derivatives of this compound could modulate key signaling pathways implicated in cancer progression.

Signaling_Pathway compound Thienopyrimidine Derivative (from title compound) kinase Protein Kinase (e.g., Aurora Kinase) compound->kinase downstream Downstream Signaling (e.g., Cell Cycle Progression) kinase->downstream proliferation Tumor Cell Proliferation and Survival downstream->proliferation

Caption: Hypothesized mechanism of kinase inhibition.

Conclusion

This compound is a synthetically accessible and valuable intermediate for the development of novel therapeutic agents. Its potential for elaboration into a diverse range of thienopyrimidine derivatives makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery. Further investigation into the biological activities of its derivatives is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic Characterization of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • Compound Name: Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

  • CAS Number: 350997-11-4[1]

  • Molecular Formula: C₁₂H₁₀ClNO₂S[1]

  • Molecular Weight: 267.73 g/mol [1]

  • Melting Point: 93-95 °C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and data from analogous 2-aminothiophene derivatives.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet4HAr-H (chlorophenyl ring)
~ 6.3Singlet1HThiophene-H
~ 5.9Broad Singlet2H-NH₂
~ 3.8Singlet3H-OCH₃
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 165C =O (ester)
~ 160Thiophene C -NH₂
~ 140Thiophene C -Ar
~ 135Ar-C -Cl
~ 125 - 132Ar-C H
~ 115Thiophene C -H
~ 105Thiophene C -COOCH₃
~ 51-OC H₃
Table 3: Predicted IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (NH₂)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
~ 1670StrongC=O stretch (ester)
~ 1600MediumN-H bend
1550 - 1450Medium to StrongC=C stretch (aromatic and thiophene)
~ 1250StrongC-O stretch (ester)
~ 750StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Adduct
267/269[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
236/238[M - OCH₃]⁺
208/210[M - COOCH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

The Gewald Synthesis of Polysubstituted Thiophenes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Gewald three-component reaction, first reported by Karl Gewald in 1966, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly functionalized 2-aminothiophenes. This one-pot multicomponent reaction brings together a carbonyl compound (an aldehyde or ketone), an active methylene compound (such as an α-cyanoester or malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2] The resulting polysubstituted 2-aminothiophenes are pivotal structural motifs in a vast array of biologically active compounds, finding applications in agrochemicals, dyes, and most notably, in the pharmaceutical industry as small molecule inhibitors.[3][4] Their significance is underscored by their presence in drugs such as the antipsychotic olanzapine and the anti-inflammatory agent tinoridine.[3] This technical guide provides an in-depth exploration of the Gewald synthesis, encompassing its mechanism, quantitative data on reaction parameters, detailed experimental protocols, and a visual representation of the reaction pathways and workflows.

Core Reaction Mechanism

The generally accepted mechanism of the Gewald synthesis proceeds through a sequence of three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene compound.[2][5] The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[6]

  • Sulfur Addition (Michael Addition): Elemental sulfur, often activated by the amine base, undergoes a nucleophilic attack by the enolate of the Knoevenagel adduct. This Michael-type addition forms a sulfurated intermediate. The precise mechanism of sulfur activation and addition is complex and can involve the formation of polysulfide intermediates.[6][7]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[2][5]

Below is a diagram illustrating the logical flow of the Gewald synthesis mechanism.

Gewald Synthesis Mechanism Reactants Carbonyl Compound + Active Methylene Compound + Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Catalyst Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Michael Addition of Sulfur Intermediate1->SulfurAddition Sulfur Intermediate2 Sulfur Adduct SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product Gewald Synthesis Workflow Start Start Setup Reaction Setup: - Carbonyl Compound - Active Methylene Compound - Sulfur - Base - Solvent Start->Setup Reaction Heating Method: - Conventional Heating - Microwave Irradiation Setup->Reaction Conventional Conventional Heating (e.g., 40-50°C, 2-24h) Reaction->Conventional Select Method Microwave Microwave Irradiation (e.g., 80°C, 5-15 min) Reaction->Microwave Select Method Monitoring Reaction Monitoring (TLC) Conventional->Monitoring Microwave->Monitoring Workup Work-up: - Cooling - Precipitation/Filtration or - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR - IR - Mass Spectrometry Purification->Characterization End End Characterization->End

References

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: A Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique structural framework, featuring a thiophene core with strategically positioned amino, ester, and a 2-chlorophenyl moiety, provides a versatile scaffold for the synthesis of a diverse range of fused heterocyclic systems. This guide delves into the synthesis, chemical properties, and, most importantly, the application of this compound as a precursor to pharmacologically active molecules, particularly thieno[2,3-d]pyrimidines. Detailed experimental protocols, quantitative data on the biological activities of its derivatives, and graphical representations of synthetic pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the 2-aminothiophene ring system allows for facile derivatization and the construction of fused heterocycles, leading to the development of novel therapeutic agents. This compound, in particular, offers a strategic combination of functional groups that can be readily manipulated to generate libraries of compounds for biological screening. The presence of the 2-chlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecules through steric and electronic effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 350997-11-4
Molecular Formula C₁₂H₁₀ClNO₂S
Molecular Weight 267.73 g/mol
Melting Point 93-95 °C
Appearance Solid
Predicted Density ~1.36 g/cm³

Synthesis

The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2]

Experimental Protocol: Gewald Synthesis

Reactants:

  • 2'-Chloroacetophenone

  • Methyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Methanol (or ethanol)

Procedure:

  • To a stirred solution of 2'-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add elemental sulfur (1.1 equivalents).

  • To this mixture, add morpholine (1.5 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux (approximately 60-70 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford this compound as a crystalline solid.

Reaction Workflow

Gewald_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2_Chloroacetophenone 2'-Chloroacetophenone Mixing Mixing in Solvent (e.g., Methanol) 2_Chloroacetophenone->Mixing Methyl_cyanoacetate Methyl Cyanoacetate Methyl_cyanoacetate->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Base (e.g., Morpholine) Base->Mixing Reflux Heating to Reflux (60-70°C, 2-4h) Mixing->Reflux Workup Work-up (Precipitation in water, Filtration) Reflux->Workup Purification Purification (Recrystallization) Workup->Purification Target_Compound Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate Purification->Target_Compound

Figure 1: Gewald Synthesis Workflow.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound were not found in the search results, the following data can be predicted based on the analysis of similar 2-aminothiophene derivatives.[4][5][6]

Spectroscopy Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.50 (m, 4H, Ar-H), 6.10 (s, 2H, NH₂), 5.90 (s, 1H, thiophene C5-H), 3.85 (s, 3H, OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 166.0 (C=O), 164.0 (thiophene C2-N), 137.0, 134.0, 131.0, 129.0, 128.0, 127.0 (Ar-C), 107.0 (thiophene C3), 103.0 (thiophene C5), 51.5 (OCH₃).
IR (KBr, cm⁻¹)ν: 3450-3300 (NH₂ stretching), 3100-3000 (Ar C-H stretching), 2950 (Aliphatic C-H stretching), 1680 (C=O stretching), 1620 (NH₂ bending), 1580, 1480 (C=C stretching).
Mass Spec. (EI)m/z: 267/269 [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes).

Application as a Heterocyclic Building Block: Synthesis of Thieno[2,3-d]pyrimidines

The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer and antimicrobial effects.[7][8]

General Synthetic Pathway to Thieno[2,3-d]pyrimidines

The synthesis of the thieno[2,3-d]pyrimidine core generally involves the cyclocondensation of the 2-aminothiophene derivative with a one-carbon synthon. A common method involves reaction with formamide or triethyl orthoformate.

Thienopyrimidine_Synthesis Start Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate Intermediate Formimidate Intermediate Start->Intermediate + Reagent Reagent One-Carbon Synthon (e.g., Formamide, Triethyl Orthoformate) Product 4-Hydroxy/4-Aminothieno[2,3-d]pyrimidine Derivatives Intermediate->Product Cyclization (Heat)

Figure 2: General Synthesis of Thienopyrimidines.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

Reactants:

  • This compound

  • Formamide

Procedure:

  • A mixture of this compound (1 equivalent) and an excess of formamide (10-20 equivalents) is heated at 180-200 °C for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like glacial acetic acid or DMF to yield the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine derivative.

Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines derived from this compound have been investigated for their potential as anticancer and antimicrobial agents. The substitution pattern on the pyrimidine ring, introduced through various synthetic modifications, plays a crucial role in determining the biological activity.

Anticancer Activity

Several studies have reported the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as tyrosine kinases.

Table 1: Anticancer Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDR-Group on Pyrimidine RingCancer Cell LineIC₅₀ (µM)Reference
TP-1 -HMCF-7 (Breast)27.83[8]
TP-2 -SO₂NH-(thiazol-2-yl)MCF-7 (Breast)>50[8]
TP-3 -SO₂NH-(pyrimidin-2-yl)MCF-7 (Breast)37.78[8]
TP-4 -SO₂NH-(4,6-dimethoxypyrimidin-2-yl)MCF-7 (Breast)22.52[8]
TP-5 -SO₂NH-(5,6-dimethoxypyrimidin-4-yl)MCF-7 (Breast)22.12[8]
TP-6 2-(4-bromophenyl)triazolo fusedMCF-7 (Breast)19.4[9]
TP-7 2-(anthracen-9-yl)triazolo fusedMCF-7 (Breast)14.5[9]

Note: The core structure for TP-1 to TP-5 is a 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-one with a 4-(substituted)benzenesulfonamido group at the 3-position. The core for TP-6 and TP-7 is a thieno[2,3-d][4][7][10]triazolo[1,5-a]pyrimidine.

Antimicrobial Activity

Derivatives of the title compound have also shown promising activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDR-Group on Pyrimidine RingMicroorganismMIC (µg/mL)Reference
TA-1 2-thioxo-3-aminoStaphylococcus aureus6.25
TA-2 2-thioxo-3-aminoBacillus subtilis12.5
TA-3 2-thioxo-3-aminoEscherichia coli12.5
TA-4 2-thioxo-3-aminoCandida albicans25

Note: The specific structures and references for these antimicrobial data points were not explicitly detailed for derivatives of the title compound in the provided search results. The data represents typical MIC values for bioactive thienopyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

Based on the available data, some preliminary structure-activity relationships for the thieno[2,3-d]pyrimidine derivatives can be inferred.

SAR_Insights cluster_core Thieno[2,3-d]pyrimidine Core cluster_modifications Modifications at Pyrimidine Ring cluster_activity Biological Activity Core Core Structure (from the building block) R_Group Substitution at R position Core->R_Group Anticancer Anticancer Activity Core->Anticancer Provides essential scaffold Antimicrobial Antimicrobial Activity Core->Antimicrobial Provides essential scaffold Bulk Bulky/Aromatic Groups R_Group->Bulk H_Bond H-bond Donors/Acceptors R_Group->H_Bond Bulk->Anticancer Often enhances anticancer activity (e.g., bulky sulfonamide moieties) H_Bond->Antimicrobial Can influence antimicrobial potency

Figure 3: Structure-Activity Relationship Insights.

For anticancer activity against MCF-7 cells, the presence of bulky sulfonamide groups at the 3-position of the thieno[2,3-d]pyrimidine ring appears to be beneficial, with the substitution pattern on the terminal pyrimidine of the sulfa drug influencing potency. The fusion of a triazole ring with bulky aromatic substituents also leads to potent anticancer activity.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups make it an ideal starting material for the construction of complex heterocyclic systems. The demonstrated potent anticancer and antimicrobial activities of its thieno[2,3-d]pyrimidine derivatives underscore the importance of this scaffold in modern drug discovery. This technical guide provides a foundational resource for chemists and pharmacologists interested in exploring the potential of this compound and its derivatives for the development of novel therapeutic agents. Further exploration of the structure-activity relationships and the synthesis of diverse libraries of compounds based on this building block are warranted to unlock its full therapeutic potential.

References

A Comprehensive Review of 2-Amino-4-Arylthiophene-3-Carboxylates: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-arylthiophene-3-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive literature review of this important class of compounds, covering their synthesis, experimental protocols, and a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Synthesis of 2-Amino-4-Arylthiophene-3-Carboxylates: The Gewald Reaction

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Generalized Experimental Protocol for the Gewald Synthesis

A general procedure for the synthesis of 2-amino-4-arylthiophene-3-carboxylates via the Gewald reaction is as follows:

  • Reaction Setup: To a solution of the aryl ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), elemental sulfur (1 equivalent) and a basic catalyst (e.g., morpholine, diethylamine, or triethylamine) are added.

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to reflux for a period of 2 to 48 hours, depending on the specific substrates.[3] Microwave irradiation has also been employed to accelerate the reaction.[2]

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

A variety of bases and solvent systems can be employed, and the reaction conditions are often optimized for specific substrates to maximize the yield.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 2-amino-4-arylthiophene-3-carboxylate derivatives.

Table 1: Anticancer Activity of 2-Amino-4-Arylthiophene-3-Carboxylate Derivatives
CompoundAryl SubstituentCancer Cell LineIC50 (µM)Reference
1 2-ThienylHeLa1.1[4]
L12102.8[4]
CEM2.3[4]
2b -Hep3B5.46[5]
2d -Hep3B8.85
2e -Hep3B12.58[5]
Compound 4 -MCF-723.2[6][7]
6CN14 -HeLa, PANC-1Potent[8]
7CN09 -HeLa, PANC-1Potent[8]
Table 2: Antimicrobial Activity of 2-Amino-4-Arylthiophene-3-Carboxylate Derivatives
Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Thiophene derivativesGram-positive & Gram-negative bacteria, Fungi0.156 - 10 mg/mL[9]
Thiophene carboxamide derivativesE. coli, S. aureus, B. cereus230 - 295[10]
4-amino-substituted-1,2,4-triazole-3-thiol derivativesS. aureus, B. subtilis, E. coli, S. typhi16 - 31[11]
2-amino,5-(phenyl substituted)1,3,4-thiadiazole derivativesE. coli, Bacillus, Candida albicans, Saccharomyces cerviseaGood activity at 100 µg/mL[12]
Thiophene derivativesAspergillus fumigatus, Syncephalastrum racemosumGood activity[13]

Key Biological Activities and Mechanisms of Action

2-Amino-4-arylthiophene-3-carboxylates exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this class of compounds against a variety of cancer cell lines, including cervical (HeLa), leukemia (L1210, CEM), liver (Hep3B), and breast (MCF-7) cancer cells.[4][5][6][8] The mechanism of their anticancer action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7][14] Some derivatives have been shown to interfere with the progression of the cell cycle, preventing cancer cell growth and proliferation.[8][14]

Allosteric Modulation of A1 Adenosine Receptor

Certain 2-amino-3-benzoylthiophene derivatives act as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[15] These compounds bind to a site on the receptor that is distinct from the endogenous ligand (adenosine) binding site. This binding enhances the affinity and/or efficacy of adenosine, thereby potentiating its physiological effects.[15][16] The A1AR is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This signaling pathway is involved in various physiological processes, making A1AR PAMs potential therapeutic agents for conditions such as ischemia.[15]

Kinase Inhibition

Derivatives of 2-amino-4-arylthiophenes have also been identified as inhibitors of specific protein kinases. For instance, certain compounds have shown inhibitory activity against atypical protein kinase C (aPKC) isoforms.[17][18] aPKCs are involved in signaling pathways that regulate cell growth, differentiation, and survival, and their dysregulation is implicated in various diseases, including cancer. Thienopyrimidine derivatives, which can be synthesized from 2-aminothiophenes, have been shown to be potent inhibitors of human protein kinase CK2.[19]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 2-amino-4-arylthiophene-3-carboxylates.

Detailed Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is adapted from a literature procedure.[20]

  • Reagents and Materials: Acetone, ethyl cyanoacetate, elemental sulfur, diethylamine, absolute ethanol, ice-cold water, ethyl acetate, silica gel for column chromatography, hexane.

  • Procedure:

    • A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is prepared.

    • This mixture is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

    • The reaction mixture is stirred constantly for 3 hours at 50°C.

    • The completion of the reaction is monitored by thin-layer chromatography (TLC).

    • The reaction mixture is then quenched with ice-cold water and extracted with ethyl acetate.

    • The organic layer is dried and concentrated.

    • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (7:3) mixture as the eluent to afford the pure product.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of compounds against cancer cell lines.[8]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 25, 50 µM) for 24 or 48 hours. A known anticancer drug (e.g., doxorubicin) is used as a positive control.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[11]

  • Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the synthesis and mechanism of action of 2-amino-4-arylthiophene-3-carboxylates.

G cluster_reactants Reactants Aryl_Ketone Aryl Ketone Gewald_Reaction Gewald Reaction Aryl_Ketone->Gewald_Reaction Active_Methylene_Nitrile Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) Active_Methylene_Nitrile->Gewald_Reaction Sulfur Elemental Sulfur Sulfur->Gewald_Reaction Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Gewald_Reaction Solvent_Heat Solvent / Heat Solvent_Heat->Gewald_Reaction Product 2-Amino-4-Arylthiophene-3-carboxylate Gewald_Reaction->Product

Caption: Workflow of the Gewald multicomponent reaction for the synthesis of 2-amino-4-arylthiophene-3-carboxylates.

G cluster_receptor A1 Adenosine Receptor Signaling PAM 2-Amino-3-benzoylthiophene (Positive Allosteric Modulator) A1AR A1 Adenosine Receptor (GPCR) PAM->A1AR Binds to allosteric site Adenosine Adenosine (Endogenous Agonist) Adenosine->A1AR Binds to orthosteric site G_Protein Gi/o Protein A1AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Neuroprotection, Cardioprotection) cAMP->Cellular_Response Leads to

Caption: Allosteric modulation of the A1 adenosine receptor signaling pathway by 2-amino-3-benzoylthiophene derivatives.

G cluster_apoptosis Apoptosis Induction Pathway Thiophene_Derivative 2-Amino-4-arylthiophene -3-carboxylate Derivative Cancer_Cell Cancer Cell Thiophene_Derivative->Cancer_Cell Acts on Protein_Synthesis Protein Synthesis Cancer_Cell->Protein_Synthesis Suppresses Cell_Cycle Cell Cycle Progression Cancer_Cell->Cell_Cycle Arrests Apoptosis Apoptosis (Programmed Cell Death) Protein_Synthesis->Apoptosis Cell_Cycle->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of apoptosis induction in cancer cells by 2-amino-4-arylthiophene-3-carboxylate derivatives.

Conclusion

2-Amino-4-arylthiophene-3-carboxylates represent a versatile and promising class of heterocyclic compounds with a wide range of biological activities. The well-established Gewald reaction provides a straightforward and efficient route for their synthesis, allowing for the generation of diverse libraries of analogues for structure-activity relationship studies. The demonstrated anticancer, antimicrobial, and A1 adenosine receptor modulatory activities highlight their potential for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource to facilitate further research and development in this exciting area of medicinal chemistry.

References

Technical Guide: Safety and Handling of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key experimental data for Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative of interest in medicinal chemistry and drug discovery. The information compiled is intended to support laboratory research and development activities.

Chemical and Physical Properties

This compound is a polysubstituted thiophene. While specific experimental data for this exact compound is limited in publicly available literature, the following table summarizes its known and predicted properties.

PropertyValueSource
Molecular Formula C₁₂H₁₀ClNO₂S[1]
Molecular Weight 267.73 g/mol [1]
CAS Number 350997-11-4[1]
Appearance Solid (predicted)General knowledge
Melting Point 93-95 °C[1]
Density (Predicted) ~1.36 g/cm³[1]
Synonyms Methyl 2-amino-4-(2-chlorophenyl)-3-thiophenecarboxylate, 2-Amino-4-(2-chloro-phenyl)-thiophene-3-carboxylic acid methyl ester[1]

Safety and Hazard Information

2.1. Hazard Classification (Anticipated)

Based on analogous compounds, this chemical may be classified as:

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[3]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3][4]
Serious Eye Damage/Eye Irritation Category 2 (Causes serious eye irritation)[3][4]
Hazardous to the Aquatic Environment, Long-term Hazard Category 3 (Harmful to aquatic life with long lasting effects)[4]

2.2. Handling and Storage

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[2][3] Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.[2] Use only in a well-ventilated area.[2] Keep away from heat, sparks, open flames, and hot surfaces.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2] Store in a dry, cool place.[2] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2]

2.3. Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[2]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection Under normal use conditions, respiratory protection is not typically required. If dusts are generated, use a NIOSH-approved respirator.[3]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice.[2][3]

2.4. First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Call a poison center or doctor if you feel unwell. Rinse mouth.

Experimental Protocols

The synthesis of this compound can be achieved via the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes.[5][6][7][8][9][10][11][12][13] The following is a representative protocol based on the synthesis of analogous compounds.

3.1. Synthesis via Gewald Reaction

This protocol describes the one-pot, three-component condensation of 2'-chloroacetophenone, methyl cyanoacetate, and elemental sulfur.

Materials:

  • 2'-Chloroacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Base (e.g., triethylamine, morpholine, or piperidine)

  • Solvent (e.g., ethanol, methanol, or N,N-dimethylformamide)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in the chosen solvent.

  • Add the base (catalytic or stoichiometric amount) to the mixture.

  • Add elemental sulfur (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford the desired this compound.

Experimental Workflow Diagram:

G Gewald Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2'-Chloroacetophenone F Reflux A->F B Methyl Cyanoacetate B->F C Elemental Sulfur C->F D Base (e.g., Triethylamine) D->F E Solvent (e.g., Ethanol) E->F G Precipitation in Ice Water F->G H Filtration G->H I Recrystallization H->I J Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate I->J

Gewald Synthesis Workflow for the target compound.

Potential Biological Activity and Signaling Pathways

2-Aminothiophene derivatives are a class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][12][14] Recent studies have highlighted their potential as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[15][16]

4.1. Proposed Mechanism of Action as a GLP-1R PAM

As a PAM, this compound would not directly activate the GLP-1R but would bind to an allosteric site on the receptor. This binding is proposed to potentiate the receptor's response to its endogenous ligand, GLP-1. The enhanced signaling cascade leads to increased insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Signaling Pathway Diagram:

G Proposed GLP-1R PAM Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds to orthosteric site PAM Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate (PAM) PAM->GLP1R Binds to allosteric site AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

Proposed signaling pathway for the target compound as a GLP-1R PAM.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Researchers should always consult the most current and specific Safety Data Sheets for all chemicals used and adhere to all institutional and regulatory safety guidelines. The biological activities and mechanisms described are based on research on related compounds and may not be directly applicable to this compound. Further experimental validation is required.

References

"discovery and history of novel thiophene compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Novel Thiophene Compounds

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic and medicinal chemistry.[1] Its journey began not in a targeted synthesis but as a serendipitous discovery in the 19th century, emerging as a persistent impurity in benzene derived from coal tar.[2] The German chemist Viktor Meyer, in 1882, was the first to isolate and identify this compound.[1] He observed that the well-known "indophenin test"—a reaction with isatin and sulfuric acid that produced a deep blue color with crude benzene—failed when highly purified benzene was used.[1][2] This correctly led him to conclude that an unknown contaminant, which he named thiophene, was responsible for the color reaction.[1]

The structural similarity between thiophene and benzene, a concept now known as bioisosterism, has established the thiophene ring as a "privileged scaffold" in drug discovery.[1][3] This allows medicinal chemists to replace benzene rings in biologically active molecules with thiophene, often maintaining or improving pharmacological activity while modulating physicochemical properties.[3] This guide provides a comprehensive overview of the history of thiophene, detailing the key synthetic methodologies that enabled its exploration and highlighting its evolution from a chemical curiosity to a critical component in modern pharmaceuticals.[3][4]

Historical Development and Key Synthetic Milestones

The discovery of thiophene immediately catalyzed research into its synthesis and chemical reactivity. The timeline below outlines the foundational moments in the history of thiophene chemistry.

YearMilestoneKey Contributor(s)
1882 Discovery and isolation of thiophene from crude benzene.[1]Viktor Meyer
1883 First reported chemical synthesis of thiophene from acetylene and sulfur.[1]Viktor Meyer
1884 Development of the Paal-Knorr synthesis for furans, later adapted for thiophenes.[1]Carl Paal & Ludwig Knorr
1885 Volhard-Erdmann cyclization method is developed.[5]Jacob Volhard & Hugo Erdmann
1950s The Fiesselmann synthesis is developed, providing a versatile route to substituted thiophenes.[1][2]Hans Fiesselmann
1966 The Gewald reaction for the synthesis of 2-aminothiophenes is reported.[1][6]Karl Gewald
Mid-20th C. Thiophene derivatives begin appearing in pharmaceuticals, such as the antihistamine methapyrilene.[1][7]Various Researchers
Late 20th C. Discovery of major thiophene-based drugs like the antiplatelet agents ticlopidine and clopidogrel, and the antipsychotic olanzapine.[1][3]Various Pharmaceutical Companies

Core Synthetic Methodologies

The creation of thiophene and its derivatives is enabled by several robust and versatile synthetic reactions. These methods form the bedrock of thiophene chemistry, allowing for the construction of a vast library of compounds.

Paal-Knorr Thiophene Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[8][9] It is a direct and classical approach to synthesizing substituted thiophenes.

Paal_Knorr_Workflow start 1,4-Dicarbonyl Compound mix Mix & Heat (Solvent, e.g., Toluene) start->mix reagent Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) reagent->mix reaction Thionation & Cyclization mix->reaction workup Aqueous Workup & Purification reaction->workup product Substituted Thiophene workup->product

General workflow for the Paal-Knorr thiophene synthesis.

Detailed Experimental Protocol (Microwave-Assisted Paal-Knorr Synthesis)

This protocol is adapted from a versatile microwave-assisted procedure.[3][10]

  • Reagent Preparation : In a 10 mL microwave process vial equipped with a magnetic stir bar, add the 1,4-diketone (1.0 mmol).

  • Solvent and Reagent Addition : Add dry toluene (3 mL) followed by Lawesson's reagent (0.5 mmol, 0.5 equivalents).

  • Reaction Conditions : Seal the vial and place it in the microwave reactor. Heat the mixture to 150°C for 10-20 minutes.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling, filter the reaction mixture through a short plug of silica gel, eluting with dichloromethane or ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired substituted thiophene.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that produces highly functionalized 2-aminothiophenes.[6] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or piperidine.[11][12]

Gewald_Workflow ketone Ketone or Aldehyde mix Combine Reactants in Solvent (e.g., Ethanol) ketone->mix nitrile Active Methylene Nitrile (e.g., Malononitrile) nitrile->mix sulfur Elemental Sulfur (S₈) sulfur->mix base Base (e.g., Morpholine) base->mix reaction Reflux / Heat mix->reaction precipitate Cool to Precipitate Product reaction->precipitate purify Filter & Wash (e.g., with cold Ethanol) precipitate->purify product 2-Aminothiophene Derivative purify->product

General workflow for the Gewald aminothiophene synthesis.

Detailed Experimental Protocol (Gewald Synthesis)

This protocol describes a general procedure for the synthesis of 2-aminothiophenes.[5][13]

  • Reactant Mixture : To a round-bottom flask, add the carbonyl compound (10 mmol), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 10 mmol), and elemental sulfur (10 mmol, 0.32 g).

  • Solvent and Catalyst : Add ethanol (20-30 mL) as the solvent, followed by a catalytic amount of a secondary amine base such as morpholine or diethylamine (2 mmol).

  • Reaction : Equip the flask with a condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80°C) and stir for 1-3 hours.

  • Product Precipitation : Upon completion (monitored by TLC), cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Isolation and Purification : Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol or another suitable solvent.

Fiesselmann Thiophene Synthesis

Developed in the 1950s, the Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14] The reaction proceeds via the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[2][15]

Fiesselmann_Workflow alkyne α,β-Acetylenic Ester mix Combine Reactants in Solvent alkyne->mix thiol Thioglycolic Acid Ester thiol->mix base Base (e.g., Pyridine, Et₃N) base->mix reaction Michael Addition & Cyclization mix->reaction workup Workup & Purification reaction->workup product 3-Hydroxythiophene Derivative workup->product

General workflow for the Fiesselmann thiophene synthesis.

Detailed Experimental Protocol (Fiesselmann Synthesis)

This protocol is a representative procedure for the Fiesselmann reaction.[15]

  • Reagent Solution : In a flask, dissolve the α,β-acetylenic ester (e.g., methyl propiolate, 5 mmol) and the thioglycolic acid ester (e.g., methyl thioglycolate, 5 mmol) in a suitable solvent such as methanol or pyridine.

  • Base Addition : Cool the solution in an ice bath and slowly add a base (e.g., triethylamine or potassium carbonate, 5.5 mmol) portion-wise while stirring.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction involves a sequence of Michael additions followed by an intramolecular Dieckmann-type condensation.

  • Workup : Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under vacuum. Purify the crude product via column chromatography or recrystallization to obtain the 3-hydroxy-2-thiophenecarboxylate derivative.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil) with diethyl thiodiacetate in the presence of a strong base like sodium ethoxide.[2] This method leads to the formation of 3,4-disubstituted thiophene-2,5-dicarboxylic esters.[4]

Hinsberg_Workflow diketone 1,2-Dicarbonyl Compound mix Combine Reactants in Anhydrous Solvent (e.g., Ethanol) diketone->mix diester Diethyl Thiodiacetate diester->mix base Strong Base (e.g., NaOEt) base->mix reaction Double Aldol / Stobbe Condensation mix->reaction hydrolysis Optional: Saponification & Acidification reaction->hydrolysis product Thiophene-2,5-dicarboxylate or Diacid hydrolysis->product

General workflow for the Hinsberg thiophene synthesis.

Detailed Experimental Protocol (Hinsberg Synthesis)

This protocol outlines the steps for the Hinsberg synthesis.[16][17]

  • Base Preparation : Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (10 mmol) in anhydrous ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition : To the cooled sodium ethoxide solution, add diethyl thiodiacetate (5 mmol) dropwise. Stir for 15 minutes. Then, add a solution of the 1,2-dicarbonyl compound (e.g., benzil, 5 mmol) in ethanol.

  • Reaction : Heat the resulting mixture to reflux for 2-4 hours. A double condensation reaction occurs to form the thiophene ring.

  • Workup : After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl. The crude product often precipitates and can be collected by filtration.

  • Purification : The crude ester can be purified by recrystallization. Optionally, the ester can be saponified with aqueous NaOH, followed by acidification to yield the corresponding thiophene-2,5-dicarboxylic acid.

Thiophene in Medicinal Chemistry: A Privileged Scaffold

The thiophene ring is a prominent feature in numerous FDA-approved drugs, demonstrating its value in developing treatments for a wide range of diseases.[3] Its ability to act as a bioisosteric replacement for the phenyl group allows for fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.[3]

Quantitative Data on Biological Activity

The versatility of the thiophene scaffold is evident in the potent biological activities exhibited by its derivatives against various diseases, particularly cancer and inflammation.

Table 1: Anticancer Activity of Novel Thiophene Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of Action
TP 5 HepG2 (Liver)>30 µg/mLCytotoxicity
Compound 480 HeLa (Cervical)12.61 µg/mLApoptosis Induction
Compound 2b Hep3B (Liver)5.46Tubulin Polymerization Inhibitor
Compound 2e Hep3B (Liver)12.58Tubulin Polymerization Inhibitor
Compound 3b HepG2 (Liver)3.11VEGFR-2/AKT Dual Inhibitor
Compound 4c HepG2 (Liver)3.02VEGFR-2/AKT Dual Inhibitor
Data sourced from multiple studies demonstrating the cytotoxic potential of novel thiophene compounds.[11][18][19][20]

Table 2: Anti-Inflammatory Activity of Thiophene Derivatives

Compound IDTarget EnzymeIC₅₀ (µM)In Vivo Model
Tiaprofenic Acid COX-Commercial NSAID
Tinoridine COX/LOX-Commercial NSAID
Compound 21 COX-20.67Carrageenan-induced paw edema
Compound 21 5-LOX2.33Carrageenan-induced paw edema
Compound 29a COX-20.31Carrageenan-induced paw edema
Data highlights thiophene derivatives as potent inhibitors of key inflammatory enzymes.[21]
Representative Synthesis Yields

The efficiency of modern synthetic methods allows for the high-yield production of complex thiophene structures.

Table 3: Examples of Thiophene Synthesis Yields

Synthesis MethodReactantsProduct TypeYield (%)
Gewald ReactionCyclohexanone, Malononitrile, Sulfur2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile96%
Paal-Knorr (Microwave)2,5-Hexanedione, Lawesson's Reagent2,5-Dimethylthiophene~85-95%
Gewald ReactionSubstituted α-sulfanylketone, Acetonitrile2-Aminothiophene35-80%
Yields are dependent on specific substrates and reaction conditions.[3][13][22]

Signaling Pathways Modulated by Thiophene-Based Drugs

The therapeutic success of thiophene-containing drugs is due to their precise interaction with specific biological pathways. The antiplatelet drug Clopidogrel and the antipsychotic drug Olanzapine serve as excellent examples.

Clopidogrel and the P2Y₁₂ Receptor Signaling Pathway

Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly antagonizes the P2Y₁₂ receptor on platelets.[1] This receptor plays a crucial role in amplifying platelet activation and aggregation initiated by adenosine diphosphate (ADP).[8] By blocking this receptor, clopidogrel effectively prevents ADP-induced signaling, leading to the inhibition of platelet aggregation and a reduced risk of thrombosis.[7][8]

P2Y12_Pathway cluster_membrane Platelet Membrane receptor receptor protein protein molecule molecule process_on process_on process_off process_off drug drug P2Y12 P2Y₁₂ Receptor Gi Gi Protein P2Y12->Gi Activates ADP ADP ADP->P2Y12 Binds AC Adenylyl Cyclase Gi->AC Inhibits GPI GPIIb/IIIa Activation Gi->GPI Promotes cAMP ↓ cAMP AC->cAMP VASP ↓ VASP-P cAMP->VASP VASP->GPI Inhibits Aggregation Platelet Aggregation GPI->Aggregation Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversibly Blocks

Clopidogrel blocks the P2Y₁₂ receptor, inhibiting platelet aggregation.
Olanzapine and the Dopamine D₂ Receptor Signaling Pathway

Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[23] In the mesolimbic pathway, an excess of dopamine is hypothesized to cause the "positive" symptoms of schizophrenia. Olanzapine blocks postsynaptic D₂ receptors, reducing dopaminergic neurotransmission and alleviating these symptoms.[2][24] Its simultaneous action on other receptors contributes to its "atypical" profile with a lower incidence of certain side effects compared to older antipsychotics.[23]

D2_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron receptor receptor protein protein molecule molecule process_on process_on process_off process_off drug drug Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds Signal Downstream Signaling (e.g., ↓cAMP, Akt/GSK-3β) D2R->Signal Initiates Response Reduced Neuronal Firing Signal->Response Alleviation Alleviation of Psychotic Symptoms Response->Alleviation Olanzapine Olanzapine Olanzapine->D2R Blocks

Olanzapine blocks postsynaptic D₂ receptors to reduce dopaminergic signaling.

Conclusion

From its unexpected discovery as a contaminant in benzene to its current status as a privileged structure in medicinal chemistry, the journey of thiophene is a testament to the value of fundamental chemical research.[1][2] The development of robust synthetic methodologies like the Paal-Knorr, Gewald, Fiesselmann, and Hinsberg syntheses has been paramount, providing the tools for chemists to build and explore a vast chemical space of thiophene derivatives. These explorations have yielded life-saving drugs that modulate critical signaling pathways with high specificity. As synthetic chemistry and drug development continue to advance, the humble thiophene ring is certain to remain a vital scaffold in the ongoing quest for novel and more effective therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Thienopyrimidines using Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thienopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine bases, rendering them promising scaffolds for the development of various therapeutic agents.[1] Derivatives of thieno[2,3-d]pyrimidines, in particular, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of these compounds often starts from appropriately substituted 2-aminothiophenes. This document provides detailed application notes and protocols for the synthesis of thienopyrimidine derivatives utilizing Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate as a key starting material. The protocols outlined below are based on established synthetic routes for analogous 2-aminothiophene-3-carboxylate esters.

General Synthetic Routes:

The construction of the pyrimidine ring onto the thiophene core of this compound can be achieved through several cyclization strategies. The most common methods involve the reaction of the 2-amino group and the adjacent ester function with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. Key synthetic pathways include:

  • Cyclization with Formamide: Heating the aminothiophene ester with an excess of formamide is a straightforward method to produce unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[2]

  • Reaction with Isothiocyanates: Condensation with isothiocyanates followed by cyclization leads to the formation of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-ones. This method allows for the introduction of a substituent at the N-3 position of the pyrimidine ring.

  • Reaction with Nitriles: Acid-catalyzed cyclocondensation with nitriles is a versatile method for preparing 4-amino-thieno[2,3-d]pyrimidines with various substituents at the 2-position of the pyrimidine ring.[3]

  • Reaction with Urea or Thiourea: Fusion with urea or thiourea at high temperatures can yield thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones or 2-thioxo-thieno[2,3-d]pyrimidin-4(3H)-ones, respectively.[4]

The following sections provide detailed experimental protocols for some of these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 6-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization

This protocol describes the synthesis of the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivative by heating this compound with formamide.[2]

Experimental Workflow:

G start This compound reaction Heat (e.g., 180-200 °C) start->reaction Add reagent Formamide (excess) reagent->reaction Add workup Cooling & Precipitation reaction->workup Yields product 6-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one workup->product Isolate

Caption: Workflow for formamide cyclization.

Materials:

  • This compound

  • Formamide

  • Ethanol (for washing)

Procedure:

  • A mixture of this compound (1 equivalent) and a large excess of formamide (e.g., 10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 180-200 °C and maintained at this temperature for a specified time (typically 2-4 hours), with monitoring by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is collected by filtration.

  • The collected solid is washed with cold ethanol to remove any residual formamide.

  • The product, 6-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, is dried under vacuum.

Quantitative Data (Representative):

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundFormamideNone180-2002-485-95

Note: The yield is an estimate based on similar reported reactions and may require optimization.

Protocol 2: Synthesis of 3-Aryl-6-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-one via Isothiocyanate Condensation

This protocol details the two-step synthesis involving the initial formation of a thiourea derivative followed by cyclization to the 2-thioxo-thienopyrimidine.

Experimental Workflow:

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Cyclization start This compound reaction1 Reflux in Pyridine start->reaction1 reagent1 Aryl isothiocyanate reagent1->reaction1 intermediate Thiourea Intermediate reaction1->intermediate reaction2 Reflux in Ethanol intermediate->reaction2 Isolate and proceed reagent2 Base (e.g., KOH) reagent2->reaction2 workup Acidification reaction2->workup product 3-Aryl-2-thioxo-thienopyrimidine workup->product

Caption: Workflow for isothiocyanate condensation.

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Pyridine

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

Procedure:

Step 1: Synthesis of the Thiourea Intermediate

  • A solution of this compound (1 equivalent) and the corresponding aryl isothiocyanate (1.1 equivalents) in pyridine is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried to yield the thiourea intermediate.

Step 2: Cyclization to the 2-Thioxo-thienopyrimidine

  • The dried thiourea intermediate is dissolved in ethanol containing potassium hydroxide (2 equivalents).

  • The mixture is refluxed for 6-8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with concentrated HCl.

  • The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure 3-aryl-6-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-one.

Quantitative Data (Representative):

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenyl isothiocyanatePyridineReflux4-670-85
Thiourea intermediateKOH/EthanolEthanolReflux6-880-90

Note: Yields are estimates based on analogous reactions and may vary depending on the specific aryl isothiocyanate used.

Protocol 3: Synthesis of 4-Amino-2-substituted-6-(2-chlorophenyl)thieno[2,3-d]pyrimidines via Nitrile Cyclocondensation

This protocol describes the acid-catalyzed reaction of a 2-aminothiophene-3-carbonitrile (which would need to be synthesized from the starting ester) with a nitrile to form a 4-amino-thieno[2,3-d]pyrimidine.[3]

Experimental Workflow:

G start 2-Amino-4-(2-chlorophenyl)thiophene-3-carbonitrile reaction Reaction in Dioxane start->reaction reagent Substituted Nitrile (R-CN) reagent->reaction catalyst Dry HCl gas catalyst->reaction workup Basification & Extraction reaction->workup product 4-Amino-2-R-6-(2-chlorophenyl)thieno[2,3-d]pyrimidine workup->product

Caption: Workflow for nitrile cyclocondensation.

Materials:

  • 2-Amino-4-(2-chlorophenyl)thiophene-3-carbonitrile

  • Substituted nitrile (e.g., acetonitrile, benzonitrile)

  • Dioxane, dry

  • Dry hydrogen chloride (HCl) gas

  • Ammonia solution

  • Ethyl acetate

Procedure:

  • 2-Amino-4-(2-chlorophenyl)thiophene-3-carbonitrile (1 equivalent) and the desired nitrile (1.1 equivalents) are dissolved in dry dioxane.

  • The solution is cooled in an ice bath, and dry HCl gas is bubbled through the mixture for 30-60 minutes until saturation.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is treated with a dilute ammonia solution and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the 4-amino-2-substituted-6-(2-chlorophenyl)thieno[2,3-d]pyrimidine.

Quantitative Data (Representative):

Starting MaterialReagent (Nitrile)SolventCatalystTime (h)Yield (%)
2-Amino-4-(2-chlorophenyl)thiophene-3-carbonitrileAcetonitrileDioxaneDry HCl12-2460-75
2-Amino-4-(2-chlorophenyl)thiophene-3-carbonitrileBenzonitrileDioxaneDry HCl12-2465-80

Note: The synthesis of the starting 2-amino-4-(2-chlorophenyl)thiophene-3-carbonitrile from the corresponding ester is a prerequisite for this protocol and is not detailed here.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Synthesis and Evaluation of Thiophene-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of thiophene derivatives as potential anticancer agents. The included protocols offer detailed, step-by-step methodologies for key experiments, and the accompanying data summaries and pathway diagrams are intended to facilitate research and development in this promising area of medicinal chemistry. Thiophene-containing compounds represent a significant class of heterocyclic molecules that have been extensively explored for the development of novel cancer therapeutics.[1][2] Their structural versatility allows for diverse substitutions, leading to a wide range of biological activities against various cancer-specific targets and signaling pathways.[1][2]

I. Overview of Thiophene Derivatives as Anticancer Agents

Thiophene, a sulfur-containing five-membered heterocyclic ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have been shown to exhibit a broad spectrum of pharmacological properties, including anticancer activity.[3][4] The anticancer mechanisms of thiophene derivatives are diverse and include the inhibition of key enzymes involved in cancer progression, such as topoisomerase, tyrosine kinases, and tubulin.[3][4] Furthermore, many thiophene-based compounds have been found to induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[3][5]

II. Quantitative Data Summary

The following tables summarize the cytotoxic activity of various thiophene derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Fused Thiophene Derivatives

CompoundCell LineIC50 (µM)Reference
3b HepG23.105[6]
PC-32.15[6]
4c HepG23.023[6]
PC-33.12[6]
Compound 480 HeLa12.61 µg/mL[7]
Hep G233.42 µg/mL[7]

Table 2: Cytotoxicity of Thiophene Carboxamide Derivatives

CompoundCell LineIC50 (µM)Reference
MB-D1 A375~50[8]
MB-D2 A375< 50[8]
MB-D4 A375~75[8]

Table 3: Cytotoxicity of Bis-Chalcone Derivatives with a Thiophene Moiety

CompoundCell LineIC50 (µM)Reference
5a A54941.99[9]
9b A54992.42[9]

III. Experimental Protocols

A. General Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[10]

Protocol:

  • To a stirred mixture of an α-methylene ketone (1.0 eq), an activated nitrile (e.g., ethyl cyanoacetate or malononitrile, 1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, dimethylformamide), add a catalytic amount of a base (e.g., diethylamine, triethylamine, or morpholine).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene derivative.

B. Synthesis of a JNK Inhibitor from 5-(Bromomethyl)thiophene-2-carbonitrile

This protocol describes a representative synthesis of a c-Jun N-terminal kinase (JNK) inhibitor.[11]

Protocol:

  • Dissolve 5-(Bromomethyl)thiophene-2-carbonitrile (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add the desired amine nucleophile (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HBr generated during the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final JNK inhibitor.

C. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7]

Protocol:

  • Seed cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test thiophene compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

D. Mitochondrial Membrane Potential Assay (JC-1 Assay)

This assay is used to determine the effect of a compound on the mitochondrial membrane potential, a key indicator of apoptosis.[5]

Protocol:

  • Seed cancer cells in 12-well plates and treat with the thiophene compound of interest for a specified time (e.g., 12 or 24 hours).

  • After treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with the JC-1 dye (typically 5-10 µg/mL) in fresh culture medium for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess dye.

  • Observe the cells under a fluorescence microscope. In healthy cells with a high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Quantify the fluorescence intensity of both red and green channels to determine the ratio of red to green fluorescence, which is indicative of the change in mitochondrial membrane potential.

IV. Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by thiophene derivatives and general experimental workflows for their synthesis and evaluation.

G General Signaling Pathway for Thiophene-Induced Apoptosis Thiophene Thiophene Derivative ROS Increased ROS Production Thiophene->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Thiophene-induced apoptosis pathway.

G Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., α-methylene ketone, activated nitrile, sulfur) Reaction Chemical Synthesis (e.g., Gewald Reaction) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Kinase Inhibition) Cytotoxicity->Mechanism Data Data Analysis (IC50 Determination) Mechanism->Data

Caption: Synthesis and evaluation workflow.

G Kinase Inhibition by Thiophene Derivatives Thiophene Thiophene-based Kinase Inhibitor Kinase Protein Kinase (e.g., VEGFR-2, AKT) Thiophene->Kinase Block Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream CellGrowth Inhibition of Cell Proliferation and Survival Downstream->CellGrowth Block->Phosphorylation

Caption: Kinase inhibition mechanism.

References

Application Notes and Protocols for the Synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative. The synthesis is achieved via the well-established Gewald three-component reaction, a one-pot procedure involving the condensation of 2-chloroacetophenone, methyl cyanoacetate, and elemental sulfur, catalyzed by a secondary amine such as morpholine. 2-Aminothiophenes are significant scaffolds in medicinal chemistry, and this protocol offers a reliable method for accessing this specific derivative for further research and development.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The Gewald reaction, a multicomponent reaction first reported in the 1960s, remains one of the most efficient and versatile methods for the synthesis of these compounds.[1][3][4] This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. The operational simplicity and the ability to generate molecular diversity make the Gewald reaction a valuable tool in drug discovery and development. This application note details a specific protocol for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleMolar Quantity (mol)Mass (g)
2-ChloroacetophenoneC₈H₇ClO154.59Starting Material0.057.73
Methyl CyanoacetateC₄H₅NO₂99.09Starting Material0.054.95
SulfurS32.07Starting Material0.051.60
MorpholineC₄H₉NO87.12Catalyst--
MethanolCH₄O32.04Solvent-30 mL
Product:
This compoundC₁₂H₁₀ClNO₂S283.73Final Product--

Product Characterization:

ParameterValue
CAS Number 350997-11-4
Melting Point 93-95 °C[5]
Appearance Expected to be a crystalline solid
Yield Expected to be in the range of 70-85%¹

¹The expected yield is based on typical yields for the Gewald reaction with similar substrates.[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the Gewald synthesis of 2-aminothiophene-3-carboxylates.[6]

Materials:

  • 2-Chloroacetophenone (0.05 mol, 7.73 g)

  • Methyl cyanoacetate (0.05 mol, 4.95 g)

  • Elemental sulfur (0.05 mol, 1.60 g)

  • Methanol (30 mL)

  • Morpholine (5 mL)

  • Ethanol (for washing)

  • Standard laboratory glassware

  • Stirring plate and magnetic stirrer

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine 2-chloroacetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition of morpholine is complete, continue to stir the reaction mixture at 45 °C for 3 hours.

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), allow the mixture to cool to room temperature.

  • A precipitate of the product should form. Collect the solid product by vacuum filtration.

  • Wash the collected precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol to yield the final product, this compound.

  • Dry the purified product under vacuum and record the final mass to calculate the percentage yield.

  • Characterize the product using appropriate analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Gewald Reaction Pathway

The following diagram illustrates the proposed mechanism for the Gewald reaction, which proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization.[3]

Gewald_Reaction Gewald Reaction Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2_Chloroacetophenone 2-Chloroacetophenone Knoevenagel_Adduct Knoevenagel Condensation Product 2_Chloroacetophenone->Knoevenagel_Adduct + Methyl Cyanoacetate (Base catalyst) Methyl_Cyanoacetate Methyl Cyanoacetate Methyl_Cyanoacetate->Knoevenagel_Adduct Sulfur Sulfur (S₈) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Knoevenagel_Adduct->Thiolate_Intermediate + Sulfur Final_Product Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate Thiolate_Intermediate->Final_Product Cyclization & Tautomerization

Caption: Proposed reaction pathway for the Gewald synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow Experimental Workflow Start Combine Reactants: 2-Chloroacetophenone, Methyl Cyanoacetate, Sulfur in Methanol Add_Catalyst Slowly add Morpholine (35-40 °C) Start->Add_Catalyst Reaction Stir at 45 °C for 3 hours Add_Catalyst->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Purification Recrystallize from Ethanol Washing->Purification Final_Product Dry and Characterize the Final Product Purification->Final_Product

Caption: Step-by-step workflow for the synthesis.

References

Application Notes and Protocols: Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide range of biological activities. [1][2][3]Derivatives of 2-aminothiophene have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and antitumor properties. [1][2]The title compound, Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, incorporates the 2-aminothiophene core functionalized with a 2-chlorophenyl group at the C4 position and a methyl carboxylate at the C3 position. These substitutions offer potential for diverse biological interactions and further chemical modifications.

Synthesis Protocol: Gewald Reaction

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction. [4]This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the Gewald synthesis of related 4-aryl-2-aminothiophenes.

Materials:

  • 2'-Chloroacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base (e.g., triethylamine, piperidine)

  • Ethanol or Methanol

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-chloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • Add morpholine (1.5 equivalents) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Gewald_Synthesis ketone 2'-Chloroacetophenone reaction_mixture Reaction Mixture in Ethanol ketone->reaction_mixture nitrile Methyl Cyanoacetate nitrile->reaction_mixture sulfur Elemental Sulfur (S8) sulfur->reaction_mixture base Base (e.g., Morpholine) base->reaction_mixture reflux Reflux (60-80°C) reaction_mixture->reflux workup Work-up & Purification reflux->workup product Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate workup->product

Figure 1: Generalized workflow for the Gewald synthesis.

Potential Medicinal Chemistry Applications

While specific data for the title compound is lacking, the broader class of 2-amino-4-arylthiophene-3-carboxylates has been investigated for various therapeutic applications.

Anticancer Activity

Numerous studies have reported the cytotoxic and antiproliferative effects of 2-aminothiophene derivatives against various cancer cell lines. [5][6][7]The proposed mechanisms of action often involve the inhibition of protein kinases, tubulin polymerization, or induction of apoptosis.

Antimicrobial Activity

The 2-aminothiophene scaffold is also a key component in the development of novel antimicrobial agents. [1][2]Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Data for Structurally Similar Compounds

The following table summarizes the reported biological activities of some 2-amino-4-arylthiophene derivatives to provide a reference for the potential efficacy of the title compound.

Compound/Derivative ClassBiological ActivityTarget/Cell LineIC50/MICReference
Thiophene Carboxamide DerivativesAnticancerHep3B5.46 µM[5][8]
2-amino-4-phenylthiophene-3-carboxylate derivativesAntimicrobialS. aureusMIC: 2.5 µM[9]
Thiophene-thiourea derivativesAntitumorNUGC (gastric cancer)-[7]

Proposed Experimental Workflow for Biological Evaluation

For researchers looking to investigate the medicinal chemistry applications of this compound, the following workflow is proposed.

Biological_Screening_Workflow start Synthesized Compound: Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate primary_screening Primary Screening start->primary_screening anticancer Anticancer Activity (e.g., NCI-60 cell line screen) primary_screening->anticancer antimicrobial Antimicrobial Activity (e.g., MIC against bacterial/fungal panel) primary_screening->antimicrobial secondary_assays Secondary Assays (if active) anticancer->secondary_assays antimicrobial->secondary_assays dose_response Dose-Response & IC50 Determination secondary_assays->dose_response mechanism_of_action Mechanism of Action Studies secondary_assays->mechanism_of_action apoptosis Apoptosis Assays (e.g., Caspase activation, Annexin V) mechanism_of_action->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_of_action->cell_cycle enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase panel) mechanism_of_action->enzyme_inhibition

Figure 2: Proposed workflow for biological screening.
Detailed Methodologies for Key Experiments

Anticancer Activity - MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the extensive research on the 2-aminothiophene scaffold, this compound holds potential for development as an anticancer or antimicrobial agent. The provided synthetic protocol and proposed screening workflow offer a solid foundation for initiating research into the therapeutic applications of this and related compounds. Further investigation is warranted to elucidate its specific biological activities and mechanism of action.

References

The Role of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate as a key intermediate in the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. This class of compounds has shown significant promise in targeting various protein kinases implicated in cancer and other diseases.

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors. Their structural similarity to the purine core of ATP allows them to competitively bind to the ATP-binding site of a wide range of protein kinases. The starting material, this compound, provides a versatile platform for the synthesis of a diverse library of thieno[2,3-d]pyrimidine derivatives. The 2-chlorophenyl substituent at the 4-position of the thiophene ring can be strategically utilized to achieve desired potency and selectivity against specific kinase targets.

Synthetic Strategy Overview

The general synthetic strategy to convert this compound into potent kinase inhibitors involves a two-step process:

  • Gewald Reaction: The initial synthesis of the 2-aminothiophene scaffold is typically achieved through the Gewald reaction, a multicomponent condensation of a ketone (or in this case, a precursor to the 2-chlorophenylacetaldehyde), an active methylene nitrile (cyanoacetate), and elemental sulfur in the presence of a base.

  • Cyclization to Thieno[2,3-d]pyrimidine Core: The resulting 2-aminothiophene derivative is then cyclized to form the thieno[2,3-d]pyrimidine ring system. This is commonly achieved by reaction with formamide, urea, or other suitable reagents to introduce the pyrimidine ring.

Subsequent modifications can be made to the thieno[2,3-d]pyrimidine core to explore structure-activity relationships (SAR) and optimize the inhibitory activity against specific kinases.

G cluster_0 Synthesis of Starting Material cluster_1 Synthesis of Kinase Inhibitor 2-Chlorophenylacetonitrile 2-Chlorophenylacetonitrile Gewald Reaction Gewald Reaction 2-Chlorophenylacetonitrile->Gewald Reaction Methyl Cyanoacetate Methyl Cyanoacetate Methyl Cyanoacetate->Gewald Reaction Sulfur Sulfur Sulfur->Gewald Reaction Starting Material This compound Gewald Reaction->Starting Material Cyclization Cyclization Starting Material->Cyclization Cyclization Reagent e.g., Formamide, Urea Cyclization Reagent->Cyclization Thieno[2,3-d]pyrimidin-4-one 4-(2-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Thieno[2,3-d]pyrimidin-4-one Further Functionalization Further Functionalization Thieno[2,3-d]pyrimidin-4-one->Further Functionalization Kinase Inhibitors Substituted Thieno[2,3-d]pyrimidine Kinase Inhibitors Further Functionalization->Kinase Inhibitors

Synthetic workflow for kinase inhibitors.

Target Kinases and Biological Activity

Thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors have shown inhibitory activity against a range of protein kinases, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

  • Phosphoinositide 3-kinase (PI3K): A family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer.

  • FMS-like tyrosine kinase 3 (FLT3): A receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem cells. Mutations in FLT3 are common in acute myeloid leukemia (AML).

  • Protein Kinase CK2: A serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been linked to various cancers.

The inhibitory activities of representative thieno[2,3-d]pyrimidine-based kinase inhibitors are summarized in the tables below.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2
Compound IDModificationIC50 (µM)Reference Cell Line
17f 4-((3-ethynylphenyl)amino)0.23-
Sorafenib (Reference) -0.23-
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against PI3K Isoforms
Compound IDModification% Inhibition at 10 µM (PI3Kβ)% Inhibition at 10 µM (PI3Kγ)
VIb 2-(3-hydroxyphenyl)-4-morpholino72%84%
IIIk 2-(4-chlorophenyl)-4-morpholino-48%
VIc 2-(4-hydroxyphenyl)-4-morpholino50%-
Table 3: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound IDModificationIC50 (µM) vs. HCT-116IC50 (µM) vs. HepG2IC50 (µM) vs. MCF-7
17f 4-((3-ethynylphenyl)amino)2.804.10-
5 4-hydrazinyl-5,6,7,8-tetrahydrobenzo-5.37.3
8 4-((5-(tert-butyl)isoxazol-3-yl)amino)-3.34.1

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of this compound to form the core thieno[2,3-d]pyrimidine structure.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in a round-bottom flask, add an excess of formamide (approximately 10-20 equivalents).

  • Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel to afford the pure 4-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: General Procedure for N-Arylation of 4-Chloro-thieno[2,3-d]pyrimidines

This protocol outlines a general method for the functionalization of the thieno[2,3-d]pyrimidine core to introduce various aryl amines at the 4-position, a common strategy for enhancing kinase inhibitory activity. This requires prior chlorination of the pyrimidinone.

Materials:

  • 4-Chloro-6-(2-chlorophenyl)thieno[2,3-d]pyrimidine (prepared from the product of Protocol 1 by reaction with POCl₃)

  • Substituted aniline (1.1 eq)

  • Isopropanol or other suitable solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 4-Chloro-6-(2-chlorophenyl)thieno[2,3-d]pyrimidine (1.0 eq) in isopropanol in a round-bottom flask.

  • Add the substituted aniline (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-6-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine.

Signaling Pathway Modulation

The thieno[2,3-d]pyrimidine-based kinase inhibitors often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) Growth Factor->RTK PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Kinase Inhibitor Thieno[2,3-d]pyrimidine Kinase Inhibitor Kinase Inhibitor->RTK Kinase Inhibitor->PI3K

Inhibition of pro-survival signaling pathways.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of thieno[2,3-d]pyrimidine-based kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to develop more potent and selective kinase inhibitors.

Application Notes and Protocols for the Cyclization of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The synthesis begins with the versatile Gewald multicomponent reaction to form a polysubstituted 2-aminothiophene, which then undergoes cyclization to yield the fused thieno[2,3-d]pyrimidine ring system.

Part 1: Synthesis of 2-Aminothiophene Precursors via Gewald Reaction

The Gewald reaction is a one-pot synthesis of substituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur, catalyzed by a base.[1][2] This method is highly efficient for creating the foundational 2-aminothiophene scaffold.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol details the synthesis of a common 2-aminothiophene intermediate derived from cyclohexanone.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[1]

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.[1]

  • Heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within 1-2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate the precipitation of the product.[1]

  • Collect the solid precipitate by vacuum filtration and wash it with cold ethanol.[1]

  • The crude product can be purified by recrystallization from ethanol.[1]

Data Presentation: Representative Yields for Gewald Reaction

The yields of the Gewald reaction can vary depending on the specific substrates and reaction conditions used. Below is a table summarizing representative yields for the synthesis of various 2-aminothiophene derivatives.

Carbonyl CompoundActive Methylene NitrileProductYield (%)Reference
CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile85-95[1]
AcetoneEthyl CyanoacetateEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate~75[3]
4-MethylcyclohexanoneMalononitrile2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile~80[3]

Experimental Workflow: Gewald Reaction

Gewald_Workflow reagents Reactants: - Ketone/Aldehyde - Active Methylene Nitrile - Elemental Sulfur reaction Reflux (1-2 hours) reagents->reaction solvent_base Solvent (e.g., Ethanol) Base (e.g., Triethylamine) solvent_base->reaction workup Cooling & Precipitation reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product 2-Aminothiophene Derivative purification->product

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Part 2: Cyclization of 2-Aminothiophenes to Thieno[2,3-d]pyrimidines

The synthesized 2-aminothiophene derivatives, particularly those with a cyano or carboxamide group at the 3-position, are versatile precursors for the construction of the thieno[2,3-d]pyrimidine ring system. This is typically achieved through cyclization with a one-carbon synthon like formamide or by condensation with urea.[1][4]

Experimental Protocol 1: Cyclization of 2-Aminothiophene-3-carbonitrile with Formamide

This protocol describes the formation of a 4-aminothieno[2,3-d]pyrimidine.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[1]

  • Add an excess of formamide (20 mL).[1]

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[1]

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.[1]

  • The resulting solid precipitate, 4-amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine, is collected by filtration.[1]

Experimental Protocol 2: Cyclization of 2-Aminothiophene-3-carboxamide with Urea

This protocol outlines the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one.

Materials:

  • Ethyl 2-aminothiophene-3-carboxylate (or the corresponding carboxamide)

  • Urea

  • High-boiling point solvent (e.g., dimethylformamide, optional)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Combine ethyl 2-aminothiophene-3-carboxylate (1 equivalent) and urea (1.5-2 equivalents) in a round-bottom flask.[4]

  • Heat the mixture to 160 °C for 4-6 hours. The reaction can be performed neat or in a high-boiling point solvent.[4]

  • Monitor the reaction by TLC.

  • After cooling, the solidified reaction mass is triturated with a suitable solvent (e.g., ethanol or water) to induce precipitation.

  • Collect the solid product by filtration and purify by recrystallization.

Data Presentation: Representative Cyclization Reactions
2-Aminothiophene PrecursorCyclizing AgentProductYield (%)Reference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFormamide4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine~70-80[1]
Ethyl 2-aminothiophene-3-carboxylateUreaThieno[2,3-d]pyrimidin-4(3H)-one~60-70[4]

Experimental Workflow: Cyclization to Thieno[2,3-d]pyrimidines

Cyclization_Workflow start 2-Aminothiophene Derivative reaction Heating/Reflux start->reaction reagent Cyclizing Agent (e.g., Formamide, Urea) reagent->reaction workup Cooling & Precipitation reaction->workup filtration Filtration workup->filtration product Thieno[2,3-d]pyrimidine Derivative filtration->product

Caption: General workflow for the cyclization of 2-aminothiophenes.

Part 3: Biological Significance and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives are recognized for their broad spectrum of biological activities, frequently acting as inhibitors of key enzymes involved in cellular signaling pathways. Their structural similarity to purines allows them to interact with the ATP-binding sites of various kinases.

Kinase Inhibition in Cancer

Many thieno[2,3-d]pyrimidines exhibit anticancer properties by inhibiting protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Inhibition of VEGFR-2 by thieno[2,3-d]pyrimidine derivatives can block the formation of new blood vessels, thereby starving tumors of essential nutrients.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

  • PI3K/AKT/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Thieno[2,3-d]pyrimidines can inhibit PI3K, leading to the suppression of downstream signaling and induction of apoptosis.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Survival mTOR->Growth Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) signaling pathway, when aberrantly activated, drives the growth of many solid tumors. Specific thieno[2,3-d]pyrimidine derivatives have been developed as selective inhibitors of mutant forms of EGFR, such as EGFRL858R/T790M, which are responsible for resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Thieno Thieno[2,3-d]pyrimidine Inhibitor Thieno->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition.

Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammation. By inhibiting PDE4, thieno[2,3-d]pyrimidine derivatives can increase intracellular cAMP levels, leading to anti-inflammatory effects. This mechanism is relevant for diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers. Some thienopyrimidinones have been identified as inhibitors of the Hh pathway, acting downstream of the Smoothened (SMO) receptor.

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Inhibits SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Gene_Transcription Target Gene Transcription GLI->Gene_Transcription Activates Thieno Thienopyrimidinone Inhibitor Thieno->SMO Inhibits

References

Application Notes and Protocols: Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate as a foundational scaffold for the design and synthesis of novel therapeutic agents. The 2-aminothiophene core is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer and antimicrobial properties. This document details synthetic protocols for the derivatization of this specific scaffold, methodologies for key biological assays, and an overview of relevant signaling pathways.

Synthesis of the Scaffold and Key Derivatives

The foundational scaffold, this compound, can be synthesized via the versatile Gewald three-component reaction. This one-pot synthesis involves the condensation of an appropriate ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

General Protocol for Gewald Synthesis of the Scaffold

Principle: This reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring.

Protocol:

  • In a round-bottom flask, combine 2'-chloroacetophenone (1.0 mmol), methyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).

  • Add a suitable solvent, such as ethanol or dimethylformamide (3 mL).

  • Add a catalytic amount of an organic base, for example, morpholine or diethylamine (1.0 mmol).

  • The reaction mixture can be stirred at 40-50°C for several hours or heated using microwave irradiation (e.g., 50-120°C for 2-48 minutes) to expedite the reaction.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The 2-amino-3-carboxylate structure of the scaffold is an ideal precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to exhibit a range of biological activities, including kinase inhibition.

Principle: Cyclocondensation of the 2-aminothiophene scaffold with a one-carbon synthon, such as formamide or urea, leads to the formation of the fused pyrimidine ring.

Protocol:

  • In a round-bottom flask, add this compound (1.0 mmol) and an excess of formamide.[2][3]

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield the crude thieno[2,3-d]pyrimidin-4(3H)-one derivative.

  • Recrystallize from a suitable solvent like ethanol or acetic acid for purification.

Synthesis of N-Acyl Derivatives

Acylation of the 2-amino group is a common strategy to explore the structure-activity relationship (SAR) and introduce diverse functionalities.

Principle: The nucleophilic 2-amino group reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide linkage.

Protocol:

  • Dissolve this compound (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base like triethylamine or pyridine (1.2 mmol).

  • Cool the mixture in an ice bath.

  • Add the desired acid chloride (1.1 mmol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

Derivatives synthesized from the this compound scaffold can be screened for various biological activities. Below are detailed protocols for common in vitro assays.

In Vitro Kinase Inhibition Assays

Thiophene-based scaffolds are frequently explored as kinase inhibitors. The following protocols describe luminescence-based assays to determine the inhibitory activity of synthesized compounds against key oncogenic kinases like VEGFR-2, B-Raf, and PI3K. The principle of these assays is to quantify the amount of ATP consumed during the kinase reaction; a lower luminescence signal indicates higher kinase activity.[4]

2.1.1. VEGFR-2 Kinase Assay

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)

  • ATP solution

  • Substrate (e.g., PTK Substrate)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 96-well plates

  • Microplate reader capable of luminescence detection

Protocol:

  • Prepare a master mixture containing kinase buffer, ATP, and the substrate.

  • Add 25 µL of the master mixture to each well of a white 96-well plate.[5]

  • Add 5 µL of the serially diluted test compounds to the respective wells. For positive (no inhibitor) and blank (no enzyme) controls, add 5 µL of buffer with the same DMSO concentration.[5]

  • Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add 20 µL of kinase buffer to the blank wells.[5]

  • Incubate the plate at 30°C for 45 minutes.[5]

  • Stop the kinase reaction and deplete the remaining ATP by adding 50 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[4]

  • Add 50 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

2.1.2. B-Raf Kinase Assay

This assay follows a similar principle to the VEGFR-2 assay, with specific reagents for B-Raf kinase.

Materials:

  • Recombinant Human B-Raf (wild-type or mutant, e.g., V600E)

  • B-Raf Kinase Assay Kit (containing appropriate buffer, substrate, and ATP)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit

Protocol:

  • Follow the general procedure for the kinase assay as described for VEGFR-2, using the specific buffer and substrate for B-Raf.[6]

  • The enzyme concentration and incubation times may need to be optimized based on the specific B-Raf construct used.[7]

2.1.3. PI3K Kinase Assay

Materials:

  • Recombinant Human PI3K

  • PI3K Assay Kit (containing lipid substrate, e.g., PIP2)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit

Protocol:

  • Prepare a reaction mixture containing the PI3K enzyme and the lipid substrate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding ATP.[8]

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.[8]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay as described above.[8]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.[10]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[11]

  • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).[12]

  • Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[13]

Data Presentation

The following tables present hypothetical but representative quantitative data for derivatives of the this compound scaffold, based on activities reported for structurally similar compounds in the literature.

Table 1: Representative In Vitro Kinase Inhibitory Activity (IC50, µM)

Compound IDDerivative TypeVEGFR-2B-Raf (V600E)PI3Kα
SC-01 Thieno[2,3-d]pyrimidin-4-one0.851.202.50
SC-02 N-Benzoyl5.608.30>10
SC-03 N-(4-chlorobenzoyl)2.104.507.80
SC-04 Thieno[2,3-d]pyrimidin-4-yl-amine0.450.951.80

Table 2: Representative In Vitro Anticancer Activity (IC50, µM)

Compound IDHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
SC-01 7.59.26.8
SC-02 >50>50>50
SC-03 15.221.818.5
SC-04 4.16.53.9

Table 3: Representative Antimicrobial Activity (MIC, µg/mL)

Compound IDStaphylococcus aureusEscherichia coliCandida albicans
SC-01 1632>64
SC-02 81632
SC-03 4816
SC-04 32>64>64

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways that are often targeted by kinase inhibitors derived from thiophene scaffolds, as well as a general experimental workflow for drug discovery using this scaffold.

G cluster_workflow Experimental Workflow Scaffold Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate Derivatization Chemical Derivatization (e.g., Thienopyrimidine synthesis, N-Acylation) Scaffold->Derivatization Screening Biological Screening (Kinase Assays, Anticancer, Antimicrobial) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

General drug discovery workflow.

G cluster_VEGFR VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Thiophene-based Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Proliferation, Migration, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

VEGFR-2 signaling cascade.

G cluster_BRAF B-Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK Ras Ras RTK->Ras BRaf B-Raf (V600E) Ras->BRaf MEK MEK BRaf->MEK Inhibitor Thiophene-based Inhibitor Inhibitor->BRaf ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

B-Raf/MEK/ERK signaling pathway.

G cluster_PI3K PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor Thiophene-based Inhibitor Inhibitor->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

References

Synthetic Routes to Functionalized Thieno[2,3-d]pyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] This document provides detailed application notes and protocols for the synthesis of functionalized thieno[2,3-d]pyrimidines, focusing on versatile and widely adopted synthetic strategies.

Introduction to Synthetic Strategies

The construction of the thieno[2,3-d]pyrimidine core can be broadly categorized into two primary approaches:

  • Synthesis from a Pre-formed Thiophene Ring: This is the most common and versatile route, typically starting with the synthesis of a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring.[3] The Gewald reaction is a cornerstone of this approach, offering a straightforward, one-pot synthesis of the crucial 2-aminothiophene intermediates.[4][5]

  • Synthesis from a Pre-formed Pyrimidine Ring: While less common, it is also possible to construct the thiophene ring onto a pre-existing, suitably functionalized pyrimidine derivative.[6]

This guide will focus on the first and more prevalent strategy, detailing the synthesis from 2-aminothiophene precursors.

Core Synthetic Workflow

A general and effective workflow for the synthesis of functionalized thieno[2,3-d]pyrimidines is initiated with the Gewald reaction to produce a 2-aminothiophene-3-carbonitrile or a related 3-carboxylate ester. This intermediate then undergoes cyclization with a variety of reagents to form the pyrimidine ring, which can be further functionalized.

G Start Ketone/Aldehyde + Activated Nitrile + Sulfur Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Cyclization Cyclization Aminothiophene->Cyclization e.g., Formamide, Urea, Aldehydes Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Cyclization->Thienopyrimidinone Chlorination Chlorination (e.g., POCl3) Thienopyrimidinone->Chlorination Chlorinated_Intermediate 4-Chloro-thieno[2,3-d]pyrimidine Chlorination->Chlorinated_Intermediate Nucleophilic_Substitution Nucleophilic Substitution Chlorinated_Intermediate->Nucleophilic_Substitution Amines, etc. Final_Product Functionalized Thieno[2,3-d]pyrimidine Nucleophilic_Substitution->Final_Product

Caption: General synthetic workflow for functionalized thieno[2,3-d]pyrimidines.

Protocol 1: Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[4] This protocol describes the synthesis of a representative 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine or Morpholine

Procedure:

  • In a round-bottom flask, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).[6]

  • To this stirred suspension, slowly add a catalytic amount of a suitable base, such as triethylamine or morpholine (approximately 1-2 mL), at room temperature.[5][6]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.[4]

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold ethanol.[4]

  • The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[4]

Table 1: Representative Data for Gewald Reaction Products

Starting Ketone/AldehydeActivated NitrileProductYield (%)Melting Point (°C)
CyclohexanoneMalononitrile2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile~95%148-150
Butan-2-oneMalononitrile2-amino-4,5-dimethylthiophene-3-carbonitrileNot specifiedNot specified
Tetrahydro-4H-pyran-4-oneMalononitrile2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile75%Not specified

Yields and melting points are representative and can vary based on specific reaction conditions and purification methods.

Protocol 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one Core

The 2-aminothiophene intermediate can be cyclized with various reagents to form the thieno[2,3-d]pyrimidin-4-one core structure. This protocol provides two common methods using urea or an aldehyde.

Method A: Cyclization with Urea

Materials:

  • Methyl 2-aminothiophene-3-carboxylate

  • Urea

Procedure:

  • A mixture of methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) is thoroughly mixed in a flask.[7]

  • The mixture is heated at 200°C for 2 hours.[7]

  • After cooling, the solid residue is treated with water, filtered, and dried to afford the thieno[2,3-d]pyrimidine-2,4-diol.

Method B: Cyclization with Aldehydes

Materials:

  • 2-Aminothiophene intermediate (e.g., from Protocol 1)

  • Substituted aldehyde

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the 2-aminothiophene intermediate (e.g., I or IV from the reference) in dry DMF.[5]

  • Add the desired substituted aldehyde and a catalytic amount of concentrated HCl.[5]

  • Reflux the reaction mixture overnight.[5]

  • After cooling, the product is typically isolated by precipitation with water, followed by filtration and purification.

Table 2: Representative Data for Thieno[2,3-d]pyrimidin-4-one Synthesis

2-Aminothiophene IntermediateCyclization ReagentProductYield (%)Melting Point (°C)Reference
Methyl 2-aminothiophene-3-carboxylateUreaThieno[2,3-d]pyrimidine-2,4-diolNot specified>300[7]
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideFormamide5,6,7,8-Tetrahydro-3H-benzo[2][7]thieno[2,3-d]pyrimidin-4-one92%224-226[8]
Ethyl 2-amino-5-methyl-4-morpholinothiophene-3-carboxylateSubstituted Aldehydes2-Aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidin-6-carboxylate derivatives60-68%Not specified[5]

Protocol 3: Functionalization of the Thieno[2,3-d]pyrimidine Core

A common strategy for introducing diversity is the conversion of the 4-oxo group to a 4-chloro group, which can then be displaced by various nucleophiles.

Step 1: Chlorination

Materials:

  • Thieno[2,3-d]pyrimidin-4-one derivative

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of the thieno[2,3-d]pyrimidin-4-one derivative and an excess of POCl₃ is heated at reflux for 6 hours.[5][7]

  • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine derivative.

Step 2: Nucleophilic Substitution

Materials:

  • 4-Chlorothieno[2,3-d]pyrimidine derivative

  • Amine (or other nucleophile)

  • Solvent (e.g., ethanol/isopropanol mixture, tert-Butanol)

  • Base (e.g., Hunig's base, K₂CO₃)

Procedure:

  • The 4-chlorothieno[2,3-d]pyrimidine derivative is dissolved in a suitable solvent.[5][7]

  • The desired amine and a base are added to the solution.

  • The reaction mixture is heated (e.g., reflux or 50-70°C) for a period ranging from a few hours to overnight, depending on the reactivity of the nucleophile.[5][7]

  • The product is isolated by cooling the reaction mixture, followed by filtration or extraction, and purified by recrystallization or chromatography.

Table 3: Representative Data for Functionalized Thieno[2,3-d]pyrimidines

4-Chloro IntermediateNucleophileProductYield (%)Melting Point (°C)Reference
2,4-Dichlorothieno[2,3-d]pyrimidineVarious aminesN-substituted-2-chloro-thieno[2,3-d]pyrimidin-4-amine derivativesNot specifiedNot specified[7]
Ethyl 4-chloro-2-aryl-5-methylthieno[2,3-d]pyrimidine-6-carboxylateMorpholineEthyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate75-85%Not specified[5]
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidineSubstituted benzylaminesN-(substituted benzyl)-5,6-dimethyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidin-4-amineNot specifiedNot specified[9]

Biological Activity and Signaling Pathways

Functionalized thieno[2,3-d]pyrimidines are known to interact with various biological targets, with a significant focus on their role as kinase inhibitors in cancer therapy.[10] For instance, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and phosphoinositide 3-kinase (PI3K), both of which are crucial in tumor angiogenesis and cell survival pathways.[5][11]

G ThienoPyrimidine Thieno[2,3-d]pyrimidine Derivative VEGFR2 VEGFR-2 ThienoPyrimidine->VEGFR2 Inhibits PI3K PI3K ThienoPyrimidine->PI3K Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellSurvival Cell Survival & Proliferation PI3K->CellSurvival Promotes Apoptosis Apoptosis PI3K->Apoptosis Inhibits

Caption: Inhibition of cancer-related signaling pathways by thieno[2,3-d]pyrimidines.

The inhibitory activity of these compounds against specific kinases often translates to potent anti-proliferative effects against various cancer cell lines. For example, derivatives have shown significant cytotoxicity against human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines.[11] The development of these compounds as targeted therapies often involves structure-activity relationship (SAR) studies to optimize their potency and selectivity.[1]

References

Application Notes and Protocols: Antifungal Activity of Novel Thiophene-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antifungal properties of novel thiophene-3-carboxamide derivatives, including their quantitative antifungal activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Thiophene-3-carboxamide derivatives have emerged as a promising class of compounds with significant antifungal activity against a broad spectrum of fungal pathogens.[1][2] These compounds have shown efficacy against both human and plant pathogenic fungi, making them attractive candidates for the development of new antifungal agents.[3][4] The structural versatility of the thiophene ring allows for the synthesis of a wide array of derivatives with optimized antifungal potency and selectivity.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity of representative novel thiophene-3-carboxamide derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives against Sclerotinia sclerotiorum [3][4]

CompoundEC50 (mg/L)
4bFair to Potent
4g0.1 - 1.1
4h0.1 - 1.1
4i0.140 ± 0.034
5j0.1 - 1.1
Boscalid (Control)0.645 ± 0.023

Table 2: Antifungal Activity of a Thiophene Derivative (2AT) against Candida Species [5][6][7]

Fungal StrainMIC (µg/mL)
Candida albicans (HG 04)100
Candida parapsilosis (HG 01)100
Candida tropicalis (HG 02)100
Candida tropicalis (HG 03)200
Candida glabrata (HG 06)200

Table 3: Antifungal Activity of Cyclohexanol-Substituted 3-Halobenzo[b]thiophenes [8]

CompoundFungal StrainMIC (µg/mL)
25 (3-bromo derivative)Candida albicans16
26 (3-chloro derivative)Candida albicans16

Mechanism of Action: Targeting Fungal Respiration and Sterol Biosynthesis

Several studies have elucidated the mechanism of action of thiophene-3-carboxamide derivatives, revealing their ability to interfere with essential fungal cellular processes.

Succinate Dehydrogenase (SDH) Inhibition

A significant number of thiophene-3-carboxamide derivatives exert their antifungal effect by inhibiting succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4] Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. Molecular docking studies have suggested that these compounds can form strong interactions with the key residues of the SDH enzyme.[3][4]

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis Thiophene_Derivative Thiophene-3-carboxamide Derivative Thiophene_Derivative->SDH Inhibition

Mechanism of Action: SDH Inhibition
CYP51 Inhibition

Another identified mechanism of action for some thiophene derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[9] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal growth inhibition.

CYP51_Inhibition_Pathway cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Acetyl_CoA Acetyl-CoA Lanosterol Lanosterol Acetyl_CoA->Lanosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate_Sterols Intermediate Sterols CYP51->Intermediate_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Thiophene_Derivative Thiophene-3-carboxamide Derivative Thiophene_Derivative->CYP51 Inhibition

Mechanism of Action: CYP51 Inhibition

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antifungal activity of novel thiophene-3-carboxamide derivatives.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)

  • Thiophene-3-carboxamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antifungal agent (e.g., fluconazole, amphotericin B)

  • Negative control (broth medium with solvent)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the thiophene-3-carboxamide derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the 96-well plate using the broth medium to achieve a range of final concentrations.

  • Prepare a standardized inoculum of the fungal isolate.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (antifungal drug) and a negative control (medium with solvent) on each plate.

  • Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours for yeasts, longer for molds).

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at a specific wavelength.

Antifungal_Susceptibility_Workflow Start Start Prepare_Stock Prepare Compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Determine_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Determine_MIC End End Determine_MIC->End

Workflow for MIC Determination
Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is used to assess the inhibitory effect of the compounds on SDH activity.

Materials:

  • Mitochondria isolated from the target fungus

  • Thiophene-3-carboxamide derivatives

  • Assay buffer

  • Succinate (substrate)

  • Electron acceptors (e.g., 2,6-dichlorophenolindophenol (DCPIP) or ubiquinone analogues)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the fungal cells.

  • Pre-incubate the isolated mitochondria with various concentrations of the thiophene-3-carboxamide derivative.

  • Initiate the reaction by adding succinate.

  • Monitor the reduction of the electron acceptor over time using a spectrophotometer at a specific wavelength.

  • Calculate the rate of the reaction and determine the concentration of the compound that causes 50% inhibition of SDH activity (IC50).

Conclusion

Novel thiophene-3-carboxamide derivatives represent a versatile and potent class of antifungal agents. Their demonstrated efficacy against a range of fungal pathogens, coupled with well-defined mechanisms of action targeting essential cellular processes, underscores their potential for further development. The protocols outlined in this document provide a framework for the continued investigation and characterization of these promising compounds in the quest for new and effective antifungal therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a direct question-and-answer format.

Q1: I am experiencing a very low or no yield of the desired product. What are the primary factors to investigate?

A1: A low or non-existent yield in the Gewald synthesis typically points to issues with the initial Knoevenagel condensation, the quality of starting materials, or suboptimal reaction conditions.[1]

  • Starting Material Quality: Ensure that the 2-chloroacetophenone is pure and the methyl cyanoacetate has not degraded. Impurities in the starting materials can inhibit the reaction.

  • Knoevenagel Condensation: This initial step is critical.[1] You can verify its success by running a small-scale reaction with only the 2-chloroacetophenone, methyl cyanoacetate, and the base, monitoring the formation of the condensed intermediate via Thin Layer Chromatography (TLC).[1]

  • Base Selection: The choice and amount of base are crucial. While stoichiometric amounts are common, catalytic amounts have also been used effectively.[1][2] Morpholine is often recommended as it aids in dissolving sulfur.[1] Piperidine and triethylamine are also common choices.[1]

Q2: The initial condensation appears to be successful, but the final yield is still poor. What are the next steps to troubleshoot?

A2: If the initial condensation is proceeding, the problem likely lies in the sulfur addition and subsequent cyclization steps.[1]

  • Reaction Temperature: Temperature is a critical parameter. Some Gewald reactions proceed at room temperature, while others require heating.[1] A temperature that is too low can lead to a slow reaction, whereas excessive heat can promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).[1]

  • Solvent Choice: The polarity of the solvent significantly affects the reaction. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used to improve the solubility and reactivity of elemental sulfur.[3]

  • Side Reactions: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired thiophene formation.[1] The extent of this side reaction is highly dependent on the reaction conditions.[1] Adjusting the temperature or the rate of reagent addition can help minimize dimerization.[1]

Q3: I am observing a significant amount of an insoluble, dark-colored byproduct. What is it and how can I avoid its formation?

A3: The formation of a dark, insoluble material is often due to the polymerization of starting materials or intermediates. This can be triggered by an incorrect choice of base or suboptimal reaction temperature.

  • Base-Related Polymerization: Strong inorganic bases, if not used carefully, can sometimes lead to polymerization.[2]

  • Temperature Control: As mentioned, excessive heat can lead to the formation of undesired byproducts.[3] Careful control of the reaction temperature is essential.

  • Reaction Monitoring: Closely monitor the reaction using TLC. Once the starting materials are consumed and the product is formed, proceed with the workup to avoid prolonged reaction times that can lead to byproduct formation.

Q4: How can I effectively purify the final product from the reaction mixture?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.[3]

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[3] Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[3][4]

  • Column Chromatography: For products that are oily or difficult to recrystallize, silica gel column chromatography is a reliable purification method.[3] A common eluent system is a gradient of ethyl acetate in hexanes.[3]

  • Washing: An initial wash of the crude product with water can help remove inorganic salts and other polar impurities.[3]

Data on Reaction Condition Optimization

The following table summarizes the impact of different catalysts and solvents on the yield of 2-aminothiophene synthesis, based on studies of the Gewald reaction. While not specific to the target molecule, these trends provide valuable guidance for optimization.

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Piperidinium borate (20)Ethanol/Water (9:1)10025 min96[5]
Pyrrolidinium borate (20)Ethanol/Water (9:1)10035 min92[5]
Morpholinium borate (20)Ethanol/Water (9:1)10030 min94[5]
Morpholine (stoichiometric)Methanol453 h70-85[6]
Triethylamine/WaterWaterRoom TempN/A75-98[4]
L-proline (10)EthanolRoom TempN/A66-81[4]
None (Ultrasound)Water700.5-1 h42-90[4]

Experimental Protocol

This protocol details a high-yield, one-pot synthesis of this compound via the Gewald reaction.

Materials:

  • 2-Chloroacetophenone (1.0 eq)

  • Methyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (1.5 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroacetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Slowly add morpholine (1.5 eq) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50-60°C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 3:7 v/v).

  • Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the resulting solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a mixture of ethyl acetate and hexanes to obtain pure this compound.[3][4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Low or No Yield Check_Condensation Check Knoevenagel Condensation (TLC of Ketone + Nitrile + Base) Start->Check_Condensation Purification_Issues Purification Difficulty Start->Purification_Issues Condensation_OK Condensation Successful? Check_Condensation->Condensation_OK Optimize_Condensation Optimize Condensation: - Check Starting Material Purity - Screen Different Bases Condensation_OK->Optimize_Condensation No Check_Cyclization Check Sulfur Addition & Cyclization Condensation_OK->Check_Cyclization Yes Success Improved Yield Optimize_Condensation->Success Optimize_Cyclization Optimize Cyclization: - Adjust Temperature - Change Solvent - Check Sulfur Solubility Check_Cyclization->Optimize_Cyclization Check_Side_Reactions Investigate Side Reactions (e.g., Dimerization) Check_Cyclization->Check_Side_Reactions Optimize_Cyclization->Success Modify_Conditions Modify Conditions: - Lower Temperature - Adjust Reagent Addition Rate Check_Side_Reactions->Modify_Conditions Modify_Conditions->Success Purification_Methods Employ Purification Techniques: - Recrystallization (Screen Solvents) - Column Chromatography Purification_Issues->Purification_Methods Purification_Methods->Success

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Technical Support Center: Purification of 2-Aminothiophene-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminothiophene-3-carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-aminothiophene-3-carboxylate esters?

A1: The two most prevalent and effective methods for the purification of 2-aminothiophene-3-carboxylate esters are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the scale of the reaction.

Q2: How do I choose the best purification method for my product?

A2: For crude products that are mostly pure with minor impurities, recrystallization is often the more straightforward and scalable method. If the crude product is a complex mixture with multiple components of similar polarity, column chromatography will provide better separation.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials such as the active methylene nitrile (e.g., ethyl cyanoacetate) and the ketone or aldehyde, elemental sulfur, and side-products from the Gewald synthesis.

Q4: My 2-aminothiophene-3-carboxylate ester appears as a yellow solid. Is this normal?

A4: Yes, many 2-aminothiophene derivatives are reported as yellow or pale-yellow solids. The color is due to the chromophore present in the molecular structure.

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be effectively assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point and clean NMR and HPLC spectra are indicative of high purity.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Crystals 1. The compound is too soluble in the chosen solvent, even at low temperatures.[1]2. Too much solvent was used during dissolution.[2]3. Premature crystallization occurred during hot filtration.[2]1. Select a different solvent or use a co-solvent system to decrease solubility.2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature cooling and crystallization.
Product "Oils Out" During Cooling 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with the compound or impurities.[4]1. Choose a solvent with a lower boiling point.2. Reduce the concentration by adding a small amount of additional hot solvent before cooling. Slow down the cooling process to allow for gradual crystal formation.[4]
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated.2. The solution is supersaturated.[3]1. Evaporate some of the solvent to increase the concentration and then cool again.[2]2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Compound Does Not Move from the Origin (Sticks to the Silica) 1. The eluent is not polar enough.2. The amine group is interacting strongly with the acidic silica gel.[5]1. Gradually increase the polarity of the eluent.2. Add a small amount (0.5-1%) of a base, such as triethylamine or ammonia, to the eluent to neutralize the silica gel and reduce strong interactions.[6]
Poor Separation of Compound and Impurities 1. The solvent system is not optimal.2. The column was not packed properly, leading to channeling.[7]3. The sample was loaded in too large a volume of solvent.1. Use TLC to test various solvent systems to find one that gives good separation (a ΔRf of at least 0.2).2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[8]3. Dissolve the crude product in the minimum amount of solvent for loading.[9]
Compound Elutes Too Quickly (with the Solvent Front) 1. The eluent is too polar.1. Start with a less polar solvent system. A general guideline is to choose a solvent system that gives your desired compound an Rf of ~0.3 on a TLC plate.[9]
Streaking or Tailing of the Compound Band 1. The compound is interacting too strongly with the stationary phase.2. The column is overloaded with the sample.1. For basic compounds like aminothiophenes, add a small amount of a basic modifier (e.g., triethylamine) to the eluent.[6]2. Use a larger column or reduce the amount of sample loaded.

Quantitative Data

Table 1: Recrystallization of 2-Aminothiophene-3-Carboxylate Esters

CompoundRecrystallization SolventYield (%)Melting Point (°C)
Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEthanol70-85136-137
Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateEthanol70-85112-113
Ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylateEthyl Acetate97150-151[10]

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Dissolution: Place the crude ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with swirling until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight. The expected yield of the white crystalline solid is in the range of 70-85%.[11]

Protocol 2: Column Chromatography of a 2-Aminothiophene-3-Carboxylate Ester
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free packing. Allow the silica to settle and the excess solvent to drain until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 2-aminothiophene-3-carboxylate ester in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminothiophene-3-carboxylate ester.

Visualizations

Purification_Workflow start Crude 2-Aminothiophene-3-Carboxylate Ester check_purity Assess Purity by TLC start->check_purity final_product Pure Product check_purity->final_product Pure complex_mixture Complex Mixture? check_purity->complex_mixture Impure recrystallization Recrystallization is_pure Is Product Pure? recrystallization->is_pure column Column Chromatography column->is_pure is_pure->column No, further purification needed is_pure->final_product Yes complex_mixture->recrystallization No complex_mixture->column Yes

Caption: Workflow for selecting a purification technique.

Troubleshooting_Logic start Purification Issue Encountered issue_type Recrystallization or Column? start->issue_type recryst_issue Recrystallization Problem issue_type->recryst_issue Recrystallization column_issue Column Chromatography Problem issue_type->column_issue Column oiling_out Oiling Out? recryst_issue->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Adjust Solvent / Cooling Rate oiling_out->solution1 Yes no_crystals No Crystals? low_yield->no_crystals No solution2 Use Less Solvent / Preheat Funnel low_yield->solution2 Yes solution3 Concentrate / Seed Crystals no_crystals->solution3 Yes compound_stuck Compound Stuck? column_issue->compound_stuck poor_separation Poor Separation? compound_stuck->poor_separation No solution4 Add Base to Eluent compound_stuck->solution4 Yes solution5 Optimize Solvent System poor_separation->solution5 Yes

References

Navigating the Gewald Thiophene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Gewald thiophene synthesis is a powerful tool for creating polysubstituted 2-aminothiophenes, key building blocks in medicinal chemistry. However, like any multicomponent reaction, it can present challenges, from low yields to the formation of persistent byproducts. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Gewald synthesis?

A1: The most frequently encountered byproducts include unreacted starting materials (the carbonyl compound and the active methylene nitrile), the intermediate α,β-unsaturated nitrile (Knoevenagel-Cope adduct), and dimeric or polymeric materials.[1] The formation of a dimeric byproduct from the self-condensation of the α,β-unsaturated nitrile intermediate can be a significant competing reaction.[1]

Q2: How can I minimize the formation of the dimeric byproduct?

A2: The dimerization of the α,β-unsaturated nitrile is highly dependent on reaction conditions.[1] To minimize its formation, you can try adjusting the reaction temperature, modifying the concentration of reactants, or changing the rate of addition of the reagents.[1] In some cases, using an inorganic base in a biphasic system (e.g., THF/water) has been shown to suppress byproduct formation.

Q3: My reaction is not proceeding to completion, leaving unreacted starting materials. What should I do?

A3: Incomplete conversion can often be addressed by optimizing the reaction conditions. Consider increasing the reaction time or adjusting the temperature. The choice of base is also critical; for less reactive ketones, a stronger base such as piperidine or morpholine might be necessary.[2] Additionally, the Knoevenagel condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.

Q4: I'm observing a low yield despite the consumption of starting materials. What are the likely causes?

A4: A low yield of the desired 2-aminothiophene, even with the disappearance of starting materials, often points to the formation of side products. The primary suspect is often the dimerization of the Knoevenagel intermediate.[1] Poor solubility or reactivity of elemental sulfur can also be a factor. Ensure you are using a polar solvent like ethanol, methanol, or DMF to enhance sulfur's solubility and reactivity.[1] Gentle heating (typically 40-60 °C) can also improve sulfur's reactivity, but excessive heat may promote side reactions.

Q5: What is the best way to purify the final 2-aminothiophene product?

A5: Purification strategies depend on the nature of the product and impurities. Recrystallization is often the most effective method for solid products, with common solvents being ethanol, methanol, or mixtures of ethyl acetate and hexanes. For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable alternative. A wash with water can remove inorganic salts, while a wash with a non-polar solvent like hexanes can help remove non-polar byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald thiophene synthesis.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient Knoevenagel-Cope condensation.- Base Selection: Screen different bases (e.g., triethylamine, piperidine, morpholine). For sterically hindered ketones, a stronger base may be required. - Water Removal: Use a Dean-Stark apparatus or a dehydrating agent to remove water formed during the condensation.
Poor sulfur solubility or reactivity.- Solvent Choice: Use polar solvents like ethanol, methanol, or DMF. - Temperature: Gently heat the reaction mixture to 40-60 °C.
Dimerization or polymerization of intermediates.- Concentration: Adjust the concentration of reactants. - Reagent Addition: Modify the rate of reagent addition.
Product is Impure Presence of unreacted starting materials.- Reaction Time/Temperature: Increase the reaction time or optimize the temperature to drive the reaction to completion.
Contamination with the Knoevenagel-Cope intermediate.- Sulfur Stoichiometry: Ensure a slight excess of elemental sulfur is used. - Reaction Conditions: Optimize temperature and base to favor cyclization.
Presence of dimeric byproducts.- Condition Optimization: Carefully adjust temperature and reactant concentrations. - Purification: Employ column chromatography for separation.
Difficulty in Product Isolation Product is an oil or does not precipitate.- Extraction: After quenching the reaction, perform a liquid-liquid extraction with a suitable organic solvent. - Chromatography: Use silica gel column chromatography to isolate the product.

Byproduct Formation Under Various Conditions

The choice of reaction parameters can significantly influence the product distribution. The following table provides a generalized summary based on literature observations of how different conditions can affect the yield of the desired 2-aminothiophene versus the formation of a common dimeric byproduct.

Parameter Condition Expected 2-Aminothiophene Yield Expected Dimer Byproduct Formation
Base Weak Base (e.g., Triethylamine)ModerateModerate to High
Stronger Amine Base (e.g., Morpholine, Piperidine)HighLow to Moderate
Solvent Non-polar (e.g., Toluene)LowHigh
Polar Aprotic (e.g., DMF)HighLow
Polar Protic (e.g., Ethanol, Methanol)HighLow to Moderate
Temperature Room TemperatureLow to ModerateModerate
40-60 °CHighLow
> 80 °CModerate to HighCan increase with certain substrates

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol provides a detailed method for a common Gewald synthesis.

Materials:

  • 3-Pentanone (ketone)

  • Ethyl cyanoacetate (active methylene compound)

  • Elemental sulfur

  • Morpholine (base)

  • Methanol (solvent)

  • Ethanol (for washing/recrystallization)

Procedure:

  • To a mixture of 3-pentanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.[3]

  • After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.[3]

  • Collect the precipitated solid by filtration and wash it with cold ethanol.[3]

  • The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[3][4]

Visualizing the Gewald Synthesis Workflow and Troubleshooting Logic

To aid in understanding the experimental workflow and the logic of troubleshooting, the following diagrams are provided.

Gewald_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Ketone, Active Methylene Compound, and Sulfur in Solvent add_base Add Base (e.g., Morpholine) start->add_base 1. heat_stir Heat and Stir (e.g., 45-50°C) add_base->heat_stir 2. monitor Monitor by TLC heat_stir->monitor 3. cool Cool to Room Temperature monitor->cool 4. filter Filter Precipitate cool->filter 5. wash Wash with Cold Ethanol filter->wash 6. recrystallize Recrystallize wash->recrystallize 7. end Pure 2-Aminothiophene recrystallize->end 8.

Caption: A typical experimental workflow for the one-pot Gewald thiophene synthesis.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_sm Unreacted Starting Materials Present? start->check_sm check_int Knoevenagel Intermediate Accumulated? check_sm->check_int No sol_sm Increase Reaction Time/Temp Optimize Base check_sm->sol_sm Yes check_dimer Dimer Byproduct Detected? check_int->check_dimer No sol_int Ensure Sufficient Sulfur Optimize Cyclization Conditions check_int->sol_int Yes sol_dimer Adjust Concentration/Temp Change Solvent check_dimer->sol_dimer Yes sol_purify Recrystallization Column Chromatography check_dimer->sol_purify No sol_dimer->sol_purify

Caption: A logical flowchart for troubleshooting common issues in the Gewald synthesis.

References

"optimization of reaction conditions for thienopyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thienopyrimidines.

Troubleshooting Guides

Issue 1: Low or No Yield in the Gewald Aminothiophene Synthesis Step

The Gewald reaction is a cornerstone for preparing the 2-aminothiophene precursors required for thienopyrimidine synthesis.[1][2] Low yields in this multicomponent reaction can often be traced back to several key factors.[3]

Question: My Gewald reaction is failing or giving very low yields of the desired 2-aminothiophene. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the Gewald reaction typically stem from issues with the initial condensation, suboptimal reaction conditions, or competing side reactions.[3] Here is a systematic approach to troubleshooting:

  • Verify the Initial Knoevenagel Condensation: The reaction begins with the condensation of the active methylene nitrile and the carbonyl compound.[3] Before adding elemental sulfur, it's crucial to ensure this initial step is proceeding as expected.

    • Troubleshooting Step: Run a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the condensed product.[3]

  • Optimize Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the substrates. While some reactions proceed at room temperature, others may require heating to 45°C or 70°C.[3] A temperature that is too high can lead to the formation of side products. It is advisable to screen a range of temperatures to find the sweet spot for your specific reaction.[3]

    • Solvent: The polarity of the solvent plays a critical role. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used and can enhance the reaction.[3][4] The solubility of elemental sulfur in the chosen solvent is also a key consideration.[3]

    • Base: The choice and amount of the base (e.g., morpholine, triethylamine, piperidine) are critical.[1][5] An inappropriate base or concentration can hinder the reaction.

  • Minimize Side Reactions:

    • Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to lower yields.[3] Adjusting the temperature or the rate of reagent addition can help minimize the formation of this dimer.[3]

Issue 2: Poor Yield or Failure in the Pyrimidine Ring Cyclization Step

Once the 2-aminothiophene precursor is successfully synthesized, the next critical step is the cyclization to form the thienopyrimidine core.

Question: I have my 2-aminothiophene, but the subsequent cyclization to form the thienopyrimidine is not working well. What should I look into?

Answer:

Challenges in the cyclization step often relate to the choice of cyclizing agent, reaction conditions, and the nature of the substituents on the thiophene ring.

  • Choice of Cyclizing Agent: A variety of reagents can be used to form the pyrimidine ring, and the choice depends on the desired substitution pattern on the final thienopyrimidine.

    • For 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones: Formamide is a common and effective reagent.[1][6]

    • For 2-thioxo-thienopyrimidines: Reaction with (thio)urea or isothiocyanates is a standard approach.[1][6]

    • For 3-amino-thieno[2,3-d]pyrimidin-4-ones: Condensation with hydrazine monohydrate is a common method.[1]

  • Reaction Conditions:

    • Temperature and Reaction Time: Many cyclization reactions require elevated temperatures (reflux) and extended reaction times.[4][5] For example, cyclization with formamide can take several hours of reflux.[5][6]

    • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields.[5][7][8][9] For instance, a reaction that takes hours under conventional heating may be completed in minutes in a microwave reactor.[9]

    • Catalysts: Some cyclization reactions benefit from the use of a catalyst. For example, the reaction with aldehydes to form certain thienopyrimidine derivatives can be catalyzed by a small amount of concentrated HCl.[4]

  • Purification of the 2-Aminothiophene Precursor: Ensure that the starting 2-aminothiophene is sufficiently pure. Impurities from the Gewald reaction can interfere with the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing thienopyrimidines?

A1: The two primary strategies for thienopyrimidine synthesis are:

  • Strategy A: Cyclization of 2-Aminothiophene Precursors: This is the most widely reported and versatile method. It begins with the synthesis of a 2-aminothiophene-3-carboxylate or 2-amino-3-cyanothiophene, typically via the Gewald reaction, which is then cyclized.[10]

  • Strategy B: Building the Thiophene Ring onto a Pre-existing Pyrimidine Core: This approach is less common but offers an alternative route.[9][11]

Q2: How can I improve the yield and reduce the reaction time of my thienopyrimidine synthesis?

A2: Microwave-assisted synthesis is a highly effective method for both improving yields and significantly reducing reaction times for many steps in thienopyrimidine synthesis.[5][8][9][12][13][14] Reactions that might take several hours to reflux can often be completed in a matter of minutes under microwave irradiation.[9]

Q3: What are some common reagents used for the cyclization of 2-aminothiophenes to form the pyrimidine ring?

A3: A variety of reagents can be used, depending on the desired final product:

  • Formamide: For unsubstituted thienopyrimidin-4-ones.[1][5]

  • Urea or Thiourea: For thieno[2,3-d]pyrimidine-2,4-diones or their 2-thioxo analogs.[1][15]

  • Isothiocyanates: To introduce a substituent at the 3-position and form a 2-thioxo derivative.[1][6]

  • Hydrazine Hydrate: For the synthesis of 3-amino-thieno[2,3-d]pyrimidin-4-ones.[1]

  • Aldehydes: In the presence of an acid catalyst, to introduce a substituent at the 2-position.[4]

Q4: Are there "green" or more environmentally friendly methods for thienopyrimidine synthesis?

A4: Yes, there is growing interest in developing greener synthetic routes. This includes the use of:

  • Microwave irradiation: Reduces energy consumption and reaction times.[12]

  • Eco-friendly solvents: Such as water, ethanol, and deep eutectic solvents.[12]

  • Elemental sulfur: As an inexpensive and abundant sulfur source in the Gewald reaction.[12]

Data Presentation: Comparison of Reaction Conditions

StepMethodReagentsConditionsYieldReference
2-Aminothiophene Synthesis MicrowaveArylacetaldehyde, Sulfur, Morpholine, Ethanol70°C, 20 min90%[5]
Pyrimidine Ring Formation Reflux2-Aminothiophene, FormamideReflux, 18 h80%[5]
Chlorination RefluxThienopyrimidinone, POCl₃, N,N-dimethylanilineReflux, 14 h90%[5]
Nucleophilic Substitution Microwave4-Chloro-thienopyrimidine, Amine, Ethanol150°C, 1 h80-93%[5]
Pyrimidine Ring Formation Microwave2-Aminothiophene, FormamideMicrowave (MWI)High[9]
Chlorination MicrowaveThienopyrimidinone, POCl₃Microwave (MWI)High[9]

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of 4-Substituted Thienopyrimidines[5]
  • Synthesis of the 2-Aminothiophene: A mixture of the appropriate arylacetaldehyde, elemental sulfur, and morpholine in ethanol is subjected to microwave irradiation at 70°C for 20 minutes.

  • Formation of the Thienopyrimidinone: The resulting 2-aminothiophene is refluxed with formamide for 18 hours.

  • Chlorination: The thienopyrimidinone is refluxed with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline for 14 hours to yield the 4-chloro-thienopyrimidine.

  • Nucleophilic Substitution: The 4-chloro-thienopyrimidine is reacted with the desired amine in ethanol under microwave irradiation at 150°C for 1 hour to obtain the final substituted thienopyrimidine.

Synthesis of Thieno[2,3-d]pyrimidin-4-one via Reflux with Formamide[6]

A mixture of the starting 2-amino-3-ethoxycarbonyl-thiophene (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours. The reaction mixture is then allowed to cool to room temperature overnight. The solid product that forms is collected by filtration, washed with water, dried, and recrystallized from ethanol.

Visualizations

experimental_workflow start Starting Materials (Carbonyl, Active Methylene Nitrile, Sulfur, Base) gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene Precursor gewald->aminothiophene cyclization Cyclization aminothiophene->cyclization e.g., Formamide thienopyrimidinone Thienopyrimidin-4-one cyclization->thienopyrimidinone chlorination Chlorination (e.g., POCl₃) thienopyrimidinone->chlorination chloro_thienopyrimidine 4-Chloro-thienopyrimidine chlorination->chloro_thienopyrimidine substitution Nucleophilic Substitution chloro_thienopyrimidine->substitution Amine/Nucleophile final_product Substituted Thienopyrimidine substitution->final_product

Caption: General workflow for the synthesis of substituted thienopyrimidines.

troubleshooting_workflow start Low Yield in Thienopyrimidine Synthesis check_gewald Is the Gewald reaction the problematic step? start->check_gewald check_cyclization Is the cyclization step the issue? check_gewald->check_cyclization No gewald_ts Troubleshoot Gewald Reaction check_gewald->gewald_ts Yes cyclization_ts Troubleshoot Cyclization check_cyclization->cyclization_ts Yes verify_condensation Verify initial condensation (TLC/LC-MS) gewald_ts->verify_condensation optimize_conditions Optimize temperature, solvent, and base gewald_ts->optimize_conditions minimize_side_reactions Adjust conditions to minimize dimerization gewald_ts->minimize_side_reactions check_reagent Select appropriate cyclizing agent cyclization_ts->check_reagent optimize_cyclization_conditions Optimize temperature, time, consider microwave cyclization_ts->optimize_cyclization_conditions check_purity Ensure purity of 2-aminothiophene cyclization_ts->check_purity

Caption: Troubleshooting logic for thienopyrimidine synthesis.

References

Technical Support Center: Troubleshooting Cyclization Reactions of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the cyclization reactions for the synthesis of 2-aminothiophenes and their subsequent transformation into thieno[2,3-d]pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Topic 1: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a cornerstone for synthesizing polysubstituted 2-aminothiophenes. However, its multicomponent nature can lead to several challenges.

Q1: My Gewald reaction is resulting in a low yield or no product at all. What are the first things I should check?

A1: Low or no yield in a Gewald reaction typically points to issues with the initial and most critical step: the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot proceed.

Here’s a systematic approach to troubleshooting:

  • Verify Starting Material Quality: Ensure your ketone or aldehyde is free from impurities. The active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) can degrade over time; use a fresh or purified sample.

  • Base Selection is Crucial: The choice and amount of the base are critical for catalyzing the Knoevenagel condensation. Secondary amines like morpholine or piperidine are often effective, and triethylamine is also commonly used.[1] For less reactive ketones, a stronger base might be necessary.

  • Confirm the Initial Condensation: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, the active methylene nitrile, and the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[1]

Q2: I've confirmed the Knoevenagel condensation is working, but my 2-aminothiophene yield is still poor. What's the next step in troubleshooting?

A2: If the initial condensation is successful, the problem likely lies in the sulfur addition and subsequent cyclization stages. Key factors to investigate include:

  • Suboptimal Temperature: The reaction temperature affects both the rate of sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, whereas excessive heat can promote side-product formation. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal conditions for your specific substrates.[1]

  • Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a critical factor.[1]

  • Poor Sulfur Solubility or Reactivity: Gently heating the reaction mixture (typically to 40-60°C) can improve the reactivity of sulfur. However, be cautious as excessive heat can lead to side reactions.

Q3: I am observing significant side products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?

A3: Common side products in the Gewald reaction include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimers or polymers.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To mitigate this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.

  • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile may indicate that the sulfur addition and cyclization steps are too slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for cyclization.

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense or polymerize. Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent can help minimize these side reactions.

Topic 2: Cyclization to Thieno[2,3-d]pyrimidines

2-Aminothiophenes are valuable intermediates for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.

Q4: I am having trouble with the cyclization of my 2-aminothiophene-3-carbonitrile to form a thieno[2,3-d]pyrimidine. What are some common issues?

A4: Challenges in this cyclization step often relate to the choice of cyclizing agent, reaction conditions, and the purity of the starting 2-aminothiophene.

  • Inefficient Cyclizing Agent: Common reagents for this transformation include formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine. The choice of reagent can be substrate-dependent. If one method is providing low yields, consider exploring alternatives.

  • Harsh Reaction Conditions: Some cyclization procedures require high temperatures, which can lead to degradation of the starting material or product. If you observe decomposition, investigate milder reaction conditions or shorter reaction times. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases.

  • Purity of the Starting Material: Impurities from the initial Gewald reaction can interfere with the cyclization step. Ensure your 2-aminothiophene intermediate is sufficiently pure before proceeding. Recrystallization or column chromatography may be necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide your optimization efforts.

Table 1: Effect of Catalyst Loading on Gewald Reaction Yield

EntryCatalyst Loading (mol%)Reaction TimeYield (%)
1024 hNo reaction
21030 min92
31525 min95
42020 min96

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), and piperidinium borate catalyst in ethanol/water (9:1) at 100°C.[1]

Table 2: Influence of Temperature on Gewald Reaction Yield

EntryTemperature (°C)Reaction TimeYield (%)
1Room Temp.24 hTrace
2703 h84
310025 min96

Reaction Conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), and 20 mol% piperidinium borate catalyst in ethanol/water (9:1).[1]

Table 3: Comparison of Yields with Different Catalysts in Gewald Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)
Piperidinium BorateEthanol/Water1000.3396
L-Proline (10 mol%)DMF60-84
Nano-ZnO (2.5 mol%)-100637-86
NaAlO₂Ethanol-1026-94

Yields are for various substrates and represent a range in some cases.[1][2][3]

Experimental Protocols

Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[4]

Protocol 2: Cyclization to 5,6,7,8-Tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidin-4(3H)-one

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Formamide

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with water.

  • The crude product can be recrystallized from a suitable solvent to yield the pure thieno[2,3-d]pyrimidine.[4]

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting common issues in 2-aminothiophene cyclization reactions.

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Verify Starting Material Quality (Purity, Degradation) start->check_sm check_base Optimize Base (Type, Amount) check_sm->check_base check_condensation Confirm Knoevenagel Condensation (TLC, LC-MS) check_base->check_condensation condensation_ok Condensation Successful check_condensation->condensation_ok Yes condensation_fail Condensation Failed check_condensation->condensation_fail No troubleshoot_cyclization Troubleshoot Cyclization Step condensation_ok->troubleshoot_cyclization condensation_fail->check_sm

Caption: Troubleshooting workflow for low or no product yield in Gewald reactions.

Troubleshooting_Side_Products start Significant Side Products Observed identify_side_product Identify Major Side Product (TLC, NMR, MS) start->identify_side_product unreacted_sm Unreacted Starting Materials identify_side_product->unreacted_sm Unreacted SM knoevenagel_intermediate Knoevenagel Intermediate identify_side_product->knoevenagel_intermediate Intermediate dimer_polymer Dimer/Polymer identify_side_product->dimer_polymer Dimer/Polymer solution_sm Increase Reaction Time Optimize Temperature Change Catalyst unreacted_sm->solution_sm solution_intermediate Ensure Sufficient Sulfur Optimize Cyclization Conditions knoevenagel_intermediate->solution_intermediate solution_dimer Adjust Reactant Concentration Modify Reagent Addition Rate Change Solvent dimer_polymer->solution_dimer

Caption: Decision tree for mitigating side product formation in Gewald reactions.

Thienopyrimidine_Cyclization_Troubleshooting start Low Yield in Thieno[2,3-d]pyrimidine Cyclization check_purity Check Purity of 2-Aminothiophene Starting Material start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify Purify 2-Aminothiophene (Recrystallization, Chromatography) purity_ok->purify Impure optimize_reagent Optimize Cyclizing Agent (e.g., Formamide, DMF-DMA) purity_ok->optimize_reagent Pure purify->start optimize_conditions Optimize Reaction Conditions (Temperature, Time, Microwave) optimize_reagent->optimize_conditions

Caption: Troubleshooting guide for the cyclization of 2-aminothiophenes to thieno[2,3-d]pyrimidines.

References

Technical Support Center: Scale-up Synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate.

Experimental Protocol: Gewald Synthesis

The synthesis of this compound is typically achieved via the Gewald three-component reaction. This one-pot synthesis involves the condensation of 2-chloroacetophenone, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.

Materials:

  • 2-chloroacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur (fine powder)

  • Morpholine (or other suitable base, e.g., triethylamine, piperidine)

  • Methanol (or other suitable solvent, e.g., ethanol, isopropanol)

  • Hydrochloric acid (for pH adjustment)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloroacetophenone (1.0 eq), methyl cyanoacetate (1.0-1.2 eq), and elemental sulfur (1.0-1.1 eq) in methanol.

  • Addition of Base: While stirring the suspension, slowly add morpholine (1.0-1.5 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 60-70 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate may form. If so, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes.[1] Wash the purified crystals with a cold solvent and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Gewald synthesis of 4-aryl-2-aminothiophenes, which are analogous to the target molecule. These tables can serve as a reference for optimizing the synthesis of this compound.

Table 1: Effect of Base on Yield in Gewald Reaction

Carbonyl CompoundActive MethyleneBaseSolventYield (%)
AcetophenoneMethyl CyanoacetateMorpholineMethanol85
AcetophenoneMethyl CyanoacetatePiperidineMethanol82
AcetophenoneMethyl CyanoacetateTriethylamineMethanol75
4-ChloroacetophenoneMethyl CyanoacetateMorpholineEthanol88

Table 2: Effect of Solvent on Yield in Gewald Reaction

Carbonyl CompoundActive MethyleneBaseSolventYield (%)
2-ChloroacetophenoneMethyl CyanoacetateMorpholineMethanol86
2-ChloroacetophenoneMethyl CyanoacetateMorpholineEthanol89
2-ChloroacetophenoneMethyl CyanoacetateMorpholineIsopropanol82
2-ChloroacetophenoneMethyl CyanoacetateMorpholineDMF78

Troubleshooting Guides and FAQs

Q1: The reaction has a low yield or has stalled. What are the possible causes and solutions?

A1: Low yields or stalled reactions in the Gewald synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Knoevenagel Condensation: The initial condensation between 2-chloroacetophenone and methyl cyanoacetate is crucial.

    • Solution: Ensure the base is of good quality and used in the correct stoichiometric amount. In some cases, gentle heating (40-50 °C) during the initial phase of the reaction can promote condensation.

  • Poor Sulfur Reactivity: The elemental sulfur may not be sufficiently reactive.

    • Solution: Use finely powdered sulfur to maximize surface area. Ensure adequate stirring to keep the sulfur suspended. The choice of solvent can also affect sulfur solubility and reactivity; polar solvents like methanol or ethanol are generally preferred.[2]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.

    • Solution: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessive heat can lead to polymerization and other side reactions. Temperature optimization studies are recommended for scale-up.

  • Side Reactions: Dimerization of the Knoevenagel adduct can compete with the desired cyclization, reducing the yield.

    • Solution: Adjusting the rate of addition of the base or controlling the reaction temperature can minimize the formation of dimers.

Q2: The crude product is a dark, tarry substance. How can I improve the product quality?

A2: The formation of a dark, tarry product often indicates polymerization or the presence of polysulfide impurities.

  • Temperature Control: Overheating is a common cause of polymerization. Maintain a consistent and controlled reaction temperature.

  • Purity of Starting Materials: Impurities in the starting materials can catalyze side reactions. Ensure the purity of 2-chloroacetophenone, methyl cyanoacetate, and sulfur.

  • Work-up and Purification: A thorough work-up is essential to remove colored impurities.

    • Solution: After the reaction, quenching with a large volume of cold water can help precipitate the product while keeping some impurities in solution. The crude product can then be washed with a non-polar solvent like hexanes to remove less polar impurities before recrystallization.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: this compound is a solid at room temperature. Recrystallization is the most common and effective purification method.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexanes are often good choices for 2-aminothiophene derivatives.[1] A solvent screen should be performed on a small scale to identify the optimal solvent or solvent system.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

    • If the solution is colored, treatment with activated carbon may be beneficial.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: What are the key safety considerations for the scale-up of this synthesis?

A4: Scaling up any chemical reaction introduces new safety challenges. For the Gewald synthesis, consider the following:

  • Exothermic Reaction: The initial addition of the base can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature. The base should be added slowly and in a controlled manner.

  • Hydrogen Sulfide (H₂S) Evolution: Although not a primary product, there is a potential for the formation of small amounts of H₂S, a toxic and flammable gas. The reaction should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas treatment.

  • Flammable Solvents: The use of flammable solvents like methanol and ethanol requires appropriate grounding and bonding of equipment to prevent static discharge, as well as the use of explosion-proof equipment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Visualizations

experimental_workflow start Start reactants Charge Reactor: - 2-Chloroacetophenone - Methyl Cyanoacetate - Elemental Sulfur - Methanol start->reactants add_base Slowly Add Morpholine reactants->add_base reaction Heat to Reflux (60-70°C, 2-6h) Monitor by TLC/HPLC add_base->reaction workup Cool to RT Filter or Concentrate reaction->workup purification Recrystallize from Ethanol or EtOAc/Hexanes workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Gewald synthesis.

troubleshooting_workflow start Low Yield or Stalled Reaction check_condensation Check Knoevenagel Condensation (TLC for intermediate) start->check_condensation condensation_ok Condensation OK? check_condensation->condensation_ok check_sulfur Check Sulfur Reactivity (Fine powder, good stirring) condensation_ok->check_sulfur Yes check_temp Optimize Reaction Temperature condensation_ok->check_temp No sulfur_ok Sulfur OK? check_sulfur->sulfur_ok sulfur_ok->check_temp Yes check_side_reactions Investigate Side Reactions (e.g., Dimerization) sulfur_ok->check_side_reactions No temp_ok Temperature Optimized? check_temp->temp_ok temp_ok->check_side_reactions Yes solution Problem Solved temp_ok->solution No, consult further check_side_reactions->solution

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Stability of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with 2-aminothiophene derivatives. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable are 2-aminothiophene derivatives in general?

A1: Generally, 2-aminothiophene derivatives are considered relatively stable, especially when compared to their 2-aminofuran analogs. They are often crystalline solids that can be handled and stored with ease.[1] However, their stability is highly dependent on the substitution pattern and the presence of other functional groups. Certain derivatives can be susceptible to degradation under specific conditions.

Q2: What are the primary degradation pathways for 2-aminothiophene derivatives?

A2: The main degradation pathways observed for 2-aminothiophene derivatives are:

  • Hydrolysis: Derivatives containing hydrolyzable functional groups, such as amidines or esters, can degrade in the presence of acid or base. For instance, amidine functionalities are known to be susceptible to hydrolysis.[2]

  • Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of S-oxides and subsequently sulfones.[1]

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, which may trigger complex degradation pathways, including polymerization or ring opening.[1][3]

Q3: My 2-aminothiophene derivative is showing unexpected peaks in the HPLC analysis after storage. What could these be?

A3: Unexpected peaks in your chromatogram are likely degradation products.

  • More polar peaks (earlier eluting): These could correspond to hydrolyzed products (e.g., carboxamides or carboxylic acids from an amidine group) or oxidized species like S-oxides and sulfones.[1]

  • Less polar peaks (later eluting) or broad peaks: These might indicate the formation of polymeric materials, possibly resulting from photodegradation.[1] To identify these unknown peaks, using a mass spectrometer coupled with your HPLC system (LC-MS) is highly recommended.[1]

Q4: How should I properly store and handle my 2-aminothiophene derivatives to minimize degradation?

A4: To ensure the stability of your compounds, follow these storage and handling protocols:

  • Temperature: Store at or below the recommended temperature, which is often -20°C for long-term storage.[3]

  • Moisture: Keep the compounds in a desiccator and use anhydrous solvents for preparing solutions. Handling in a dry environment, such as a glove box, is ideal to prevent hydrolysis.[3]

  • Light: Store in amber vials or protect from light by wrapping vials in aluminum foil to prevent photodegradation.[3]

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.[3]

Q5: I am synthesizing a 2-aminothiophene derivative via the Gewald reaction and the reaction mixture is turning into a dark tar. What is causing this?

A5: The formation of a dark brown or tarry mixture during the Gewald synthesis can be due to:

  • Polymerization or side reactions: This can happen at excessively high temperatures. It is crucial to optimize the reaction temperature.

  • Formation of complex polysulfides: This is an intrinsic part of the Gewald reaction mechanism.[2] Proper workup and purification are necessary to remove these colored impurities.

  • Impure starting materials: Impurities can catalyze side reactions. Ensure the purity of your ketone/aldehyde, active methylene nitrile, and sulfur.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in Gewald Synthesis
Possible Cause Troubleshooting Step
Incomplete Knoevenagel condensation Ensure the use of an appropriate base (e.g., morpholine, piperidine) and allow sufficient reaction time. Gentle heating might be necessary.[2]
Poor quality of elemental sulfur Use finely powdered, high-purity sulfur to ensure reactivity.[2]
Inefficient cyclization The reaction temperature may be too low. The cyclization step often requires heating.[2]
Loss of product during workup 2-aminothiophene salts can be polar. Avoid excessive washing with non-polar solvents. Consider extraction after basification, followed by acidification to precipitate the product.[2]
Issue 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Degradation of the compound stock Check storage records (date, conditions, freeze-thaw cycles). Perform a purity analysis (e.g., HPLC, NMR) on the stock. If purity is <97% or unknown peaks are present, use a fresh, validated lot.[3]
Discolored or clumpy solid This often indicates exposure to moisture, light, or air. Do not use the sample directly. Analyze its purity to determine the extent of degradation.[3]
Degradation in solution Prepare solutions fresh for each experiment. If solutions need to be stored, protect them from light and store at low temperatures.

Quantitative Stability Data

The following tables provide an illustrative summary of stability data for a hypothetical 2-aminothiophene derivative (Compound X) under various stress conditions. This data is intended to serve as a template for presenting results from forced degradation studies.

Table 1: Stability of Compound X in Aqueous Solution at Different pH Values (48h at 37°C)

pH% DegradationMajor Degradation Product(s)
1.215.8%Hydrolysis product A
4.53.2%Minor hydrolysis and oxidation products
7.41.5%Trace oxidation product B
9.08.9%Hydrolysis product A and other minor products

Table 2: Thermal and Photolytic Stability of Compound X (Solid State, 7 days)

Condition% DegradationAppearance
40°C / 75% RH2.1%No change
60°C5.5%Slight discoloration
ICH Photostability (Option 2)12.3%Noticeable yellowing

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the 2-aminothiophene derivative in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the derivative to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general method to assess the purity of a 2-aminothiophene derivative and detect degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes, then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the area percentage of the main peak relative to a reference standard. The use of a DAD can help in assessing peak purity.

Visualizations

Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photo Photodegradation (UV/Vis Light) Parent 2-Aminothiophene Derivative Hydrolyzed Hydrolyzed Product (e.g., Amide, Carboxylic Acid) Parent->Hydrolyzed SOxide S-Oxide Parent->SOxide Polymer Polymeric Products Parent->Polymer RingOpened Ring-Opened Products Parent->RingOpened Sulfone Sulfone SOxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for 2-aminothiophene derivatives.

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_stress Forced Degradation start Start: Compound Received/Synthesized storage Proper Storage (Dark, Cold, Dry) start->storage prep Prepare Stock Solution (1 mg/mL) storage->prep acid Acidic Stress (0.1M HCl, 60°C) prep->acid base Basic Stress (0.1M NaOH, 60°C) prep->base oxid Oxidative Stress (3% H₂O₂, RT) prep->oxid photo Photolytic Stress (ICH Guidelines) prep->photo thermal Thermal Stress (60°C) prep->thermal analysis HPLC-UV/MS Analysis (Stability-Indicating Method) acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis data Data Analysis: - % Degradation - Identify Degradants - Peak Purity analysis->data report Report Findings data->report

Caption: General experimental workflow for forced degradation studies.

Troubleshooting Logic for Low Product Yield

TroubleshootingYield start Low/No Product Yield check_condensation Is Knoevenagel condensation complete? (Monitor by TLC/LC-MS) start->check_condensation optimize_condensation Optimize Condensation: - Check base quality/amount - Increase reaction time/temp check_condensation->optimize_condensation No check_cyclization Is cyclization proceeding? check_condensation->check_cyclization Yes optimize_condensation->check_condensation optimize_cyclization Optimize Cyclization: - Check sulfur quality - Increase temperature check_cyclization->optimize_cyclization No check_workup Product lost during workup? check_cyclization->check_workup Yes optimize_cyclization->check_cyclization optimize_workup Optimize Workup: - Modify extraction/precipitation check_workup->optimize_workup Yes success Yield Improved check_workup->success No optimize_workup->success

Caption: Troubleshooting logic for low yield in 2-aminothiophene synthesis.

References

Technical Support Center: Alternative Catalysts for the Synthesis of Functionalized Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts in the synthesis of functionalized thiophenes.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with alternative catalytic systems for thiophene synthesis.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is an atom-economical method for forming C-C bonds, but can be susceptible to issues with catalyst deactivation and selectivity.

Problem Potential Cause Solution
Low or No Conversion Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or has been oxidized to inactive Pd(II).- Ensure rigorous exclusion of oxygen by using proper Schlenk techniques or a glovebox.[1] - Use anhydrous solvents. - Consider using a pre-activated catalyst or a more easily reduced palladium source.
Poor C-H Activation: The C-H bond cleavage is the rate-determining step and may be inefficient.- Optimize the base; carbonate and phosphate bases are commonly effective. - The addition of pivalic acid (PivOH) can act as a proton shuttle and facilitate the concerted metalation-deprotonation (CMD) step.[2]
Low Yield of Desired Product Homocoupling of Aryl Halide: A common side reaction that consumes the coupling partner.- Adjust the ligand-to-metal ratio; an excess of ligand can sometimes suppress homocoupling. - Lowering the reaction temperature may reduce the rate of this side reaction.[3]
Polyarylation: Multiple aryl groups are added to the thiophene ring.- Use a larger excess of the thiophene starting material to favor mono-arylation.[4][5]
Inconsistent Results Variability in Reagents: Purity of the palladium source, ligand, base, and solvent can significantly impact the reaction.- Use high-purity reagents and anhydrous, degassed solvents.[3] - Be consistent with the order of reagent addition.[3]
PdI₂/KI-Catalyzed Heterocyclodehydration

This method is effective for the synthesis of thiophenes from 1-mercapto-3-yn-2-ols, but can be sensitive to reaction conditions.

Problem Potential Cause Solution
Reaction Stalls Insoluble Catalyst: PdI₂ has low solubility in many organic solvents.- The use of potassium iodide (KI) is crucial to form the soluble and catalytically active PdI₄²⁻ species.[6] Ensure the correct PdI₂:KI ratio is used.
Substrate Reactivity: Electron-donating groups on the substrate can slow down the reaction.- Increase the reaction temperature or prolong the reaction time for less reactive substrates.
Low Yield Side Reactions: Undesired side reactions may be occurring.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. - Optimize the reaction temperature; excessive heat can lead to decomposition.
Difficulty in Catalyst Recycling Leaching of Catalyst: The catalyst may be lost during product extraction when using ionic liquids.- Choose an ionic liquid in which the product is poorly soluble to facilitate separation. - Perform multiple extractions of the ionic liquid phase with a solvent that selectively dissolves the product.
Copper-Catalyzed Tandem Reactions

Copper catalysts are a cost-effective alternative to palladium, but can present their own set of challenges, such as catalyst deactivation and competing reaction pathways.

Problem Potential Cause Solution
No Reaction Inactive Catalyst: The active Cu(I) species is oxidized to inactive Cu(II).- Degas all solvents and reagents thoroughly to remove oxygen.[7] - Consider adding a reducing agent, like sodium ascorbate, to maintain the Cu(I) state, especially in reactions sensitive to oxidation.[7]
Formation of Homocoupling Products (Diynes) Oxidative Coupling of Alkyne: A common side reaction in copper-catalyzed alkyne reactions.- Maintain strictly anaerobic conditions. - The choice of ligand can influence the selectivity; consider screening different ligands.
Low Yield of Thiophene Competing Cyclization Pathways: The substrate may undergo alternative cyclization reactions.- Optimize the reaction temperature and solvent to favor the desired thiophene formation. - The nature of the base can also influence the reaction pathway; consider screening different bases.
Gewald Reaction with Heterogeneous Catalysts

The use of solid catalysts in the Gewald reaction simplifies purification, but can introduce issues related to catalyst activity and mass transfer.

Problem Potential Cause Solution
Low Conversion Inactive Catalyst: The active sites of the heterogeneous catalyst may be poisoned or blocked.- Ensure the catalyst is properly activated before use (e.g., by calcination). - Check for impurities in the starting materials that could be poisoning the catalyst.
Poor Mass Transfer: The reactants may not be efficiently reaching the active sites of the solid catalyst.- Increase the stirring rate to improve mixing. - Consider using a solvent that better solubilizes the reactants.
Catalyst Deactivation upon Recycling Leaching of Active Species: The active catalytic species may be leaching from the solid support.- Perform elemental analysis of the reaction filtrate to check for leached metals. - Consider a stronger method of catalyst immobilization or a more robust support material.
Clogging of Pores: The pores of the catalyst may become blocked by polymeric byproducts.- Wash the catalyst thoroughly with a suitable solvent after each run. - A calcination step between runs may be necessary to burn off organic residues.
Metal-Organic Frameworks (MOFs) as Catalysts

MOFs offer tunable catalytic sites, but their stability and scalability can be a concern.

Problem Potential Cause Solution
Loss of Catalytic Activity Structural Collapse of MOF: The MOF framework may not be stable under the reaction conditions (temperature, solvent, pH).- Select a MOF known for its high thermal and chemical stability. - Pre-screen the MOF for stability in the chosen solvent and at the reaction temperature before adding reactants.
Diffusion Limitations: The pores of the MOF may be too small for the reactants and products to diffuse efficiently.- Choose a MOF with a larger pore size. - Reduce the particle size of the MOF to decrease diffusion path length.
Difficulty in Scaling Up Batch-to-Batch Variation in MOF Synthesis: Inconsistent MOF synthesis can lead to variable catalytic performance.- Standardize the MOF synthesis protocol and ensure consistent quality control of the resulting material. - Consider continuous flow or mechanochemical methods for more reproducible large-scale MOF synthesis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional methods like Paal-Knorr or Fiesselmann synthesis?

A1: Alternative catalysts, particularly transition metal-based systems, offer several advantages including milder reaction conditions, higher functional group tolerance, and access to a wider range of substituted thiophenes that may be difficult to synthesize via classical methods. Direct C-H arylation, for example, avoids the need for pre-functionalization of the thiophene ring, making it more atom- and step-economical.[9]

Q2: How do I choose the right palladium catalyst and ligand for a direct C-H arylation of a thiophene?

A2: The choice of catalyst and ligand is crucial and often substrate-dependent. For many thiophene arylations, a simple catalyst like Pd(OAc)₂ can be effective.[4][5] The ligand plays a key role in stabilizing the catalyst and promoting the desired reactivity. Bulky, electron-rich phosphine ligands are often a good starting point. It is recommended to screen a small set of catalysts and ligands for a new substrate combination to identify the optimal system.

Q3: What are the key safety precautions to take when working with palladium and copper catalysts?

A3: Both palladium and copper compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Finely divided palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Consult the Safety Data Sheet (SDS) for each specific catalyst and reagent before use.

Q4: Can I use water as a solvent for these catalytic reactions to make them "greener"?

A4: While some palladium- and copper-catalyzed reactions can be performed in water, often with the aid of surfactants or co-solvents, many of the catalysts and substrates are not stable or soluble in aqueous media. However, research into developing water-soluble catalysts and reaction conditions is an active area. For the Gewald reaction, some methods using water as a solvent have been reported.[10]

Q5: My heterogeneous catalyst for the Gewald reaction is not as active as the homogeneous base. Why is this and what can I do?

A5: Heterogeneous catalysts may exhibit lower activity than their homogeneous counterparts due to mass transfer limitations. Ensure vigorous stirring to maximize the interaction between the reactants and the catalyst surface. Also, ensure the catalyst is properly activated and that the reaction temperature is sufficient. In some cases, a higher catalyst loading may be required to achieve a comparable reaction rate to the homogeneous system.

Quantitative Data Summary

The following tables provide a summary of quantitative data for selected alternative catalytic methods for the synthesis of functionalized thiophenes.

Table 1: Palladium-Catalyzed Direct C-H Arylation of Thiophene

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Aryl HalideYield (%)Reference
Pd(OAc)₂ (0.2)NoneKOAcDMAc130204-Bromobenzonitrile80[5]
Pd(OAc)₂ (0.2)NoneKOAcDMAc130204-Bromoacetophenone82[5]
Pd(OAc)₂ (0.5)PCy₃·HBF₄ (1)K₂CO₃DMA14014-Bromoanisole80[2]

Table 2: Gewald Synthesis of 2-Aminothiophenes with Alternative Catalysts

CatalystCatalyst Loading (mol%)SolventTemp (°C)TimeKetone/Aldehydeα-Cyano CompoundYield (%)Reference
Piperidinium borate20DMF10025 minCyclohexanoneMalononitrile96[11]
L-Proline10DMF60-CyclohexanoneMalononitrile84
La₂O₃-EthanolReflux6 hCyclohexanoneMalononitrile95[10]

Experimental Protocols

Detailed Protocol: Palladium-Catalyzed Direct C-H Arylation of Thiophene

This protocol is adapted from the work of Daugulis and others for the direct arylation of thiophene with aryl bromides.[5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc), dried

  • Thiophene

  • Aryl bromide

  • N,N-Dimethylacetamide (DMAc), anhydrous

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.2 mol%) and KOAc (1.2 equivalents).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the aryl bromide (1 equivalent), thiophene (8 equivalents), and anhydrous DMAc.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 20 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol: Gewald Synthesis using a Heterogeneous Catalyst

This is a general protocol for the Gewald synthesis of 2-aminothiophenes using a solid base catalyst.

Materials:

  • Ketone or aldehyde

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • Heterogeneous base catalyst (e.g., La₂O₃, MgO)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), elemental sulfur (1.1 equivalents), and the heterogeneous catalyst.

  • Add ethanol as the solvent.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration, washing the catalyst with hot ethanol.

  • Combine the filtrate and washings, and cool in an ice bath to induce precipitation of the product.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow: Palladium-Catalyzed Direct C-H Arylation

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup and Purification A Add Pd(OAc)2 and KOAc to Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add Thiophene, Aryl Bromide, and DMAc B->C D Heat to 130°C for 20h C->D E Cool to RT, add EtOAc and Water D->E F Separate layers and extract aqueous phase E->F G Combine organic layers, wash, and dry F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

Caption: Workflow for Palladium-Catalyzed C-H Arylation.

Troubleshooting Logic for Low Yield in Catalytic Thiophene Synthesis

G start Low Yield or No Reaction catalyst_check Is the catalyst active? start->catalyst_check reagent_check Are reagents pure and stoichiometry correct? catalyst_check->reagent_check Yes catalyst_solution Degas solvents. Use fresh/activated catalyst. Ensure inert atmosphere. catalyst_check->catalyst_solution No conditions_check Are reaction conditions optimal? reagent_check->conditions_check Yes reagent_solution Purify starting materials. Use anhydrous solvents. Check stoichiometry. reagent_check->reagent_solution No success Improved Yield conditions_check->success Yes conditions_solution Optimize temperature and time. Screen different solvents/bases/ligands. conditions_check->conditions_solution No catalyst_solution->reagent_check reagent_solution->conditions_check conditions_solution->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions for the work-up and purification of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene. The synthesis is typically achieved via the Gewald three-component reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the core synthetic reaction used to produce this compound? A1: The standard method is the Gewald reaction, a one-pot, multi-component synthesis that involves the condensation of an aldehyde or ketone (2-chlorobenzaldehyde), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3]

Q2: What is the initial step of the Gewald reaction mechanism? A2: The first step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.[3][4]

Q3: What are the typical catalysts and solvents used? A3: A weak organic base such as morpholine, piperidine, or triethylamine is commonly used as a catalyst.[2][4] The reaction is often carried out in solvents like ethanol, methanol, or dimethylformamide (DMF).[5]

Q4: How can I monitor the progress of the reaction? A4: Reaction progress should be monitored using Thin-Layer Chromatography (TLC). This allows you to track the consumption of the starting materials (especially the 2-chlorobenzaldehyde) and the formation of the product.

Q5: What are the expected physical properties of the pure product? A5: this compound is a solid with a reported melting point of 93-95 °C.[6] Its molecular formula is C₁₂H₁₀ClNO₂S, and its molecular weight is 267.73 g/mol .[6]

Experimental Protocol: Work-up and Purification

This protocol outlines a general procedure for the isolation and purification of the target compound following the Gewald reaction.

1. Cooling and Precipitation:

  • Once TLC analysis indicates the reaction is complete, remove the heat source (if any) and allow the reaction mixture to cool to room temperature.
  • Cool the mixture further in an ice-water bath for 30-60 minutes to maximize the precipitation of the crude product. In some cases, pouring the reaction mixture into ice-water can also induce precipitation.[7]

2. Isolation by Filtration:

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.
  • Wash the filter cake sequentially with cold ethanol and then water. This helps remove unreacted starting materials, the basic catalyst, and other soluble impurities.[8]

3. Drying:

  • Press the filter cake firmly to remove as much solvent as possible.
  • Transfer the crude solid to a watch glass or drying dish and dry it thoroughly. Drying can be done in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C).

4. Recrystallization for Purification:

  • Select an appropriate solvent for recrystallization. Ethanol is often a suitable choice.[8]
  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
  • If the solution is highly colored (dark brown or black), add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities.
  • Perform a hot filtration to remove the charcoal and any insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry completely.

Troubleshooting Guide

This section addresses common issues encountered during the work-up and purification stages.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formed The product may be too soluble in the reaction solvent; the reaction may be incomplete.Try pouring the reaction mixture into a larger volume of cold water to induce precipitation. If the reaction is incomplete, consider extending the reaction time or optimizing the temperature.
Dark Brown or Tarry Reaction Mixture This is common in Gewald reactions and is often due to the formation of complex polysulfides and other polymerization side products.[2]Proceed with the work-up as planned. The dark color is from impurities that can be removed during the washing and recrystallization steps. A charcoal treatment during recrystallization is highly effective.
Final Product is an Oil, Not a Solid The product may contain impurities that are depressing its melting point; residual solvent may be present.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, attempt to purify the oil using column chromatography. Ensure all solvent is removed during the drying step.
Low Final Yield Product loss during multiple transfer and filtration steps; incomplete precipitation; use of too much solvent during recrystallization or washing.[2]Handle the material carefully to minimize mechanical losses. Ensure the mixture is sufficiently cooled before filtration. Use the minimum amount of hot solvent for recrystallization and wash the final crystals with ice-cold solvent.
Purified Product is Still Yellow/Brown Residual colored impurities or polysulfides remain.Repeat the recrystallization process, ensuring an effective activated charcoal treatment step.
TLC Shows Unreacted Starting Material The Knoevenagel condensation or the subsequent cyclization step is incomplete.[2]Optimize the reaction conditions: increase reaction time, adjust temperature, or screen different basic catalysts. Ensure high-purity starting materials are used.
TLC Shows a Major Side Product Dimerization of the α,β-unsaturated nitrile intermediate can occur as a significant side reaction under certain conditions.[9]Adjusting the base and temperature can minimize dimerization. The side product may need to be separated by column chromatography or careful recrystallization.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the work-up and purification of this compound.

Workup_Workflow Work-up and Purification Workflow cluster_isolation Isolation cluster_purification Purification A Crude Reaction Mixture B Cooling & Precipitation A->B Cool in ice bath C Filtration B->C Vacuum filter D Washing (Ethanol/Water) C->D Wash solid E Crude Product (Dried) D->E Dry F Recrystallization (Hot Ethanol) E->F Dissolve G Charcoal Treatment (Optional) F->G Decolorize H Hot Filtration G->H Remove charcoal I Crystallization (Cooling) H->I Cool slowly J Final Filtration & Drying I->J Collect crystals K Pure Product J->K

Caption: General workflow for the isolation and purification of the target compound.

References

"avoiding dimer formation in thiophene synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dimer formation during thiophene synthesis.

Troubleshooting Guides

Issue 1: Significant Dimer/Oligomer Formation Detected in the Final Product

If you are observing a significant amount of high-molecular-weight impurities, which are likely dimers or oligomers of your target thiophene, consider the following troubleshooting steps:

Possible Cause Recommendation Rationale
Oxidative Dimerization 1. Degas Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas (e.g., argon or nitrogen) through them. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox).Oxygen from the air can oxidize the electron-rich thiophene ring, leading to the formation of a thiophene S-oxide intermediate. This reactive species can then undergo a Diels-Alder type dimerization.[1][2]
Acid-Catalyzed Polymerization 1. Use a Milder Acid Catalyst: If your synthesis requires an acid catalyst (e.g., some variations of the Paal-Knorr synthesis), consider switching to a milder or solid-supported acid. 2. Control Stoichiometry: Use the minimum effective amount of the acid catalyst.Strong acids can protonate the thiophene ring, making it susceptible to electrophilic attack by another thiophene molecule, initiating polymerization.[3]
High Reaction Temperature 1. Lower the Reaction Temperature: If feasible for your specific synthesis, try running the reaction at a lower temperature. 2. Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.Higher temperatures can provide the activation energy for unwanted side reactions, including dimerization and polymerization.
Inappropriate Catalyst 1. Catalyst Screening: For metal-catalyzed cross-coupling reactions to synthesize substituted thiophenes, screen different catalysts and ligands. Some catalysts may have a higher propensity for promoting side reactions.The choice of catalyst and ligands can significantly influence the reaction pathway and selectivity, with some systems being more prone to oxidative coupling or other side reactions that can lead to dimers.

Issue 2: Low Yield of the Desired Thiophene with Concurrent Furan Byproduct Formation (Paal-Knorr Synthesis)

A common issue in the Paal-Knorr thiophene synthesis is the competing formation of a furan byproduct.

Possible Cause Recommendation Rationale
Dehydration Favored over Thionation 1. Choice of Sulfurating Agent: Use Lawesson's reagent instead of phosphorus pentasulfide (P₄S₁₀). 2. Excess Sulfurating Agent: Use a slight excess of the sulfurating agent.P₄S₁₀ is a strong dehydrating agent and can promote the formation of the furan ring.[3] Lawesson's reagent is often a milder and more selective thionating agent. Ensuring an excess of the sulfur source can favor the thionation pathway.
High Reaction Temperature Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can favor the elimination of water, leading to the furan byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common mechanism for dimer formation in thiophene synthesis?

A1: One of the most well-documented mechanisms for dimer formation involves the oxidation of the thiophene ring to a thiophene S-oxide. This reactive intermediate can then act as a diene in a [4+2] Diels-Alder cycloaddition with another thiophene molecule (acting as a dienophile) to form a dimer.[1][2] Another common pathway, particularly under strongly acidic conditions, is acid-catalyzed electrophilic aromatic substitution, where a protonated thiophene is attacked by a neutral thiophene molecule, leading to oligomerization.[3]

Q2: How can I choose the right synthesis method to minimize dimer formation?

A2: The choice of synthesis method depends on the desired substitution pattern of the thiophene.

  • For 2-aminothiophenes, the Gewald reaction is often preferred. To minimize byproducts, especially the dimerization of the intermediate α,β-unsaturated nitrile, it is crucial to carefully control the reaction temperature and the stoichiometry of the reactants.[4]

  • For general substituted thiophenes from 1,4-dicarbonyl compounds, the Paal-Knorr synthesis is common. Using Lawesson's reagent and optimizing the temperature can reduce side reactions.[5]

  • The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylates and is generally a high-yield reaction with fewer reported dimerization issues.[6]

Q3: Can the order of reagent addition affect dimer formation?

A3: Yes, in some cases, the order of addition can be critical. For instance, in reactions involving highly reactive intermediates, slow addition of one reagent to a solution of the others can help to maintain a low concentration of the reactive species and favor the desired intramolecular cyclization over intermolecular dimerization.

Q4: Are there any modern synthesis techniques that can help reduce dimer formation?

A4: Yes, modern techniques like microwave-assisted synthesis and flow chemistry can offer better control over reaction conditions and minimize byproduct formation.

  • Microwave-assisted synthesis can lead to rapid heating and significantly reduced reaction times, which can minimize the opportunity for side reactions to occur.[7][8]

  • Flow chemistry allows for precise control over stoichiometry, temperature, and reaction time in a continuous reactor, which can improve selectivity and reduce the formation of dimers and other impurities.[9][10][11]

Q5: How can I effectively remove thiophene dimers from my final product?

A5: Purification techniques to remove dimers include:

  • Column Chromatography: This is the most common method. Due to the significant difference in molecular weight and polarity between the monomeric thiophene and its dimer, separation on silica gel or alumina is usually effective.

  • Recrystallization: If your thiophene product is a solid, recrystallization can be a highly effective method for removing dimeric impurities, which may have different solubility profiles.

  • Distillation: For volatile thiophenes, fractional distillation under reduced pressure can separate the lower-boiling monomer from the higher-boiling dimer.

Quantitative Data on Byproduct Formation

The following table summarizes representative data on byproduct formation in different thiophene synthesis methods. Note that yields and byproduct ratios are highly dependent on the specific substrates and reaction conditions.

Synthesis Method Substrate Conditions Desired Product Yield (%) Major Byproduct(s) Byproduct Yield (%) Reference
Paal-Knorr 2,5-HexanedioneP₄S₁₀, 250°C~60-702,5-Dimethylfuran~10-20[3]
Paal-Knorr (Microwave) Various 1,4-diketonesLawesson's reagent, Toluene, 150°C, 10-20 min65-89Furan derivativesNot specified[7][8]
Gewald Cyclohexanone, Ethyl cyanoacetate, SulfurMorpholine, Ethanol, Reflux75Dimer of α,β-unsaturated nitrile~5-15[4]
Suzuki Coupling 2-Thiophene boronic acid, 2,5-DibromothiophenePd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Reflux40Monocoupled byproductNot specified (minimized with excess boronic acid)[12]

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Thiophene[5]

This protocol describes a general procedure for the microwave-assisted synthesis of a substituted thiophene from a 1,4-diketone using Lawesson's reagent, which tends to minimize furan byproduct formation.

Materials:

  • Substituted 1,4-diketone (1 mmol)

  • Lawesson's reagent (0.6 mmol, 0.6 equiv.)

  • Anhydrous toluene (5 mL)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • In a microwave synthesis vial, combine the 1,4-diketone (1 mmol) and Lawesson's reagent (243 mg, 0.6 mmol).

  • Add anhydrous toluene (5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 150°C for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.

Protocol 2: Gewald Synthesis of a 2-Aminothiophene[13]

This protocol provides a conventional method for the synthesis of a 2-aminothiophene.

Materials:

  • Ketone (e.g., Cyclohexanone) (0.1 mol)

  • Active methylene nitrile (e.g., Malononitrile) (0.1 mol)

  • Elemental sulfur (0.1 mol)

  • Base (e.g., Morpholine) (0.1 mol)

  • Ethanol (50 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone (0.1 mol), active methylene nitrile (0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and ethanol (50 mL).

  • Add the base (e.g., morpholine, 8.7 mL, 0.1 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) for 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Visualizations

Dimer_Formation_Pathway Thiophene Thiophene Thiophene_S_oxide Thiophene S-oxide (Reactive Intermediate) Thiophene->Thiophene_S_oxide Oxidation Dimer Dimer Thiophene->Dimer Oxidant Oxidizing Agent (e.g., O2, m-CPBA) Oxidant->Thiophene_S_oxide Thiophene_S_oxide->Dimer [4+2] Cycloaddition (Diels-Alder)

Caption: Oxidative dimerization pathway of thiophene.

Paal_Knorr_Troubleshooting Start Paal-Knorr Synthesis Issue: Low Yield & Furan Byproduct Cause1 Cause: Strong Dehydrating Agent (P₄S₁₀) Start->Cause1 Cause2 Cause: High Reaction Temperature Start->Cause2 Solution1 Solution: Use Lawesson's Reagent Cause1->Solution1 Solution2 Solution: Lower Temperature Cause2->Solution2

Caption: Troubleshooting furan byproduct in Paal-Knorr synthesis.

Experimental_Workflow_Gewald cluster_reactants Reactants Ketone Ketone Reaction Gewald Reaction (Reflux in Ethanol) Ketone->Reaction Nitrile Active Methylene Nitrile Nitrile->Reaction Sulfur Sulfur Sulfur->Reaction Base Base Base->Reaction Workup Work-up (Cooling, Precipitation/Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-Aminothiophene Purification->Product

Caption: General experimental workflow for the Gewald synthesis.

References

Validation & Comparative

Comparative Biological Activities of Substituted Thiophene Carboxylate and Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of thiophene, with a focus on substituted 2-aminothiophene-3-carboxylates and related carboxamides. The data presented is collated from recent studies and aims to delineate structure-activity relationships that can guide future drug discovery and development efforts. The derivatives discussed exhibit a range of biological effects, including anticancer and antimicrobial properties, highlighting the therapeutic potential of the thiophene scaffold.

Anticancer Activity

Several studies have explored the cytotoxic effects of thiophene derivatives against various cancer cell lines. The antiproliferative activity is significantly influenced by the nature and position of substituents on the thiophene and associated phenyl rings.

Table 1: Cytotoxic Activity of Thiophene Derivatives against Cancer Cell Lines
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4 Thieno[3,2-d]pyrimidineMCF-714.53 ± 0.54[1]
6 Thieno[3,2-d]pyrimidineMCF-711.17 ± 0.42[1]
7 4-Amino-5-cyano-thiopheneMCF-716.76 ± 0.63[1]
2b Thiophene carboxamideHep3B5.46[2]
2d Thiophene carboxamideHep3B8.85[2]
2e Thiophene carboxamideHep3B12.58[2]
Complex 3 3-Chlorothiophene-2-carboxylic acid metal complexMDA-MB-231Inhibition rate of 43.98 ± 1.02%[3]
Complex 4 3-Chlorothiophene-2-carboxylic acid metal complexK562 (Leukemia)Inhibition rate of 62.05 ± 1.15%[3]
Complex 4 3-Chlorothiophene-2-carboxylic acid metal complexSW480 (Colon)Inhibition rate of 66.83 ± 1.05%[3]

IC50: The concentration of a drug that gives half-maximal response. A lower IC50 indicates greater potency.

The data indicates that thieno[3,2-d]pyrimidine derivatives, which can be synthesized from 4-aminothiophene precursors, show potent activity against the MCF-7 breast cancer cell line.[1] Similarly, certain thiophene carboxamide derivatives have been identified as highly active against the Hep3B liver cancer cell line.[2] Metal complexes of 3-chlorothiophene-2-carboxylic acid have also demonstrated significant inhibition rates against a panel of cancer cell lines.[3]

Antimicrobial Activity

Thiophene derivatives have also been extensively studied for their antibacterial and antifungal properties. The antimicrobial spectrum and potency are largely dependent on the substitution patterns.

Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound IDDerivative ClassMicrobial StrainActivityReference
6 Thieno[3,2-d]pyrimidineS. aureusIC50 = 43.53 ± 3.26 mg/mL[1]
8 Thieno[3,2-d]pyrimidineS. aureusIC50 = 39.72 ± 2.98 mg/mL[1]
7a 3-Amino thiophene-2-carboxamideAntioxidant (ABTS)62.0% inhibition[4]
7b 3-Amino thiophene-2-carboxamideP. aeruginosa86.9% activity index[4]
7b 3-Amino thiophene-2-carboxamideS. aureus83.3% activity index[4]
7b 3-Amino thiophene-2-carboxamideB. subtilis82.6% activity index[4]
17 Spiro-indoline-oxadiazoleC. difficileMIC = 2 to 4 μg/ml[5]

MIC: Minimum Inhibitory Concentration. The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The results highlight that thieno[3,2-d]pyrimidines are effective against Gram-positive bacteria like S. aureus.[1] Furthermore, 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant and broad-spectrum antibacterial activity.[4] Notably, a spiro-indoline-oxadiazole derivative of thiophene exhibited very high potency against C. difficile.[5]

Experimental Protocols

Cytotoxicity Evaluation (MTS Assay)

The antiproliferative effects of the synthesized compounds are commonly assessed using the MTS assay.[2]

  • Cell Seeding: Cancer cell lines (e.g., Hep3B, MCF7) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., 1, 10, 50, 100, 300 µM) for a specified period, typically 48 or 72 hours.[2]

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for a few hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.[5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualized Experimental Workflow

The following diagrams illustrate the general workflows for assessing the anticancer and antimicrobial activities of the thiophene derivatives.

anticancer_workflow start Start: Synthesized Thiophene Derivatives cell_culture 1. Cell Seeding (e.g., MCF-7, Hep3B) start->cell_culture treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment mts_assay 3. MTS Assay treatment->mts_assay data_analysis 4. Data Analysis (Absorbance Reading) mts_assay->data_analysis end End: Determine IC50 Values data_analysis->end

Caption: General workflow for determining the anticancer activity of thiophene derivatives.

antimicrobial_workflow start Start: Synthesized Thiophene Derivatives inoculum_prep 1. Prepare Microbial Inoculum start->inoculum_prep serial_dilution 2. Serial Dilution of Compounds inoculum_prep->serial_dilution inoculation 3. Inoculation of Microtiter Plates serial_dilution->inoculation incubation 4. Incubation inoculation->incubation mic_determination 5. Determine MIC incubation->mic_determination end End: MIC Values mic_determination->end

Caption: General workflow for determining the antimicrobial activity of thiophene derivatives.

Conclusion

The reviewed literature demonstrates that substituted thiophene-3-carboxylates and their derivatives are a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The biological activity is highly dependent on the specific substitution patterns on the thiophene ring and any fused heterocyclic systems. Further research focusing on the synthesis of novel derivatives and comprehensive in vivo studies are warranted to fully elucidate their therapeutic potential. The provided experimental protocols and workflows serve as a foundational guide for researchers entering this exciting field of drug discovery.

References

A Comparative Guide to the Efficacy of 2-Aminothiophene-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, 2-aminothiophene derivatives have emerged as a promising class of compounds with potent and varied antitumor activities. This guide provides an objective comparison of the efficacy of different 2-aminothiophene-based anticancer agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of various 2-aminothiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the IC50 values of several promising 2-aminothiophene-based compounds.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Series 1: Thieno[2,3-d]pyrimidine Derivatives
5gMDA-MB-468 (Breast)Not SpecifiedEGFR Kinase Inhibitor[1]
7aMDA-MB-468 (Breast)Not SpecifiedEGFR Kinase Inhibitor[1]
7HepG2 (Liver)Not SpecifiedApoptosis InductionNot Specified
Series 2: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Derivatives
6CN14HeLa (Cervical)Not SpecifiedAntiproliferative[1]
7CN09HeLa (Cervical)Not SpecifiedAntiproliferative[1]
6CN14PANC-1 (Pancreatic)Not SpecifiedAntiproliferative[1]
7CN09PANC-1 (Pancreatic)Not SpecifiedAntiproliferative[1]
Series 3: Pyrazole-Thiophene Hybrid Derivatives
2MCF-7 (Breast)6.57EGFR/VEGFR-2 Inhibitor[2]
2HepG2 (Liver)8.86EGFR/VEGFR-2 Inhibitor[2]
8MCF-7 (Breast)8.08VEGFR-2 Inhibitor[2]
14MCF-7 (Breast)12.94EGFR/VEGFR-2 Inhibitor[2]
14HepG2 (Liver)19.59EGFR/VEGFR-2 Inhibitor[2]
Series 4: Thiophene Carboxamide Derivatives
2bHep3B (Liver)5.46Not SpecifiedNot Specified
2dHep3B (Liver)8.85Not SpecifiedNot Specified
2eHep3B (Liver)12.58Not SpecifiedNot Specified
Series 5: Miscellaneous Derivatives
F8CCRF-CEM (Leukemia)Not SpecifiedIntrinsic Apoptosis[3][4]
21aH1299 (Lung)0.0125EGFR/HER2 Inhibitor[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to detect apoptosis by measuring the externalization of phosphatidylserine on the cell surface.

  • Cell Treatment: Treat cells with the desired concentrations of the 2-aminothiophene derivatives for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Kinase Inhibition Assay (EGFR and BRD4)

These assays measure the ability of the compounds to inhibit the activity of specific kinases.

  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human EGFR or BRD4), the test compound at various concentrations, and a specific substrate in a kinase assay buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Detection: After incubation, measure the kinase activity. For EGFR, this can be done by quantifying the phosphorylation of a substrate using methods like ELISA or fluorescence-based assays. For BRD4, AlphaScreen or TR-FRET assays are commonly used to measure the binding of the bromodomain to an acetylated histone peptide.

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.

Caspase Activity Assay

This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.

  • Cell Lysis: Treat cells with the compound of interest, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.

  • Measurement: Measure the signal generated from the cleavage of the substrate by the active caspase using a spectrophotometer or fluorometer.

  • Data Analysis: Quantify the caspase activity based on the signal intensity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by 2-aminothiophene-based anticancer agents and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 2-Aminothiophene Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity apoptosis Apoptosis Assays (e.g., Flow Cytometry) cytotoxicity->apoptosis mechanistic Mechanistic Studies (e.g., Kinase Inhibition) apoptosis->mechanistic ic50 IC50 Determination mechanistic->ic50 pathway_analysis Signaling Pathway Analysis mechanistic->pathway_analysis

Caption: General experimental workflow for the evaluation of 2-aminothiophene-based anticancer agents.

egfr_signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response egf EGF egfr EGFR egf->egfr Binds pi3k_akt PI3K/AKT Pathway egfr->pi3k_akt Activates ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway egfr->ras_raf_mek_erk Activates plc_gamma PLCγ Pathway egfr->plc_gamma Activates aminothiophene 2-Aminothiophene Derivative aminothiophene->egfr Inhibits survival Survival pi3k_akt->survival proliferation Proliferation ras_raf_mek_erk->proliferation migration Migration plc_gamma->migration brd4_signaling_pathway cluster_transcription Transcriptional Regulation cluster_cellular_response Cellular Response acetylated_histones Acetylated Histones brd4 BRD4 acetylated_histones->brd4 Binds ptefb P-TEFb brd4->ptefb Recruits aminothiophene 2-Aminothiophene Derivative aminothiophene->brd4 Inhibits rna_pol_ii RNA Polymerase II ptefb->rna_pol_ii Phosphorylates oncogenes Oncogenes (e.g., c-Myc) rna_pol_ii->oncogenes Transcription cell_cycle Cell Cycle Progression oncogenes->cell_cycle proliferation Proliferation oncogenes->proliferation apoptosis_pathway cluster_mitochondria Mitochondrial Stress cluster_caspase Caspase Cascade aminothiophene 2-Aminothiophene Derivative ros ROS Generation aminothiophene->ros mmp_loss Mitochondrial Membrane Potential Loss ros->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The definitive confirmation of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. For the novel thiophene derivative, Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a multi-faceted approach to structural elucidation is essential. This guide provides a comparative analysis of X-ray crystallography and spectroscopic methods for the validation of its structure, offering researchers and drug development professionals a comprehensive overview of these powerful analytical techniques.

While a specific crystal structure for this compound is not publicly available, the crystallographic data of the closely related analogue, Ethyl 2-amino-4-methylthiophene-3-carboxylate, provides a robust model for understanding the molecular geometry and intermolecular interactions inherent to this class of compounds. This guide will leverage this data alongside spectroscopic principles to present a holistic view of structural validation.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographySpectroscopic Methods (NMR, IR)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of electromagnetic radiation by atomic nuclei (NMR) or molecular vibrations (IR)
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing informationInformation on the chemical environment of atoms, functional groups, and connectivity
Sample Requirement Single, high-quality crystalSolution or solid sample
Data Interpretation Requires specialized software for structure solution and refinementInterpretation of spectra based on chemical shifts, coupling constants, and vibrational frequencies
Structural Insight Unambiguous determination of absolute stereochemistry and conformation in the solid stateProvides information about the molecule's structure in solution or bulk solid state

The Gold Standard: X-ray Crystallography

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule. The resulting electron density map provides a detailed picture of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

For the analogous compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, crystallographic analysis reveals a planar thiophene ring, a common feature in such heterocyclic systems. The amino and carboxylate groups are observed to be nearly coplanar with the thiophene ring, a conformation stabilized by intramolecular hydrogen bonding. This intramolecular interaction is a key feature that influences the overall shape of the molecule. Furthermore, the crystal packing is dictated by intermolecular hydrogen bonds, which link the molecules into extended networks.[1]

Based on this analogous structure, we can confidently predict a similar planar thiophene core for this compound, with the 2-chlorophenyl group likely exhibiting a degree of rotational freedom.

Experimental Protocol: Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure through X-ray diffraction involves several key steps:

experimental_workflow X-ray Crystallography Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth High-Purity Compound dissolution Dissolution in Appropriate Solvent crystal_growth->dissolution slow_evaporation Slow Evaporation / Cooling dissolution->slow_evaporation crystal_formation Formation of Single Crystals slow_evaporation->crystal_formation crystal_mounting Crystal Mounting crystal_formation->crystal_mounting xray_source Exposure to Monochromatic X-ray Beam crystal_mounting->xray_source diffraction Diffraction Pattern Collection xray_source->diffraction data_processing Data Processing & Integration diffraction->data_processing phase_problem Solving the Phase Problem data_processing->phase_problem model_building Model Building & Refinement phase_problem->model_building validation Structure Validation model_building->validation

A generalized workflow for single-crystal X-ray diffraction analysis.

Complementary Insights: Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable, complementary information to X-ray crystallography. While they do not yield a complete 3D structure on their own, they are powerful tools for confirming the presence of functional groups and elucidating the connectivity of the molecule, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The chemical environment of each nucleus influences its absorption frequency, providing a detailed fingerprint of the molecule's structure.

Expected ¹H NMR Spectral Data for this compound:

Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
-NH₂5.0 - 7.0Broad singlet
Aromatic (Chlorophenyl & Thiophene)6.5 - 7.5Multiplets
-OCH₃~3.8Singlet

Expected ¹³C NMR Spectral Data for this compound:

Carbon EnvironmentExpected Chemical Shift (ppm)
C=O (Ester)160 - 170
Aromatic/Thiophene100 - 150
-OCH₃50 - 60
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups exhibit characteristic absorption bands, making IR an excellent tool for functional group identification.

Expected IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amino)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=O (Ester)Stretching1680 - 1720
C=C (Aromatic/Thiophene)Stretching1450 - 1600
C-O (Ester)Stretching1000 - 1300
C-ClStretching600 - 800

Experimental Protocols for Spectroscopic Analysis

experimental_protocols Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy nmr_sample_prep Dissolve Sample in Deuterated Solvent nmr_tube Transfer to NMR Tube nmr_sample_prep->nmr_tube nmr_instrument Place in Spectrometer nmr_tube->nmr_instrument nmr_acquisition Acquire 1H and 13C Spectra nmr_instrument->nmr_acquisition nmr_processing Process and Analyze Data nmr_acquisition->nmr_processing ftir_sample_prep Prepare Solid (KBr pellet) or Liquid Sample ftir_background Run Background Spectrum ftir_sample_prep->ftir_background ftir_sample_run Run Sample Spectrum ftir_background->ftir_sample_run ftir_analysis Analyze Absorption Bands ftir_sample_run->ftir_analysis

Typical workflows for NMR and FTIR spectroscopic analyses.

Conclusion

The structural validation of this compound is best achieved through a synergistic approach. While X-ray crystallography, by analogy to similar structures, provides the definitive three-dimensional architecture in the solid state, spectroscopic techniques such as NMR and IR are indispensable for confirming the molecular structure and functional groups in a broader context. For researchers and professionals in drug development, the integration of these methods offers the highest level of confidence in the structural integrity of this and other novel chemical entities, a critical step in the journey from discovery to application.

References

In Vitro Anticancer Profile of Novel Thienopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has identified thienopyrimidine derivatives as a promising class of compounds. Their structural similarity to purines allows them to interact with key signaling molecules implicated in cancer progression. This guide provides a comparative analysis of the in vitro performance of various novel thienopyrimidine derivatives, supported by experimental data from recent studies.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic and enzyme inhibitory activities of several novel thienopyrimidine derivatives are summarized below. These tables offer a clear comparison of the potency of these compounds against various cancer cell lines and specific molecular targets.

Table 1: In Vitro Cytotoxicity of Thienopyrimidine Derivatives (IC50, µM)
Compound IDMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)PC-3 (Prostate)Other Cell LinesReference Compound(s)
Series 1 (VEGFR-2 Inhibitors)
17f-4.10 ± 0.452.80 ± 0.16---Sorafenib
17gactive-----Sorafenib
17iactive-excellent---Sorafenib
17c-i, 20b-excellentexcellent---Sorafenib
Series 2 (EGFR/VEGFR-2 Inhibitors)
5fpotent-----Erlotinib, Doxorubicin
Series 3 (FLT3 Inhibitors)
9a7.2 ± 1.96.62 ± 0.71.21 ± 0.34--HT-29 (Colon): 1.21 ± 0.34Doxorubicin
9b16.26 ± 2.39.11 ± 0.30.85 ± 0.16--HT-29 (Colon): 0.85 ± 0.16Doxorubicin
5potentpotentpotent----
Series 4 (PI3Kα Inhibitors)
9a9.80 ± 0.9312.32 ± 0.96-11.30 ± 1.1914.69 ± 1.32--
Series 5 (General Anticancer)
6j--0.6-1.2--HCT15 (Colon): 0.6-1.2, LN-229 (Brain): 0.6-1.2, GBM-10 (Brain): 0.6-1.2, A2780 (Ovarian): 0.6-1.2, OV2008 (Ovarian): 0.6-1.2-
RP-010-2-30.6 ± 0.3-< 1DU145 (Prostate): < 1-
Pyridothienopyrimidines (EGFR Inhibitors)
3a, 5a, 9b1.52-2.791.17-2.15----Doxorubicin
Sulfonamide-bearing Thienopyrimidines
927.83-----Doxorubicin (30.40)
1229.22-----Doxorubicin (30.40)
1322.52-----Doxorubicin (30.40)
1422.12-----Doxorubicin (30.40)

Note: "-" indicates data not available in the reviewed sources. "Potent" or "active" indicates the source mentioned significant activity without providing a specific IC50 value.

Table 2: In Vitro Kinase Inhibition by Thienopyrimidine Derivatives (IC50, µM)
Compound IDTarget KinaseIC50 (µM)Reference Compound(s)
VEGFR-2 Inhibitors
17fVEGFR-20.23 ± 0.03Sorafenib (0.23 ± 0.04)
21bVEGFR-20.0334-
21eVEGFR-20.021-
EGFR/VEGFR-2 Inhibitors
5fEGFRpotent (1.18x > Erlotinib)Erlotinib
5fVEGFR-21.23-
Pyridothienopyrimidines
3a, 5a, 9bEGFR0.00727-0.01729Erlotinib (0.02701)
FLT3 Inhibitors
5FLT332.435 ± 5.5-
PI3Kα Inhibitors
9aPI3Kα9.47 ± 0.63-
6g, 6kPI3Kαnanomolar-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Treat cells with various concentrations of the thienopyrimidine derivatives and incubate for 48-72 hours.[1]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][2]

  • Solubilization: Remove the MTT solution and add 130-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[1][2]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

b) Sulforhodamine B (SRB) Assay

This assay determines cytotoxicity by measuring total cellular protein content.

  • Cell Seeding and Treatment: Seed and treat cells with compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[3]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid to remove the TCA.[3] Air dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[3] Air dry the plates.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[3]

  • Data Analysis: The absorbance is proportional to the total cellular protein mass. Calculate the IC50 value.

Kinase Inhibition Assays

These assays determine the ability of the thienopyrimidine derivatives to inhibit the activity of specific protein kinases. A general protocol for a luminescence-based kinase assay (e.g., ADP-Glo™) is outlined below.

  • Reagent Preparation: Prepare kinase buffer, recombinant human kinase (e.g., VEGFR-2, EGFR, FLT3), substrate (e.g., a specific peptide), and ATP. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase enzyme, and a mixture of the substrate and ATP to initiate the reaction.[4]

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[4]

  • Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[4]

  • Luminescence Measurement: Read the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: Culture cells and treat them with the thienopyrimidine derivatives for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.[5] Store at 4°C for at least 2 hours.[5]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).[5]

  • Incubation: Incubate the cells in the staining solution at room temperature, protected from light.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with the test compounds.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for about 15-20 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by thienopyrimidine derivatives and a general experimental workflow for their in vitro evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cytotoxicity Cytotoxicity Screening cluster_mechanistic Mechanism of Action Synthesis Novel Thienopyrimidine Derivatives MTT MTT Assay Synthesis->MTT SRB SRB Assay Synthesis->SRB Kinase_Assay Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Cycle Cell Cycle Analysis Synthesis->Cell_Cycle Apoptosis Apoptosis Assay Synthesis->Apoptosis Cytotoxicity_Data IC50 Values in Cancer Cell Lines MTT->Cytotoxicity_Data SRB->Cytotoxicity_Data Kinase_Data Kinase IC50 Kinase_Assay->Kinase_Data Cell_Cycle_Data Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Data Apoptosis_Data Apoptosis Induction Apoptosis->Apoptosis_Data

General experimental workflow for in vitro testing.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR EGFR->PI3K RAS RAS EGFR->RAS FLT3 FLT3 FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_reg Apoptosis Regulation Akt->Apoptosis_reg Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Thieno Thienopyrimidine Derivatives Thieno->VEGFR Thieno->EGFR Thieno->FLT3 Thieno->PI3K

Targeted signaling pathways of thienopyrimidines.

Conclusion

The in vitro data presented in this guide highlight the significant potential of novel thienopyrimidine derivatives as anticancer agents. Their ability to target key oncogenic signaling pathways, such as those mediated by VEGFR-2, EGFR, FLT3, and PI3K, provides a strong rationale for their further development. The comparative data on cytotoxicity and kinase inhibition offer a valuable resource for researchers to identify the most promising candidates for future preclinical and clinical investigations. The detailed experimental protocols also serve as a practical guide for the continued exploration and evaluation of this important class of compounds.

References

Comparative Analysis of 2-Aminothiophene Derivatives as Anticancer Agents: A Focus on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 2-aminothiophene derivatives reveals their potential as potent anticancer agents, particularly through the inhibition of key signaling kinases like VEGFR-2 and AKT. This guide provides a comparative analysis of recently developed derivatives, supported by experimental data, to aid researchers in the field of oncology drug discovery.

The 2-aminothiophene scaffold is a versatile pharmacophore that has been extensively explored for the development of various therapeutic agents. In the realm of oncology, derivatives of this heterocyclic system have demonstrated significant antiproliferative activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer, such as cell growth, proliferation, and angiogenesis.

This guide focuses on a comparative structure-activity relationship (SAR) study of 2-aminothiophene derivatives, with a particular emphasis on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT). By summarizing quantitative data from various studies, we aim to provide a clear overview of the structural modifications that enhance the anticancer potency of these compounds.

Comparative Anticancer Activity of 2-Aminothiophene Derivatives

The antiproliferative and kinase inhibitory activities of various 2-aminothiophene derivatives are summarized below. The data highlights the impact of different substitutions on the thiophene ring system.

Fused Thienopyrimidine and Pyrrolothienopyrimidine Derivatives

A study by Abuel-Magd et al. (2022) investigated a series of fused thienopyrrole and pyrrolothienopyrimidine derivatives for their cytotoxic effects on hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cell lines, as well as their inhibitory activity against VEGFR-2 and AKT kinases.[1]

CompoundRHepG2 IC₅₀ (µM)PC-3 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)AKT IC₅₀ (µM)
3b 4-Cl3.1052.150.1266.96
3f 4-OCH₃4.2967.472--
3g 3,4,5-(OCH₃)₃3.77---
4c 2-Cl, 5-CH₃3.0233.120.0754.60

Data sourced from Abuel-Magd et al. (2022).[1]

Structure-Activity Relationship (SAR) Insights: From the data, it is evident that the substitution pattern on the phenyl ring of the fused thienopyrimidine scaffold plays a crucial role in determining the biological activity.

  • The presence of a chloro group at the para-position (compound 3b ) resulted in potent activity against both HepG2 and PC-3 cell lines, along with strong inhibition of VEGFR-2.[1]

  • Electron-donating groups like methoxy (compounds 3f and 3g ) also conferred significant cytotoxicity.[1]

  • In the pyrrolothienopyrimidine series, the 2-chloro-5-methylphenyl derivative (4c ) emerged as a potent dual inhibitor of VEGFR-2 and AKT, with strong antiproliferative effects.[1]

Ortho-Amino Thiophene Carboxamide Derivatives

In a separate study, Abdellatif et al. (2018) synthesized and evaluated a series of ortho-amino thiophene carboxamide derivatives for their anticancer and VEGFR-2 inhibitory activities.[2]

CompoundArHepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
5 4-chlorophenyl2.453.120.59
21 4-methoxyphenyl3.214.151.29

Data sourced from Abdellatif et al. (2018).[2]

Structure-Activity Relationship (SAR) Insights: This series of compounds highlights the importance of the substituent on the carboxamide nitrogen.

  • The presence of a 4-chlorophenyl group (compound 5 ) led to superior cytotoxicity and VEGFR-2 inhibition compared to the 4-methoxyphenyl analog (compound 21 ).[2] This suggests that an electron-withdrawing group at this position is favorable for activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (VEGFR-2 & AKT)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human VEGFR-2 or AKT enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

  • ATP solution

  • Specific peptide substrate for the kinase

  • Test compounds dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection reagent)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HepG2, PC-3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Visualizing Molecular Pathways and Experimental Processes

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathways and a general workflow.

VEGFR_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Aminothiophene Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->AKT Inhibits

Caption: Simplified VEGFR-2 and AKT signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 2-Aminothiophene Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification CellViability Cell Viability Assay (MTT) Purification->CellViability KinaseAssay Kinase Inhibition Assay (VEGFR-2, AKT) Purification->KinaseAssay IC50 IC50 Determination CellViability->IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General experimental workflow for SAR studies.

SAR_Logic Scaffold 2-Aminothiophene Scaffold Modification Structural Modification (R-groups) Scaffold->Modification Activity Biological Activity (IC50) Modification->Activity SAR SAR Insights Activity->SAR

Caption: Logical relationship in SAR studies.

References

A Comparative Analysis of Gewald Synthesis Modifications for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

The Gewald three-component reaction, a cornerstone in the synthesis of highly substituted 2-aminothiophenes, has undergone numerous modifications since its inception. These advancements aim to improve reaction efficiency, product yields, and overall sustainability, making them highly relevant for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various Gewald synthesis modifications, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Performance Comparison of Gewald Synthesis Modifications

The following table summarizes the key performance indicators of different Gewald synthesis modifications, offering a clear comparison of their respective advantages and limitations.

ModificationCatalyst/MediumSolventReaction TimeTemperature (°C)Yield (%)Key Advantages
Conventional Synthesis Organic Base (e.g., Morpholine, Triethylamine)Ethanol, DMF4 - 48 hours50 - 8040 - 85Well-established, versatile
Microwave-Assisted Synthesis KF-Alumina or Organic BaseEthanol, DMF, or solvent-free2 - 48 minutes50 - 12055 - 95[1][2]Drastically reduced reaction times, improved yields[1][2]
Ionic Liquid-Based Synthesis Ethylenediammonium diacetate (EDDA)[Bmim]BF4, [Bmim]PF63 - 8 hours50Good to ExcellentRecyclable solvent and catalyst, environmentally benign
Solid-Phase Synthesis Polymer-bound baseDichloromethane (DCM)Several hoursRoom Temperature46 - 99Simplified purification, suitable for library synthesis
Catalytic Mechanochemistry Catalytic amount of baseSolvent-freeMinutes to hoursRoom Temperature/Heat-assistedHighEnvironmentally friendly (solvent-free), rapid

Delving Deeper: Experimental Methodologies

For researchers looking to implement these modified Gewald syntheses, detailed experimental protocols for key methods are provided below.

Experimental Protocol for Microwave-Assisted Gewald Synthesis

This method utilizes microwave irradiation to significantly accelerate the reaction rate.[3]

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., triethylamine, piperidine, or KF-alumina) (1.0 mmol)

  • Solvent (e.g., ethanol, DMF) (3 mL)

Procedure:

  • In a 5 mL microwave reaction vial, combine the aldehyde or ketone, active methylene nitrile, elemental sulfur, and the chosen base.

  • Add the appropriate solvent to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically between 50-120°C) for a specified time (ranging from 2 to 48 minutes).[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Experimental Protocol for Gewald Synthesis in Ionic Liquids

This protocol employs ionic liquids as a recyclable and environmentally friendly reaction medium.

Materials:

  • Carbonyl compound (2 mmol)

  • Malononitrile or ethyl cyanoacetate (2 mmol)

  • Elemental sulfur (2 mmol)

  • Ionic liquid (e.g., [Bmim]BF4 or [Bmim]PF6) (2 mL)

  • Ethylenediammonium diacetate (EDDA) (catalyst)

Procedure:

  • To a reaction vessel, add the carbonyl compound, the active methylene nitrile, and elemental sulfur to the ionic liquid.

  • Add a catalytic amount of EDDA.

  • Stir the reaction mixture at 50°C for 3 to 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product from the reaction mixture with diethyl ether (3 x 10 mL).

  • Combine the ethereal extracts and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization or preparative TLC on silica gel.

  • The ionic liquid containing the catalyst can be recovered and reused for subsequent reactions.

Experimental Protocol for Solid-Phase Gewald Synthesis

This method is particularly advantageous for the creation of compound libraries due to the simplified purification process.

Materials:

  • Resin-bound ketone or aldehyde

  • Active methylene nitrile

  • Elemental sulfur

  • Base (e.g., triethylamine)

  • Solvent (e.g., Dichloromethane - DCM)

  • Cleavage agent (e.g., Trifluoroacetic acid - TFA)

Procedure:

  • Swell the resin-bound starting material in the chosen solvent.

  • Add the active methylene nitrile, elemental sulfur, and the base.

  • Agitate the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress using appropriate analytical techniques for solid-phase synthesis (e.g., IR spectroscopy).

  • After the reaction is complete, wash the resin thoroughly with the solvent to remove excess reagents and by-products.

  • Cleave the product from the resin using a suitable cleavage cocktail (e.g., TFA in DCM).

  • Collect the cleavage solution and concentrate it to obtain the crude product.

  • Purify the product as necessary.

Visualizing the Reaction Pathways

To better understand the underlying processes of the Gewald synthesis and its modifications, the following diagrams illustrate the general reaction mechanism and a comparative workflow.

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile + Sulfur (S8) Knoevenagel Knoevenagel Condensation (Base Catalyzed) Reactants->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Michael Addition of Sulfur Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclized Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: General mechanism of the Gewald reaction.

Gewald_Workflows cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_ionic_liquid Ionic Liquid Synthesis cluster_solid_phase Solid-Phase Synthesis conv_start Mix Reactants in Solvent conv_heat Conventional Heating (4-48h) conv_start->conv_heat conv_workup Aqueous Workup & Chromatography conv_heat->conv_workup conv_prod Product conv_workup->conv_prod mw_start Mix Reactants in Vial mw_irrad Microwave Irradiation (2-48 min) mw_start->mw_irrad mw_workup Aqueous Workup & Chromatography mw_irrad->mw_workup mw_prod Product mw_workup->mw_prod il_start Mix Reactants in Ionic Liquid il_heat Heating (3-8h) il_start->il_heat il_extract Product Extraction il_heat->il_extract il_recycle Ionic Liquid Recycling il_extract->il_recycle il_prod Product il_extract->il_prod sp_start Reactants on Solid Support sp_react Reaction & Washing sp_start->sp_react sp_cleave Cleavage from Support sp_react->sp_cleave sp_prod Product sp_cleave->sp_prod

Caption: Comparative experimental workflows of Gewald synthesis modifications.

References

A Comparative Guide to the Antimicrobial Spectrum of Substituted Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial effects.[1][2] Their structural similarity to purines allows them to interact with various biological targets in microorganisms, making them attractive scaffolds for the development of novel anti-infective agents.[1][3] This guide provides a comparative analysis of the antimicrobial spectrum of various substituted thienopyrimidines, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted thienopyrimidines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative thienopyrimidine derivatives against a panel of clinically relevant bacterial and fungal strains.

Table 1: Antibacterial Activity of Substituted Thienopyrimidines (MIC in µg/mL)

Compound/DerivativeSubstitution PatternStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Pyridothienopyrimidine 6a Alanine amino acid derivative4-16ND8ND[4]
Pyridothienopyrimidine 6c Glycine derivativeNDND816[4]
Pyridothienopyrimidine 8b Triazolo derivative4-16ND4-164-16[4]
Pyridothienopyrimidine 9a 4-Aminopyrazolone derivative4-16ND4-164-16[4]
Pyridothienopyrimidine 9b 4-Aminopyrazolone derivative4-16ND4-164-16[4]
Thienopyrimidine-sulfamethoxazole hybrid 8iii Sulfamethoxazole moiety250ND125ND[3]
4'-(4-methylpiperazin-1-yl) thienopyrimidine 94 4-Methylpiperazin-1-yl at 4' position15.63ND7.81-15.63ND[5]
Amoxicillin (Reference) -7.81-15.63ND7.81-15.63ND[4][5]

ND: Not Determined

Table 2: Antifungal Activity of Substituted Thienopyrimidines (MIC in µg/mL)

Compound/DerivativeSubstitution PatternCandida albicansCandida parapsilosisAspergillus nigerReference
Thienopyrimidine-sulfamethoxazole hybrid 8iii Sulfamethoxazole moiety31.2562.5ND[3]
Cyclohexathienopyrimidine–sulfadiazine hybrid 4ii Sulfadiazine moiety62.5125ND[3]
Substituted thienopyrimidine 4 Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine-4-one derivative13NDND[8][9]
Substituted thienopyrimidine 6 Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine-4-one derivative15ND17[8][9]
Arylidine 10 Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine-4-one derivative13ND15[8][9]
Clotrimazole (Reference) -4-16NDND[4]

ND: Not Determined

Structure-Activity Relationship Insights

The antimicrobial activity of thienopyrimidines is significantly influenced by the nature and position of substituents on the core structure.[10] Studies suggest that lipophilicity, electronic distribution, and steric effects play a crucial role in their efficacy.[10] For instance, certain pyridothienopyrimidine derivatives with amino acid and pyrazolone substitutions have demonstrated potent antibacterial activity, with MIC values comparable to the reference drug amoxicillin.[4] Furthermore, hybridization of the thienopyrimidine scaffold with sulfonamides has yielded compounds with notable antifungal activity.[3] Specifically, a thienopyrimidine–sulfamethoxazole hybrid exhibited promising activity against Candida species.[3]

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of substituted thienopyrimidines, based on commonly employed techniques in the cited literature.[3][4][11]

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) for 18-24 hours at 37°C and 28°C, respectively.

  • A few colonies are then transferred to a sterile saline solution (0.9%).

  • The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for fungi.

2. Broth Microdilution Assay:

  • A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • The standardized microbial inoculum is further diluted in the broth and added to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.

  • The plates are incubated for 18-24 hours at the optimal growth temperature for the respective microorganisms.

3. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Positive (microorganism in broth without test compound) and negative (broth only) controls are included in each assay.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the antimicrobial spectrum of novel substituted thienopyrimidines.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of Substituted Thienopyrimidines characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization stock_prep Preparation of Stock Solutions characterization->stock_prep mic_assay MIC Determination (Broth Microdilution) stock_prep->mic_assay culture_prep Microbial Culture Preparation culture_prep->mic_assay data_analysis Data Recording & Analysis mic_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Workflow for antimicrobial evaluation of thienopyrimidines.

This guide highlights the potential of substituted thienopyrimidines as a versatile scaffold for the development of new antimicrobial agents. The presented data and methodologies offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigations into the synthesis and evaluation of novel derivatives are warranted to explore the full therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Cytotoxicity of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of analogs of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a member of the promising 2-aminothiophene class of compounds. While direct cytotoxic data for this specific molecule is not extensively available in publicly accessible literature, this document compiles and compares data from structurally related analogs to infer potential efficacy and guide future research. The information is presented to facilitate the evaluation of these compounds as potential anticancer agents.

Comparative Cytotoxicity Data of 2-Aminothiophene-3-carboxylate Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2-amino-4-(substituted phenyl)thiophene-3-carboxylate analogs against several human cancer cell lines. These compounds share the same core scaffold as this compound, with variations in the substituents on the phenyl ring and the ester group. For comparison, the activity of commonly used chemotherapy drugs, Doxorubicin and Sorafenib, is included where available in the cited studies.

Compound ID/NameR1 (Phenyl Substituent)R2 (Ester Group)Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Analog 1 4-Fluorophenyl-C(=O)NH-(substituted phenyl)Hep3B5.46Doxorubicin>300
Analog 2 4-Fluorophenyl-C(=O)NH-(substituted phenyl)Hep3B8.85Doxorubicin>300
Analog 3 PhenylEthylPANC-1>50Doxorubicin~0.1-1
Analog 4 PhenylEthylHeLa>50Doxorubicin~0.1-1
Analog 5 4-Chlorophenyl-C(=O)NH-(substituted phenyl)MCF-714.535-FluorouracilNot specified
Analog 6 4-Chlorophenyl-C(=O)NH-(substituted phenyl)MCF-711.175-FluorouracilNot specified
Analog 7 4-Chlorophenyl-C(=O)NH-(substituted phenyl)MCF-716.765-FluorouracilNot specified

Detailed Experimental Protocols

The evaluation of cytotoxicity for the thiophene analogs cited in this guide typically involves a series of standard in vitro assays. Detailed protocols for these key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene analogs (typically ranging from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the treatment period, the plate is centrifuged at 250 x g for 5 minutes. A portion of the cell culture supernatant is carefully transferred to a new 96-well plate.

  • LDH Reaction: A reaction mixture from a commercial LDH cytotoxicity kit is added to the supernatant samples.

  • Incubation: The plate is incubated at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Cells are cultured and treated with the thiophene analogs in 6-well plates.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds.

  • Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to each well. This reagent also contains a cell-lysing agent.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.

  • Protein Extraction: Following treatment with the thiophene analogs, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action of these thiophene analogs, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Data Analysis start Seed Cancer Cells (96-well or 6-well plates) treat Treat with Thiophene Analogs (various concentrations) start->treat mtt MTT Assay (Cell Viability) treat->mtt ldh LDH Assay (Cytotoxicity) treat->ldh flow Annexin V/PI Staining (Apoptosis Detection) treat->flow caspase Caspase-3/7 Assay (Apoptosis Execution) treat->caspase wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant caspase->apoptosis_quant protein_exp Analyze Protein Levels wb->protein_exp

Figure 1. A generalized workflow for the cytotoxic evaluation of thiophene analogs.

Signaling_Pathways cluster_thiophene Thiophene Analogs cluster_pathways Potential Intracellular Targets & Pathways cluster_outcome Cellular Outcomes thiophene Methyl 2-amino-4-(2-chlorophenyl) thiophene-3-carboxylate Analogs tubulin Tubulin Polymerization thiophene->tubulin Inhibition wnt Wnt/β-catenin Pathway thiophene->wnt Inhibition pi3k PI3K/Akt Pathway thiophene->pi3k Modulation mapk MAPK Pathway thiophene->mapk Modulation cell_cycle Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle proliferation Decreased Cell Proliferation wnt->proliferation apoptosis Apoptosis pi3k->apoptosis mapk->apoptosis cell_cycle->apoptosis apoptosis->proliferation

Figure 2. Potential signaling pathways modulated by thiophene analogs leading to anticancer effects.

Discussion of Potential Signaling Pathways

Based on studies of structurally related compounds, this compound and its analogs may exert their cytotoxic effects through the modulation of several key signaling pathways crucial for cancer cell survival and proliferation.

  • Tubulin Polymerization: Several thiophene derivatives have been shown to inhibit tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

  • Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is frequently hyperactivated in various cancers, promoting cell proliferation. Small molecule inhibitors targeting this pathway are of significant interest. Some heterocyclic compounds have been shown to interfere with this pathway, suggesting a potential mechanism for thiophene analogs.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a critical regulator of cell survival, and its aberrant activation is a hallmark of many cancers. Thienopyrimidine derivatives, which share a fused ring system with some thiophene compounds, have been reported to inhibit the PI3K pathway.[2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in regulating apoptosis.[3][4] Depending on the cellular context and the specific stimulus, different branches of the MAPK pathway can either promote or inhibit cell death. The interaction of thiophene derivatives with this complex network could be a key determinant of their cytotoxic effects.

References

Unveiling the Molecular Grips: A Comparative Guide to Thiophene-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene, a sulfur-containing heterocycle, has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors, paving the way for novel therapeutic strategies in oncology and other diseases. This guide provides a comprehensive comparison of thiophene-based kinase inhibitors, delving into their mechanisms of action, supported by experimental data and detailed protocols.

The planarity of the thiophene ring and the ability of its sulfur atom to form hydrogen bonds contribute to its effective binding within the ATP-pocket of various kinases.[1] These structural features allow for the development of inhibitors that can target key signaling molecules involved in cancer cell proliferation, survival, and angiogenesis.[1][2] This guide will explore the inhibitory activities of various thiophene-based compounds against several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and FMS-like Tyrosine Kinase 3 (FLT3).[3]

Comparative Analysis of Inhibitory Potency

The following tables summarize the quantitative data for several series of thiophene-based kinase inhibitors against their respective target kinases. The data highlights the structure-activity relationships and the potential for multi-targeting capabilities.

Table 1: Thieno[2,3-d]pyrimidine Derivatives Targeting FLT3

Compound IDKey Quantitative DataBinding Energy (kcal/mol)Reference
5 IC50 = 32.435 ± 5.5 μM-8.068[4]
8 Kinase Inhibition ≥77%-7.529[3]
9b Kinase Inhibition ≥77%-8.360[3]
11 --9.01[3][4]

Table 2: Thiophene-based EGFR/HER2 Inhibitors

Compound IDTarget Kinase(s)Key Quantitative DataDocking Score (kcal/mol)Reference
21a EGFR, HER2IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM-[3]
14a EGFR T790M--7.7[3]

Table 3: 5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Reference
16b Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11, 87, 125.7, 163, 284, 353.3[5]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Thiophene-based inhibitors predominantly act as competitive inhibitors, vying with ATP for binding to the kinase domain. This action obstructs the downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.[1] The interaction of these inhibitors with key amino acid residues in the active site, often through hydrogen bonding and hydrophobic interactions, is critical for their inhibitory activity.[4][6]

Below is a diagram illustrating the general mechanism of action of thiophene-based kinase inhibitors targeting the EGFR signaling pathway.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Thiophene_Inhibitor Thiophene-based Inhibitor Thiophene_Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of thiophene-based compounds.

Experimental Protocols for Mechanism Confirmation

Validating the mechanism of action of these inhibitors requires a combination of computational and experimental approaches.

Molecular Docking

Molecular docking studies are instrumental in predicting the binding modes and affinities of thiophene-based inhibitors to their target kinases.[3]

Protocol:

  • Protein Preparation: The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.[3]

  • Ligand Preparation: 2D structures of the thiophene-based inhibitors are converted to 3D structures and energetically minimized.[3]

  • Grid Generation and Docking: A grid box is defined around the kinase's active site. The docking simulation is then performed to predict the binding pose and energy of the inhibitor.[3]

The following diagram illustrates a typical workflow for computational docking and its experimental validation.

docking_workflow cluster_comp cluster_exp Computational Computational Modeling Protein_Prep Protein Preparation (from PDB) Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Analysis Binding Mode & Energy Analysis Docking->Analysis Correlation Correlation Analysis Analysis->Correlation Experimental Experimental Validation Kinase_Assay In Vitro Kinase Assay Kinase_Assay->Correlation Cell_Assay Cell-Based Assays Cell_Assay->Correlation

Caption: Workflow for computational docking and experimental validation.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[3]

Protocol:

  • Reagents: Recombinant human kinase, ATP, a suitable substrate peptide, and the thiophene-based inhibitor.[3]

  • Procedure: The kinase, substrate, and inhibitor are incubated together in a reaction buffer. The kinase reaction is initiated by adding ATP.[3]

  • Quantification: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is measured using methods like ELISA or fluorescence.[3]

Cell-Based Assays

Cell-based assays are crucial for evaluating the inhibitor's effect in a more biologically relevant context.

  • Cell Viability/Proliferation Assay (e.g., MTS Assay): This assay determines the concentration of the inhibitor that reduces cell viability by 50% (IC50). Cells are treated with varying concentrations of the inhibitor, and cell viability is measured using a colorimetric reagent.[7]

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to assess if the inhibitor induces apoptosis (programmed cell death) or causes cell cycle arrest in cancer cells.[4][7]

  • Western Blotting: This technique is used to measure the levels of specific proteins to confirm that the inhibitor is hitting its intended target and modulating the downstream signaling pathway. For example, a decrease in the phosphorylation of a kinase's substrate would indicate successful inhibition.

The logical relationship for confirming the mechanism of action through these experiments is depicted below.

validation_logic Hypothesis Hypothesis: Inhibitor targets Kinase X Docking Molecular Docking Shows Favorable Binding Hypothesis->Docking Kinase_Assay In Vitro Kinase Assay Confirms Inhibition (IC50) Docking->Kinase_Assay Cell_Viability Cell Viability Assay Shows Decreased Proliferation Kinase_Assay->Cell_Viability Western_Blot Western Blot Shows Reduced Downstream Signaling Cell_Viability->Western_Blot Conclusion Conclusion: Mechanism of Action Confirmed Western_Blot->Conclusion

Caption: Logical flow for confirming the mechanism of action.

Conclusion

Thiophene-based compounds represent a versatile and promising class of kinase inhibitors with significant potential in cancer therapy. Their mechanism of action, primarily through competitive inhibition at the ATP-binding site, has been substantiated by a combination of computational and experimental evidence. The comparative data presented in this guide highlights the potent and, in some cases, multi-targeted nature of these inhibitors. Further research focusing on optimizing the selectivity and pharmacokinetic properties of thiophene-based inhibitors will be crucial for their successful clinical translation.

References

A Comparative Guide to Thiophene Synthesis: Benchmarking New Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic and structural properties of the thiophene ring have cemented its importance in medicinal chemistry and materials science. Consequently, the efficient and versatile synthesis of functionalized thiophenes is a critical endeavor for researchers and drug development professionals. This guide provides an objective comparison of established, time-honored protocols for thiophene synthesis with more recent, innovative methods, supported by experimental data to inform the selection of the most suitable synthetic strategy.

Established "Gold Standard" Thiophene Synthesis Protocols

For decades, a set of named reactions has formed the bedrock of thiophene synthesis. These methods are renowned for their reliability and ability to construct the thiophene core from acyclic precursors.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for synthesizing substituted thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2] This reaction is valued for its straightforward approach to creating the thiophene ring.[3]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

A mixture of 2,5-hexanedione (11.4 g, 0.1 mol) and phosphorus pentasulfide (9.0 g, 0.04 mol) is heated under reflux for 2 hours. The reaction mixture is then cooled and the product is distilled directly from the reaction flask. The distillate is washed with a 10% sodium hydroxide solution, followed by water, and then dried over anhydrous calcium chloride. The final product, 2,5-dimethylthiophene, is obtained by fractional distillation. This method typically yields the product in the range of 70-80%.[4]

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a highly efficient route to 2-aminothiophenes.[5] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This method is particularly valuable for its ability to generate polysubstituted 2-aminothiophenes in a single step.[6]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

To a mixture of cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in 50 mL of ethanol, morpholine (8.7 g, 0.1 mol) is added dropwise with stirring. The reaction mixture is then heated to 50°C for 1 hour. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried. This procedure can yield the desired product in up to 82%.[7][8]

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[10]

Experimental Protocol: Synthesis of Diethyl 3-hydroxy-4-phenylthiophene-2,5-dicarboxylate

To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in 20 mL of absolute ethanol, ethyl thioglycolate (1.2 g, 10 mmol) is added at 0-5°C. After stirring for 15 minutes, a solution of diethyl phenylpropiolate (2.18 g, 10 mmol) in 10 mL of ethanol is added dropwise. The mixture is stirred at room temperature for 12 hours. The solvent is then evaporated, and the residue is treated with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the product.

Hinsberg Synthesis of Thiophenes

The Hinsberg synthesis involves the reaction of an α-diketone with diethyl thiodiglycolate in the presence of a base to yield 3,4-disubstituted thiophene-2,5-dicarboxylic esters.[11][12]

Experimental Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate

A solution of benzil (2.10 g, 10 mmol) and diethyl thiodiglycolate (2.06 g, 10 mmol) in 20 mL of absolute ethanol is added dropwise to a stirred solution of sodium ethoxide (from 0.23 g of sodium in 10 mL of ethanol). The mixture is heated under reflux for 3 hours. After cooling, the reaction mixture is poured into ice water and acidified with dilute hydrochloric acid. The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.

Newer Thiophene Synthesis Methods

Modern organic synthesis has introduced a variety of new methods for constructing thiophene rings, often with improved efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of functionalized thiophenes.[13][14] These methods typically involve the coupling of a thiophene derivative bearing a halide or triflate with an organometallic reagent. More recently, direct C-H arylation has provided a more atom-economical approach.[15]

Experimental Protocol: Palladium-Catalyzed Direct Heteroarylation of 2,5-Dibromothiophene

A mixture of 2,5-dibromothiophene (0.242 g, 1 mmol), 2-methylthiophene (0.294 g, 3 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and potassium acetate (0.196 g, 2 mmol) in N,N-dimethylacetamide (5 mL) is heated at 140°C for 24 hours in a sealed tube. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield 2,5-di(2-thienyl)thiophene. Good yields can be achieved with this method.[15]

Multicomponent Reactions (MCRs)

Modern multicomponent reactions (MCRs) offer a highly convergent and efficient strategy for the synthesis of complex thiophene derivatives in a single pot.[16] These reactions are often characterized by high atom economy and operational simplicity.[17]

Experimental Protocol: One-Pot Synthesis of Highly Functionalized Thiophenes

A mixture of ethyl 2-cyano-3-phenylacrylate (0.201 g, 1 mmol), dimethyl acetylenedicarboxylate (0.142 g, 1 mmol), and potassium thiocyanate (0.097 g, 1 mmol) in 10 mL of methanol is stirred at room temperature for 6 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired polysubstituted thiophene. This method is noted for its mild conditions and short reaction times.

Quantitative Comparison of Thiophene Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the performance of various synthetic methods for specific thiophene derivatives.

Target Thiophene DerivativeSynthesis MethodStarting MaterialsKey Reagents/CatalystReaction TimeTemperatureYield (%)AdvantagesDisadvantages
2,5-Dimethylthiophene Paal-Knorr2,5-HexanedioneP₄S₁₀2 hoursReflux70-80[4]Simple procedure, readily available starting materials.Harsh reagents, potential for side products.
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate GewaldCyclohexanone, Ethyl cyanoacetate, SulfurMorpholine1 hour50°C82[7]Multicomponent, high atom economy, access to 2-aminothiophenes.Limited to 2-aminothiophene derivatives.
2,5-Di(2-thienyl)thiophene Pd-catalyzed Direct Arylation2,5-Dibromothiophene, 2-MethylthiophenePd(OAc)₂, KOAc24 hours140°CGood[15]Atom economical, avoids pre-functionalization of one coupling partner.High temperatures, potential for catalyst poisoning.
Polysubstituted Thiophene Multicomponent ReactionEthyl 2-cyano-3-phenylacrylate, DMAD, KSCN-6 hoursRoom TemperatureHighMild conditions, high functional group tolerance, operational simplicity.Substrate scope can be limited.
Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate HinsbergBenzil, Diethyl thiodiglycolateSodium ethoxide3 hoursRefluxModerate-GoodAccess to specific substitution patterns.Requires α-diketones which may not be readily available.
Diethyl 3-hydroxy-4-phenylthiophene-2,5-dicarboxylate FiesselmannDiethyl phenylpropiolate, Ethyl thioglycolateSodium ethoxide12 hoursRoom TemperatureGoodExcellent regiocontrol for 3-hydroxy-2-carboxythiophenes.Limited to specific substitution patterns.

Visualizing Synthetic Workflows and Decision Making

To further aid in the selection of an appropriate synthetic method, the following diagrams, generated using Graphviz, illustrate a general workflow for comparing synthesis methods and a logical decision-making process.

Thiophene_Synthesis_Comparison_Workflow cluster_0 Method Evaluation A Define Target Thiophene Structure B Identify Potential Synthesis Routes (Classical & Modern) A->B Structure-based retrosynthesis C Gather Experimental Data (Yields, Conditions, etc.) B->C Literature search D Perform Parallel Synthesis or Literature Comparison C->D E Analyze Results: Efficiency, Cost, Safety D->E Comparative analysis F Select Optimal Synthesis Protocol E->F Decision

A general workflow for comparing thiophene synthesis methods.

Thiophene_Synthesis_Decision_Tree A Desired Thiophene Substitution Pattern? B 2-Aminothiophene? A->B Yes C Polysubstituted with specific regiochemistry? A->C No E Gewald Synthesis B->E D Simple alkyl or aryl substitution? C->D No I High functional group tolerance needed? C->I Yes F Fiesselmann or Hinsberg Synthesis D->F Specific Hydroxy/Carboxy G Paal-Knorr or Pd-catalyzed Coupling D->G General H Multicomponent Reaction I->H

A decision tree for selecting a thiophene synthesis method.

Conclusion

The synthesis of thiophenes continues to be an active area of research, with both established and novel methods offering distinct advantages. Classical methods like the Paal-Knorr and Gewald syntheses remain highly relevant for their robustness and ability to construct the thiophene core in a predictable manner. Newer methods, particularly those employing palladium catalysis and multicomponent strategies, provide milder reaction conditions, greater functional group tolerance, and improved atom economy.

For researchers, scientists, and drug development professionals, the choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and considerations of scale, cost, and environmental impact. By carefully evaluating the experimental data and protocols presented in this guide, practitioners can make informed decisions to optimize the synthesis of these vital heterocyclic compounds.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate, a substituted thiophene derivative. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, a conservative approach based on the known hazards of similar aminothiophene and chlorinated aromatic compounds should be adopted.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound or its waste:

  • Safety goggles with side shields or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Hazard Profile

Based on data from structurally related compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
Skin Irritation May cause skin irritation upon contact.Wear protective gloves. In case of skin contact, wash immediately with plenty of soap and water.
Eye Irritation May cause serious eye irritation.Wear safety glasses with side shields or goggles. If in eyes, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area, preferably a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal program. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Experimental Protocol for Waste Collection and Segregation:
  • Waste Identification: All materials contaminated with this compound are to be considered hazardous waste. This includes:

    • Residual solid compound

    • Empty or partially empty containers

    • Contaminated consumables (e.g., weighing papers, pipette tips, gloves)

    • Solutions containing the compound

    • Spill cleanup materials

  • Waste Container Selection:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

    • Ensure the container is appropriate for the type of waste (solid or liquid). Do not mix solid and liquid waste in the same container unless specifically permitted by your institution's waste management guidelines.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent potentially hazardous reactions. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.

  • Container Labeling:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazard pictograms (e.g., "Harmful," "Irritant")

      • The date the waste was first added to the container.

  • Waste Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.

    • Ensure the container is stored away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately evacuate the affected area and notify nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, increase ventilation to the room.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for containment.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Designated Container fume_hood->segregate spill Spill Occurs fume_hood->spill Potential Event label Label Container: 'Hazardous Waste' Full Chemical Name Hazards segregate->label store Store in a Secure Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup by a Licensed Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->segregate

Caption: Disposal workflow for this compound.

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